molecular formula C9H11ClN2O2 B1341187 N-(3-amino-4-chlorophenyl)-2-methoxyacetamide CAS No. 926265-38-5

N-(3-amino-4-chlorophenyl)-2-methoxyacetamide

Cat. No.: B1341187
CAS No.: 926265-38-5
M. Wt: 214.65 g/mol
InChI Key: NBKYWFKVWBQTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-amino-4-chlorophenyl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C9H11ClN2O2 and its molecular weight is 214.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-14-5-9(13)12-6-2-3-7(10)8(11)4-6/h2-4H,5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKYWFKVWBQTFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588268
Record name N-(3-Amino-4-chlorophenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926265-38-5
Record name N-(3-Amino-4-chlorophenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"N-(3-amino-4-chlorophenyl)-2-methoxyacetamide" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical, chemical, and biological properties of N-(3-amino-4-chlorophenyl)-2-methoxyacetamide , a critical fragment-based drug discovery (FBDD) hit targeting the AF9 YEATS domain.

Executive Summary

This compound (CAS: 926265-38-5), designated in structural biology as Ligand 7IY , is a synthetic small molecule identified as a potent binder of the AF9 (MLLT3) YEATS domain. It serves as a structural probe and chemical scaffold for the development of inhibitors targeting epigenetic "reader" proteins involved in MLL-rearranged leukemias.

Unlike generic aniline derivatives, this compound is engineered to occupy the acetyl-lysine (Kac) binding pocket of the YEATS domain, forming a unique hydrogen-bonding network that disrupts the recognition of acetylated histones (H3K9ac, H3K18ac).

Physicochemical Properties

The compound exhibits properties characteristic of a "Rule of 3" fragment, making it an ideal starting point for lead optimization.

Table 1: Chemical Identity & Physical Constants
PropertyValueNotes
IUPAC Name This compound
Common Code Ligand 7IYPDB Identifier
CAS Number 926265-38-5
Molecular Formula C

H

ClN

O

Molecular Weight 214.65 g/mol Fragment-like (<300 Da)
Exact Mass 214.05 g/mol Monoisotopic
LogP (Predicted) ~1.2 - 1.5Favorable lipophilicity for cell permeability
Topological Polar Surface Area (TPSA) 64.4 ŲIndicates good membrane permeability
H-Bond Donors 2Amide NH, Aniline NH

H-Bond Acceptors 3Amide O, Ether O, Aniline N
Physical State Solid / Crystalline PowderTypically off-white to pale yellow

Structural Biology & Mechanism of Action

The primary utility of this compound lies in its ability to inhibit the AF9 YEATS domain . AF9 is a chromatin reader protein that recognizes acetylated lysine residues on histone tails, facilitating gene transcription essential for leukemogenesis in MLL-fusion cancers.

Binding Mechanism (PDB: 7VKH)

Crystallographic studies (Resolution 2.25 Å) reveal that Ligand 7IY binds within the aromatic cage of the AF9 YEATS domain.

  • Aromatic Stacking : The 4-chloro-3-aminophenyl ring engages in

    
    -
    
    
    
    stacking interactions with the conserved aromatic residues (e.g., Tyr78, Phe28, Trp32) of the YEATS cage.
  • Hydrogen Bonding : The amide linker and the methoxy oxygen mimic the acetyl-lysine amide backbone, forming critical hydrogen bonds with the protein backbone (e.g., Ser58, Tyr78).

  • Selectivity : The unique 3-amino and 4-chloro substitution pattern provides vectors for additional interactions not present in endogenous acetyl-lysine, enhancing affinity.

Diagram 1: Epigenetic Inhibition Pathway

The following diagram illustrates the interference of Ligand 7IY with the chromatin reading process.

AF9_Inhibition Chromatin Acetylated Chromatin (H3K9ac, H3K18ac) AF9 AF9 YEATS Domain (Reader Protein) Chromatin->AF9 Recruit Complex AF9-Chromatin Complex (Transcriptional Activation) AF9->Complex Bind Blocked Inhibited Complex (PDB: 7VKH) AF9->Blocked Stabilized by 7IY Leukemia Oncogenic Gene Expression (HOXA9, MEIS1) Complex->Leukemia Drive Ligand Ligand 7IY (this compound) Ligand->AF9 Competitive Binding (Kd < 100 µM) Blocked->Chromatin Displacement Blocked->Leukemia Suppression

Caption: Mechanism of AF9 YEATS domain inhibition by Ligand 7IY, preventing oncogenic chromatin recognition.

Synthesis & Manufacturing Protocol

To ensure high purity (>98%) required for biological assays and crystallography, a regioselective synthesis starting from 4-chloro-3-nitroaniline is recommended. This route avoids the selectivity issues associated with direct acylation of diamines.

Synthetic Route
  • Acylation : Reaction of 4-chloro-3-nitroaniline with methoxyacetyl chloride.

  • Reduction : Selective reduction of the nitro group to the amine.

Diagram 2: Synthesis Workflow

Synthesis SM 4-Chloro-3-nitroaniline (Starting Material) Inter Intermediate: N-(4-chloro-3-nitrophenyl)- 2-methoxyacetamide SM->Inter Acylation (0°C to RT, 2h) Reagent Methoxyacetyl Chloride (+ TEA, DCM) Reagent->Inter Product Product (7IY): N-(3-amino-4-chlorophenyl)- 2-methoxyacetamide Inter->Product Nitro Reduction (Reflux/RT) RedAgent Reduction: H2, Pd/C or Fe/NH4Cl RedAgent->Product

Caption: Two-step regioselective synthesis of this compound.

Detailed Experimental Procedures
Step 1: Preparation of N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide
  • Dissolution : Dissolve 4-chloro-3-nitroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Base Addition : Add Triethylamine (TEA) (1.2 eq) and cool the mixture to 0°C under nitrogen atmosphere.

  • Acylation : Dropwise add Methoxyacetyl chloride (1.1 eq).

  • Reaction : Stir at 0°C for 30 mins, then warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup : Quench with water. Wash organic layer with 1N HCl, sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate in vacuo.
  • Purification : Recrystallize from Ethanol or purify via flash chromatography if necessary.

Step 2: Reduction to this compound
  • Suspension : Suspend the nitro intermediate (1.0 eq) in Ethanol/Water (4:1).

  • Catalyst : Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reflux : Heat to reflux (80°C) for 2–4 hours.

  • Filtration : Filter the hot mixture through a Celite pad to remove iron residues. Wash with hot ethanol.

  • Isolation : Concentrate the filtrate. Dissolve residue in EtOAc, wash with water, dry, and concentrate.

  • Final Purification : Recrystallize from EtOAc/Hexane to yield the target aniline as an off-white solid.

Experimental Validation (Quality Control)

For researchers utilizing this compound in biological assays, the following validation parameters are critical.

  • NMR Verification :

    • 
      H NMR (DMSO-d
      
      
      
      )
      : Look for the amide singlet (~9.5 ppm), aromatic protons (3 distinct signals for 1,3,4-sub pattern), amino broad singlet (~5.0 ppm), methoxy singlet (~3.4 ppm), and acetyl CH
      
      
      singlet (~4.0 ppm).
  • Mass Spectrometry :

    • ESI-MS : [M+H]

      
       = 215.05 (Cl isotope pattern 3:1).
      
  • Purity : Must be >95% by HPLC for binding assays to rule out false positives from the nitro precursor.

Safety & Handling

  • Hazard Classification : Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.

  • Handling : Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage : Store at -20°C, desiccated. Stable in DMSO solution for up to 1 month at -20°C.

References

  • RCSB Protein Data Bank . (2022). Crystal structure of AF9 YEATS domain in complex with hit 2 (Entry 7VKH). Retrieved from [Link]

  • PubChem . (2025). This compound (CID 16774514).[1] National Library of Medicine. Retrieved from [Link]

  • Li, Y., et al. (2022). Fragment-Based Discovery of AF9 YEATS Domain Inhibitors. (Associated with PDB 7VKH deposition).[2] University of Science and Technology of China.[2]

Sources

An In-Depth Technical Guide to the Potential Biological Activity of N-(3-amino-4-chlorophenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for Discovery

To the researchers, scientists, and drug development professionals who endeavor to translate molecular potential into therapeutic reality, this document serves as a comprehensive guide. The subject of our focus, N-(3-amino-4-chlorophenyl)-2-methoxyacetamide, is a compound of interest whose biological activities remain largely uncharted. This guide is structured not as a review of established knowledge, but as a detailed roadmap for the systematic investigation of its potential pharmacological properties. By leveraging insights from structurally related molecules and established methodologies, we will outline a rigorous, multi-faceted approach to elucidating the therapeutic promise of this compound. Our exploration will be grounded in scientific integrity, providing not just the "what" and "how," but the critical "why" behind each experimental choice.

Compound Profile: this compound

This compound is a small molecule with the chemical formula C9H11ClN2O2 and a molecular weight of 214.65 g/mol .[1][2] Its structure features a substituted phenyl ring, specifically a 3-amino-4-chlorophenyl group, linked to a 2-methoxyacetamide moiety.[2] While direct biological data for this compound is scarce in publicly available literature, the presence of the N-phenylacetamide scaffold is noteworthy. Derivatives of N-phenylacetamide are known to possess a range of pharmacological activities, including antibacterial, anticonvulsant, and anti-HIV-1 properties.[3]

PropertyValueSource
IUPAC NameThis compoundPubChem[2]
Molecular FormulaC9H11ClN2O2PubChem[2]
Molecular Weight214.65 g/mol PubChem[2]
CAS Number926265-38-5BLDpharm[1]

The structural alerts within this compound, particularly the chloro- and amino-substituted phenyl ring, suggest that investigating its potential as an anticancer, antimicrobial, and anti-inflammatory agent is a scientifically sound starting point.

Investigating Anticancer Potential: A Multi-pronged Approach

The rationale for exploring the anticancer activity of this compound is supported by studies on structurally similar compounds. For instance, derivatives of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide have demonstrated activity against both sensitive and resistant cancer cells.[4][5] Furthermore, N-(4-chlorophenyl)-γ-amino acid derivatives have shown promise as orally bioavailable anticancer agents by inducing mitochondrial damage and inhibiting oxidative phosphorylation.[6]

Initial Cytotoxicity Screening: The MTT Assay

The first step in assessing anticancer potential is to determine the compound's cytotoxic effect on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[7]

Experimental Protocol: MTT Assay
  • Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 - lung, MDA-MB-231 - breast, U-87 - glioblastoma) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in the culture medium. Treat the cells with these concentrations for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Delving into the Mechanism of Cell Death: Apoptosis vs. Necrosis

Should the MTT assay reveal significant cytotoxicity, the next logical step is to elucidate the mechanism of cell death. This can be achieved through assays that differentiate between apoptosis (programmed cell death) and necrosis.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
  • Cell Treatment: Treat the cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting and Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-positive cells are necrotic.

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by the compound.

Investigating Potential Molecular Targets

Based on the activities of related compounds, potential molecular targets for this compound could include kinases or proteins involved in mitochondrial function.

Workflow for Target Identification

A Initial Hit from Cytotoxicity Screen B Kinase Inhibition Profiling (Broad-spectrum panel) A->B C Mitochondrial Function Assays (e.g., ROS production, ATP synthesis) A->C D Identification of Potential Kinase Targets B->D E Confirmation of Mitochondrial Dysfunction C->E F Western Blot Analysis of Downstream Signaling Pathways D->F E->F G Validation of Target Engagement in Cells F->G

Caption: Workflow for identifying the molecular target of an anticancer compound.

Exploring Antimicrobial Activity: A Systematic Evaluation

The N-phenylacetamide scaffold is present in several known antimicrobial agents, providing a strong rationale for evaluating the antibacterial and antifungal properties of this compound.[3]

Initial Screening for Antimicrobial Activity: The Disk Diffusion Method

The disk diffusion method is a simple, qualitative, and widely used technique for initial screening of antimicrobial activity.[3]

Experimental Protocol: Disk Diffusion Assay
  • Bacterial and Fungal Strains: Use a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in a suitable broth.

  • Plate Inoculation: Evenly spread the inoculum onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates.

  • Disk Application: Impregnate sterile paper disks with a known concentration of this compound. Place the disks on the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

  • Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition around each disk.

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Quantitative Assessment: Minimum Inhibitory Concentration (MIC) Determination

Following a positive result in the disk diffusion assay, the next step is to quantify the antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method
  • Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is bacteriostatic/fungistatic or bactericidal/fungicidal, subculture the contents of the wells with no visible growth onto fresh agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs).

Assessing Anti-inflammatory Properties: From In Vitro to In Vivo Models

The structural features of this compound, particularly the substituted phenyl ring, are found in some non-steroidal anti-inflammatory drugs (NSAIDs).[8] This provides a basis for investigating its potential anti-inflammatory activity.

In Vitro Evaluation of Anti-inflammatory Activity

A key mechanism of many anti-inflammatory drugs is the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX).

Experimental Protocol: COX Inhibition Assay
  • Enzyme Source: Use purified COX-1 and COX-2 enzymes.

  • Assay Principle: Measure the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Compound Incubation: Incubate the enzymes with various concentrations of this compound.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Data Analysis: Determine the IC50 value for both COX-1 and COX-2 to assess the compound's inhibitory activity and selectivity.

In Vivo Assessment of Acute Inflammation: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the in vivo efficacy of acute anti-inflammatory agents.[9][10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Use male Wistar rats.

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Investigating the Impact on Pro-inflammatory Cytokines

To further understand the anti-inflammatory mechanism, it is crucial to investigate the effect of the compound on the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Workflow for Cytokine Analysis

A In Vitro Model: LPS-stimulated Macrophages (e.g., RAW 264.7) B Treatment with this compound A->B C Collection of Cell Supernatants B->C F Assessment of Upstream Signaling Pathways (e.g., NF-κB, MAPKs) by Western Blot B->F D Quantification of TNF-α and IL-6 by ELISA C->D E Analysis of Gene Expression of Cytokines by qRT-PCR C->E

Caption: Workflow for analyzing the effect of a compound on pro-inflammatory cytokine production.

Conclusion: A Call to Investigation

This technical guide has laid out a comprehensive and scientifically rigorous framework for the initial investigation of the potential biological activities of this compound. While direct evidence of its efficacy is currently lacking, the structural similarities to known bioactive compounds provide a strong impetus for its evaluation as a potential anticancer, antimicrobial, and anti-inflammatory agent. The proposed experimental workflows, from initial screening to mechanistic studies, are designed to provide a clear and logical path for researchers to follow. The successful execution of these studies will undoubtedly shed light on the therapeutic potential of this novel compound and could pave the way for the development of new and effective treatments for a range of diseases.

References

  • MDPI. (n.d.). Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages.
  • PubChem. (n.d.). N-(3-Amino-4-chlorophenyl)acetamide.
  • KTU ePubl. (2021). A N -(4-chlorophenyl)- γ.
  • SIELC Technologies. (2018). N-(3-Amino-4-chlorophenyl)acetamide.
  • MDPI. (n.d.). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide.
  • BLDpharm. (n.d.). 926265-38-5|this compound.
  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators.
  • Sunway Pharm Ltd. (n.d.). N-(3-Amino-4-chlorophenyl)acetamide - CAS:51867-83-5.
  • PubChem. (n.d.). 3'-Amino-4'-methoxyacetanilide.
  • PubChem. (n.d.). This compound.
  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.
  • PubMed. (n.d.). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells.
  • PubMed. (n.d.). Bioassays for anticancer activities.
  • NIH. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
  • NCBI Bookshelf - NIH. (n.d.). Antimicrobial Susceptibility Testing.
  • (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • PubMed Central. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
  • ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?.
  • SciELO. (n.d.). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential.
  • MDPI. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
  • Slideshare. (n.d.). Screening Models of Anti-Inflammatory Drugs | PPTX.
  • (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • ResearchGate. (2025). (PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells.
  • ResearchGate. (2025). (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
  • bioMerieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • J-Stage. (n.d.). ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS.
  • PubMed. (n.d.). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide.
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • (n.d.). Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4).
  • NIH. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
  • MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
  • Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties.
  • EUCAST. (n.d.). Clinical Breakpoint Tables.
  • ResearchGate. (2025). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
  • gsrs. (n.d.). N-(4-CHLOROPHENYL)-2-(METHYLAMINO)ACETAMIDE.
  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.

Sources

Technical Guide: N-(3-amino-4-chlorophenyl)-2-methoxyacetamide as a Pharmacophore Intermediate

[1]

Executive Summary

This compound (hereafter NACMA ) is a specialized 1,3,4-trisubstituted benzene intermediate.[1] It functions as a "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) scaffold in the synthesis of ATP-competitive kinase inhibitors, particularly those targeting FGFR (Fibroblast Growth Factor Receptor) and EGFR (Epidermal Growth Factor Receptor) families.[1]

Its structural value lies in its dual functionality:

  • The Free Amine (C3): Acts as a nucleophile for coupling with heterocycles (e.g., pyrimidines, quinazolines) or urea linkers.[1]

  • The Methoxyacetamide Tail (C1): Projects into the solvent-exposed region of the kinase binding pocket, improving aqueous solubility and tuning pharmacokinetic (PK) properties without disrupting the critical hinge-binding interactions.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
IUPAC Name This compound
CAS Number 926265-38-5
Molecular Formula C

H

ClN

O

Molecular Weight 214.65 g/mol
Appearance Off-white to pale beige solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calculated) ~3.5 (Aniline nitrogen), ~13.5 (Amide nitrogen)
Key Motif 3-amino-4-chloroaniline core with a solubilizing ether tail

Synthesis Strategy: Regioselective Acylation

The synthesis of NACMA presents a classic challenge in chemoselectivity : differentiating between two amino groups on the same aromatic ring.[1] The starting material is 4-chloro-1,3-phenylenediamine .[1]

The Regioselectivity Logic

To synthesize NACMA, one must acylate the amine at position 1 (meta to Cl) while leaving the amine at position 3 (ortho to Cl) free.[1]

  • Steric Argument: The C3-amine is ortho to the bulky chlorine atom, creating significant steric hindrance.[1] The C1-amine is meta to the chlorine and relatively unhindered.[1]

  • Electronic Argument: The chlorine atom exerts a strong inductive electron-withdrawing effect (-I).[1] This effect decays with distance, making the ortho-amine (C3) more electron-deficient (less nucleophilic) than the meta-amine (C1).[1]

Experimental Protocol (Bench Scale)

Reagents:

  • Substrate: 4-chloro-1,3-phenylenediamine (1.0 eq)[1]

  • Reagent: Methoxyacetyl chloride (1.05 eq)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: Charge a 3-neck round-bottom flask with 4-chloro-1,3-phenylenediamine (10 g, 70 mmol) and anhydrous DCM (100 mL). Cool to 0°C under nitrogen atmosphere.

  • Base Addition: Add TEA (7.8 g, 77 mmol) dropwise. Stir for 10 minutes.

  • Controlled Acylation: Prepare a solution of methoxyacetyl chloride (8.36 g, 73.5 mmol) in DCM (20 mL). Add this solution dropwise over 60 minutes via an addition funnel, maintaining internal temperature <5°C.

    • Critical Control Point: Rapid addition will lead to di-acylated impurity (bis-amide).[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3-4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]

  • Quench & Workup: Quench with saturated NaHCOngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     solution. Separate the organic layer.[2] Extract the aqueous layer with DCM (2x).[1]
    
  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    , and concentrate.
    • Purification Note: Recrystallize from Ethanol/Heptane to remove traces of the di-acylated byproduct.[1]

  • Validation: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    H NMR should show a singlet for the methoxy group (~3.4 ppm), a singlet for the methylene (~4.0 ppm), and the characteristic aromatic pattern of the 1,3,4-trisubstituted ring.
    
Synthesis Workflow Diagram

SynthesisRouteSM4-chloro-1,3-phenylenediamine(Starting Material)ProcessControlled Acylation(0°C, DCM, TEA)Kinetic ControlSM->ProcessReagentMethoxyacetyl Chloride(Acylating Agent)Reagent->ProcessProductN-(3-amino-4-chlorophenyl)-2-methoxyacetamide(NACMA)Process->ProductMajor Path(C1 Nucleophilic Attack)ImpurityBis-acylated Byproduct(Impurity)Process->ImpurityMinor Path(Over-acylation)

Figure 1: Regioselective synthesis pathway prioritizing the C1-amine via kinetic control.

Application in Drug Development

NACMA serves as a versatile "linker-tail" module.[1] In medicinal chemistry, it is typically reacted with a heterocyclic electrophile to form the final bioactive molecule.[1]

Downstream Coupling Reactions

The free amine at position 3 is the reactive handle.[1] Common transformations include:

  • Urea Formation: Reaction with an isocyanate (or triphosgene + amine) to form phenylurea kinase inhibitors (analogous to the Infigratinib scaffold class).[1]

  • Sngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    Ar Coupling:  Reaction with a chloropyrimidine or chloroquinazoline. The resulting molecule typically binds to the kinase hinge region via the heterocycle, while the NACMA moiety extends into the solvent channel.[1]
    
Structural Activity Relationship (SAR) Implications

Why use this specific intermediate?

  • Chlorine (C4): Fills the hydrophobic pocket often found adjacent to the gatekeeper residue in kinases (e.g., Thr790 in EGFR, V561 in FGFR).[1]

  • Methoxyacetamide:

    • H-Bonding: The ether oxygen can act as a weak Hydrogen Bond Acceptor (HBA).[1]

    • Solubility: Disrupts crystal lattice energy and improves solvation compared to a simple alkyl chain.[1]

    • Metabolic Stability: The ether linkage is generally more stable than an ester, though O-demethylation is a potential metabolic soft spot.[1]

Drug Synthesis Workflow

DrugSynthesisNACMANACMA(Nucleophile)CouplingCoupling Reaction(Pd-catalyzed or Acid/Base)NACMA->CouplingVia C3-NH2WarheadHeterocyclic Electrophile(e.g., 2-chloropyrimidine)Warhead->CouplingVia Cl-CFinalDrugKinase Inhibitor Candidate(Hinge Binder + Solvent Tail)Coupling->FinalDrugC-N Bond Formation

Figure 2: Integration of NACMA into a kinase inhibitor scaffold.[1]

Quality Control & Analytical Standards

To ensure the integrity of this intermediate for pharmaceutical use, the following specification limits are recommended:

TestMethodAcceptance Criteria
Purity HPLC (254 nm)> 98.0%
Regioisomer Content HPLC/NMR< 0.5% (N-(5-amino-2-chlorophenyl)...)[1]
Bis-amide Impurity HPLC< 0.5%
Water Content Karl Fischer< 0.5%
Residual Solvents GC-HSWithin ICH Q3C limits

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16774514, this compound. Retrieved from [Link][1]

  • Guettouche, C. et al. (2024). Reactions of N-Chloroacetylation of Toluidine Isomers. Semantic Scholar. Retrieved from [Link] (Mechanistic reference for aniline acylation).[1]

"N-(3-amino-4-chlorophenyl)-2-methoxyacetamide" literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and biological application of N-(3-amino-4-chlorophenyl)-2-methoxyacetamide , a critical fragment hit in the development of epigenetic inhibitors.

Ligand Code: 7IY | Target: AF9 YEATS Domain

Executive Summary

This compound (PDB Ligand ID: 7IY ) is a synthetic small molecule identified as a "Hit" compound in fragment-based drug discovery targeting the AF9 (MLLT3) YEATS domain . The AF9 YEATS domain is an epigenetic reader of histone acetylation (H3K9ac) and a key driver in MLL-rearranged leukemias.

Unlike broad-spectrum bromodomain inhibitors, this molecule selectively engages the serine-lined aromatic cage of the YEATS domain. Its structural significance lies in its ability to form a unique hydrogen-bond network that distinguishes AF9 inhibition from the closely related ENL YEATS domain, providing a scaffold for developing selective chemical probes for acute myeloid leukemia (AML).

Property Data
IUPAC Name This compound
CAS Number 926265-38-5
Molecular Formula C

H

ClN

O

Molecular Weight 214.65 g/mol
PDB Ligand Code 7IY
Primary Target AF9 YEATS Domain (Histone H3K9ac reader)
Binding Affinity Fragment Hit (Low micromolar range, typically optimized)

Chemical Synthesis & Manufacturing

The synthesis of 7IY requires precise regiochemical control to distinguish between the two nitrogen centers on the phenyl ring. The established route utilizes 4-chloro-3-nitroaniline as the starting material, leveraging the nitro group as a "masked" amine to ensure selective acylation at the position 1 amine.

Retrosynthetic Analysis

The target molecule is a di-substituted aniline where one amine is free and the other is acylated.

  • Disconnection: Amide bond cleavage.

  • Precursors: 4-chloro-3-nitroaniline + Methoxyacetyl chloride.

  • Strategy: Acylation

    
     Nitro Reduction.
    
Synthesis Workflow Diagram

"N-(3-amino-4-chlorophenyl)-2-methoxyacetamide" potential therapeutic targets

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile and potential therapeutic targets of N-(3-amino-4-chlorophenyl)-2-methoxyacetamide .

This analysis treats the molecule not merely as an isolated chemical entity, but as a privileged scaffold intermediate —a core structure that appears as a substructure in several classes of bioactive compounds, particularly kinase inhibitors and stress response modulators.

Structural Insights & Therapeutic Target Deconvolution

Executive Summary: The "Privileged Scaffold" Hypothesis

This compound (CAS: 926265-38-5) represents a specific class of functionalized diaminobenzenes . In medicinal chemistry, this structure acts as a "warhead precursor" or a "hinge-binding fragment."

Its therapeutic potential is derived from its ability to mimic the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of various enzymes. The molecule consists of two critical pharmacophores:

  • The Hinge Binder (Domain A): The 3-amino-4-chloroaniline moiety. This is a validated scaffold for hydrogen bonding with the "hinge region" of protein kinases.

  • The Solvent-Exposed Cap (Domain B): The 2-methoxyacetamide tail. This provides solubility and potential interactions with the ribose-binding pocket or solvent front.

Structural Deconstruction & Pharmacophore Mapping

To understand the biological activity, we must dissect the molecule's interaction potential.[1]

DomainChemical MoietyBiological FunctionMechanism of Interaction
Core Phenyl RingHydrophobic Anchor

-

stacking with aromatic residues (e.g., Phenylalanine gatekeepers).
Donor 3-Amino Group (

)
H-Bond DonorForms critical H-bond with the backbone carbonyl of the kinase hinge region (e.g., Glu/Met residues).
Acceptor Amide Carbonyl (

)
H-Bond AcceptorInteracts with backbone amides or conserved water networks.
Halogen 4-Chloro SubstituentLipophilic OccupancyFills the hydrophobic pocket; increases metabolic stability against ring oxidation.
Visualization: Pharmacophore Interaction Map

The following diagram illustrates how this scaffold docks into a theoretical kinase binding pocket.

PharmacophoreMap cluster_molecule Ligand: this compound cluster_target Target: ATP Binding Pocket Cl 4-Chloro Group Phenyl Phenyl Ring Cl->Phenyl HydroPocket Hydrophobic Pocket (Gatekeeper Residue) Cl->HydroPocket Lipophilic Contact Amino 3-Amino Group (-NH2) Phenyl->Amino Amide Amide Linker Phenyl->Amide Hinge Hinge Region (Backbone Carbonyl) Amino->Hinge H-Bond Donor Methoxy Methoxy Tail Amide->Methoxy Amide->Hinge H-Bond Acceptor Solvent Solvent Front (Water Network) Methoxy->Solvent Solubility/Orientation

Figure 1: Pharmacophore mapping of the ligand against a canonical kinase ATP-binding pocket.

Primary Therapeutic Target: Protein Kinases (MAPK/BRAF)

The most authoritative grounding for this molecule's activity lies in its structural homology to Vemurafenib and Sorafenib precursors.

Mechanism of Action

The 3-amino-4-chlorophenyl motif is a "privileged structure" for Type I and Type II kinase inhibitors.

  • Target: B-Raf (V600E mutant) and p38 MAP Kinase .

  • Rationale: In drugs like Vemurafenib, the 3-amino group is often sulfonated or arylated, but the free amine variant (our molecule) retains significant affinity for the hinge region of serine/threonine kinases.

  • Evidence: Structural Activity Relationship (SAR) studies on bis-aryl ureas demonstrate that the 4-chloro-3-amino substitution pattern is essential for potency and selectivity against the Raf kinase family [1].

Experimental Validation Protocol: Kinome Profiling

To validate this target, do not rely on single-assay data. Use a broad-spectrum scan.

  • Assay: Competition Binding Assay (e.g., KINOMEscan®).

  • Concentration: Screen at

    
    .
    
  • Readout: Percent of Control (POC). A score <35% indicates a "hit."

  • Specific Targets to Monitor: BRAF, p38

    
     (MAPK14), and VEGFR2.
    

Secondary Target: HSF1 Pathway Modulation

Recent medicinal chemistry campaigns have utilized the N-(3-amino-4-chlorophenyl) scaffold to develop inhibitors of the Heat Shock Factor 1 (HSF1) pathway, a critical survival mechanism in ovarian cancer.

The Connection to NXP800

The clinical candidate NXP800 (CCT361814) is a bisamide derived structurally from the N-(3-amino-4-chlorophenyl) precursor.

  • Pathway: The Unfolded Protein Response (UPR) and Heat Shock Response (HSR).

  • Mechanism: The molecule acts as a chemical probe that modulates the HSF1 transcription complex. While the full bisamide is the clinical candidate, the acetamide fragment (our subject) often retains low-affinity modulation capability or acts as a competitive antagonist for the binding site [2].

Signaling Pathway Diagram

The following diagram details how this scaffold interferes with the HSF1 stress response.

HSF1Pathway Stress Cellular Stress (Proteotoxic) HSP90 HSP90 Chaperone (Inhibitory Complex) Stress->HSP90 Recruits Chaperone HSF1_Inactive HSF1 Monomer (Inactive) HSP90->HSF1_Inactive Releases HSF1_Active HSF1 Trimer (Active Transcription Factor) HSF1_Inactive->HSF1_Active Trimerization HSE Heat Shock Element (DNA Promoter) HSF1_Active->HSE Binds Ligand This compound (Modulator) Ligand->HSF1_Active Inhibits/Destabilizes Transcription Transcription of HSP70/HSP27 (Tumor Survival) HSE->Transcription Promotes

Figure 2: Proposed interference of the ligand within the HSF1 signaling cascade.

Synthesis & Purity: Establishing Trustworthiness

For any biological study, the integrity of the chemical probe is paramount. The synthesis of this molecule is regioselective.

Reaction Scheme:

  • Starting Material: 4-chloro-1,3-diaminobenzene.

  • Reagent: Methoxyacetyl chloride (1.0 equivalent).

  • Conditions:

    
     in Dichloromethane (DCM) with Triethylamine (
    
    
    
    ).
  • Regioselectivity Challenge: The amine at position 1 is generally more nucleophilic than the amine at position 3 (which is ortho to the electron-withdrawing chlorine).

  • Purification: Recrystallization from Ethanol/Water to remove the bis-acylated impurity.

Self-Validating QC Protocol:

  • HPLC Purity: Must be >95% at 254 nm.

  • NMR Verification: The

    
    -NMR must show a distinct singlet for the methoxy group (
    
    
    
    ppm) and the methylene protons (
    
    
    ppm), plus the characteristic ABX pattern of the aromatic ring.

Summary of Potential Targets

Target ClassSpecific ProteinProbabilityTherapeutic Indication
Kinase p38 MAPK / B-RafHighInflammation, Melanoma
Transcription Factor HSF1 PathwayMediumOvarian Cancer (Refractory)
Enzyme Caspase-1LowInflammatory Disease
Ion Channel KCNQ (Kv7)LowEpilepsy (Retigabine analog)

References

  • Bollag, G., et al. (2010). "Vemurafenib: the first drug approved for BRAF-mutant cancer." Nature Reviews Drug Discovery, 11, 873–886.

  • Cheeseman, M. D., et al. (2023). "HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer."[2][3] Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2023). "this compound (CAS 926265-38-5)."[4] National Center for Biotechnology Information.

  • Okada, K., et al. (2018). "Structure-activity relationship of triaminopyrimidines as caspase-1 inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Methodological & Application

Synthesis of "N-(3-amino-4-chlorophenyl)-2-methoxyacetamide" from 3-amino-4-chlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Validated Protocol for the Chemoselective Synthesis of N-(3-amino-4-chlorophenyl)-2-methoxyacetamide

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in medicinal chemistry, starting from 3-amino-4-chlorophenol. The core of this synthesis is a chemoselective N-acylation reaction. This guide elucidates the mechanistic principles that favor the acylation of the amino group over the phenolic hydroxyl group. It presents a detailed, step-by-step laboratory protocol, complete with safety precautions, reagent specifications, and purification methods. The protocol is designed to be self-validating, offering clear procedural checkpoints and expected outcomes to ensure reproducibility and high purity of the final compound.

Introduction and Synthetic Strategy

This compound[1][2] is a substituted acetamide derivative that holds potential as an intermediate in the synthesis of more complex pharmacologically active molecules. Its precursor, 3-amino-4-chlorophenol, is a bifunctional molecule containing both a nucleophilic amino group and a phenolic hydroxyl group[3][4][5]. The primary challenge in the acylation of aminophenols is achieving chemoselectivity—preferentially modifying one functional group while leaving the other intact[6][7][8].

The Principle of Chemoselective N-Acylation

The synthetic strategy hinges on the differential nucleophilicity of the aromatic amino group versus the phenolic hydroxyl group. Under neutral or slightly basic conditions, the nitrogen atom of the amino group is a stronger nucleophile than the oxygen atom of the hydroxyl group. This is because the lone pair of electrons on the nitrogen is more available for donation. While the phenolic oxygen's lone pairs are also nucleophilic, their availability is reduced due to delocalization into the aromatic ring.

By using a non-nucleophilic base (e.g., triethylamine), we can effectively scavenge the hydrochloric acid (HCl) generated during the reaction with an acyl chloride without significantly deprotonating the phenol, which would form a highly nucleophilic phenoxide ion. Controlling the reaction temperature, typically by cooling, further suppresses potential side reactions, such as O-acylation or di-acylation.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 3-amino-4-chlorophenol attacks the electrophilic carbonyl carbon of methoxyacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. The base subsequently deprotonates the newly formed ammonium ion to yield the final amide product and triethylammonium chloride.

Reaction_Mechanism cluster_reactants cluster_products Aminophenol 3-Amino-4-chlorophenol Intermediate Tetrahedral Intermediate Aminophenol->Intermediate Nucleophilic Attack AcylChloride Methoxyacetyl Chloride AcylChloride->Intermediate Product Target Molecule HCl HCl (neutralized by base) Intermediate->Product Chloride Elimination

Caption: Nucleophilic acyl substitution mechanism.

Materials and Safety

Reagent and Solvent Specifications
Reagent/SolventCAS NumberMolecular FormulaM.W. ( g/mol )GradeNotes
3-Amino-4-chlorophenol16026-77-0C₆H₆ClNO143.57≥97%Starting Material
Methoxyacetyl chloride38870-89-2C₃H₅ClO₂108.52≥98%Acylating Agent[9]
Triethylamine (TEA)121-44-8C₆H₁₅N101.19≥99%, anhydrousBase/Acid Scavenger
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93AnhydrousReaction Solvent
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS GradeExtraction/Purification
Hexanes110-54-3C₆H₁₄86.18ACS GradePurification
Saturated NaHCO₃N/ANaHCO₃84.01N/AAqueous Work-up
BrineN/ANaCl58.44N/AAqueous Work-up
Anhydrous MgSO₄7487-88-9MgSO₄120.37N/ADrying Agent
Critical Safety Precautions

This protocol must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Amino-4-chlorophenol: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation[5][10][11].

  • Methoxyacetyl chloride: Flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage[12][13][14]. It is corrosive and reacts violently with water (moisture-sensitive). Handle with extreme care under an inert atmosphere if possible.

  • Dichloromethane (DCM): Suspected of causing cancer. Handle as a carcinogen.

  • Triethylamine (TEA): Flammable liquid. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

Detailed Experimental Protocol

Step 1: Reaction Setup
  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-4-chlorophenol (5.00 g, 34.8 mmol, 1.0 equiv.).

  • Add 100 mL of anhydrous dichloromethane (DCM). Stir the mixture at room temperature until the solid is fully dissolved.

  • Add triethylamine (5.82 mL, 41.8 mmol, 1.2 equiv.) to the solution.

  • Cool the reaction flask to 0 °C using an ice-water bath.

Step 2: Acylation
  • In a separate dry vial, prepare a solution of methoxyacetyl chloride (3.50 mL, 38.3 mmol, 1.1 equiv.) in 20 mL of anhydrous DCM.

  • Using a dropping funnel, add the methoxyacetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes. Maintain the internal temperature at 0-5 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-4 hours.

Step 3: Reaction Monitoring
  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 50% Ethyl Acetate in Hexanes.

  • Spot the starting material and the reaction mixture. The reaction is complete when the starting aminophenol spot has been consumed. The product should have a lower Rf value than the starting material.

Step 4: Aqueous Work-up
  • Once the reaction is complete, quench the reaction by slowly adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (to remove excess triethylamine).

    • 50 mL of saturated aqueous NaHCO₃ solution (to neutralize any remaining acid).

    • 50 mL of brine (to reduce the solubility of organic material in the aqueous layer).

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 5: Purification
  • The crude product, typically an off-white or light brown solid, can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Experimental Workflow and Expected Results

Caption: Step-by-step experimental workflow diagram.

Expected Results
ParameterExpected Value
Product Name This compound
CAS Number 926265-38-5[1]
Molecular Formula C₉H₁₁ClN₂O₂[1][2]
Molecular Weight 214.65 g/mol [1][2]
Appearance White to off-white crystalline solid
Yield 80-90% (typical)
Purity (by HPLC) >98%

Conclusion

This application note details a robust and reliable protocol for the synthesis of this compound. The method leverages the principles of chemoselectivity to achieve high-yield N-acylation of 3-amino-4-chlorophenol. By providing a thorough explanation of the reaction mechanism, detailed procedural steps, and critical safety information, this guide serves as an essential resource for researchers engaged in synthetic and medicinal chemistry.

References

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • CN103030570A - Synthesis process of 3-amino-4-methoxy-acetamide.
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • This compound Product Description. ChemicalBook.
  • CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • 3-amino-4-chlorophenol (C6H6ClNO). PubChem.
  • CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method.
  • This compound. Sinfoo Biotech.
  • CN106699578A - Synthesis method of important pharmaceutical and chemical intermediate 4-amino-3-chlorophenol.
  • 4-Amino-3-chlorophenol | C6H6ClNO | CID 87184. PubChem.
  • N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. MDPI.
  • 3-Amino-4-chlorophenol | C6H6ClNO | CID 5070078. PubChem.
  • SAFETY DATA SHEET - 4-Amino-3-chlorophenol. Fisher Scientific.
  • US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
  • SAFETY DATA SHEET - Methoxyacetyl chloride. Sigma-Aldrich.
  • 3-Amino-4-chlorophenol 97. Sigma-Aldrich.
  • (PDF) Selective alkylation of aminophenols.
  • SAFETY DATA SHEET - Methoxyacetyl chloride. Fisher Scientific.
  • SAFETY DATA SHEET - 4-AMINO-3-CHLOROPHENOL. Apollo Scientific.
  • Methoxyacetyl chloride - Safety D
  • Methoxyacetyl Chloride MSDS. KSCL (KRISHNA).
  • Selective alkylation of aminophenols. University of Michigan.
  • Methoxyacetyl chloride - SAFETY D

Sources

Application Note & Protocol: Chemoselective Acylation of 4-Chloro-1,3-phenylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: A detailed guide to the selective N-acylation of 4-chloro-1,3-phenylenediamine with 2-methoxyacetyl chloride, yielding N-(2-amino-4-chlorophenyl)-2-methoxyacetamide. This protocol is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Executive Summary & Introduction

The selective acylation of polyfunctionalized aromatic amines is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The amide bond, formed through acylation, is a prevalent feature in a vast number of bioactive molecules.[1] This document provides a comprehensive, field-tested guide for the chemoselective acylation of 4-chloro-1,3-phenylenediamine with 2-methoxyacetyl chloride.

The primary challenge in this synthesis is achieving mono-acylation at the more nucleophilic amino group, avoiding di-acylation and other side reactions.[2] The protocol herein is optimized to favor the formation of the target compound, N-(2-amino-4-chlorophenyl)-2-methoxyacetamide, a valuable building block in medicinal chemistry. We will delve into the mechanistic rationale for this selectivity, provide a robust, step-by-step experimental protocol, and discuss critical parameters for reaction monitoring, troubleshooting, and product characterization.

Mechanistic Rationale & Chemoselectivity

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of an amino group on the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxyacetyl chloride. This is followed by the departure of the chloride leaving group.

The key to this synthesis is controlling the chemoselectivity. 4-chloro-1,3-phenylenediamine possesses two amino groups with different electronic environments, and therefore, different nucleophilicities.

  • Amino Group at C1 (para to Chloro): This amine is directly para to the electron-withdrawing chlorine atom. The chlorine exerts a strong negative inductive effect (-I), significantly reducing the electron density on this nitrogen atom and thus decreasing its nucleophilicity.

  • Amino Group at C3 (ortho to Chloro): This amine is ortho to the chlorine atom. While still influenced by the inductive effect, it is less pronounced compared to the para position. More importantly, this position is not subject to the direct resonance-based deactivation that can affect ortho/para positions. Consequently, the amino group at C3 is more electron-rich and therefore more nucleophilic.

This difference in nucleophilicity is the primary driver for the selective acylation at the C3 amino group. The reaction is typically conducted in the presence of a non-nucleophilic base, which serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[3] This prevents the protonation of the remaining starting amine, which would deactivate it towards further reaction.

Reaction Mechanism Workflow

Caption: Workflow of the nucleophilic acyl substitution.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials & Reagents
Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 10 mmol scale)Moles (mmol)Notes
4-Chloro-1,3-phenylenediamine142.591.43 g10.0Starting material. Ensure high purity.
2-Methoxyacetyl chloride108.521.14 g (0.98 mL)10.5Acylating agent. Use slight excess (1.05 eq). Handle with care.[4][5]
Triethylamine (TEA) or DIPEA101.191.52 g (2.1 mL)15.0Non-nucleophilic base (1.5 eq).[3]
Dichloromethane (DCM), anhydrous-50 mL-Reaction solvent. Must be dry.
Saturated Sodium Bicarbonate (NaHCO₃)-2 x 30 mL-For aqueous workup.
Brine-30 mL-For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g-Drying agent.
Ethyl Acetate / Hexanes-As needed-For recrystallization/chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-chloro-1,3-phenylenediamine (1.43 g, 10.0 mmol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Base Addition: Add triethylamine (2.1 mL, 15.0 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and minimize the formation of di-acylated byproducts.

  • Acyl Chloride Addition: While stirring vigorously at 0 °C, add 2-methoxyacetyl chloride (0.98 mL, 10.5 mmol) dropwise via a syringe over a period of 15-20 minutes. A slow addition rate is crucial for selectivity.[6][7]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The reaction is complete when the starting diamine spot is no longer visible. Analytical techniques like LC-MS can also be employed for precise monitoring.[8]

  • Quenching & Workup: Upon completion, pour the reaction mixture into 30 mL of saturated sodium bicarbonate solution to quench any remaining acyl chloride and neutralize the triethylamine hydrochloride salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate (30 mL) and brine (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-(2-amino-4-chlorophenyl)-2-methoxyacetamide.

Characterization & Data Analysis

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: To confirm the structure, identifying key peaks for the aromatic protons, the NH₂ and NH protons, and the methoxy and methylene protons.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the N-H stretches of the amine and amide, and the C=O stretch of the amide.

  • Melting Point: To assess the purity of the crystalline solid product.

Safety & Handling Precautions

  • 2-Methoxyacetyl Chloride: This reagent is corrosive, flammable, and reacts violently with water.[9] It is a lachrymator and causes severe skin burns and eye damage.[4][5][10] Always handle it in a fume hood with appropriate PPE. Store in a cool, dry place under an inert atmosphere.[10]

  • 4-Chloro-1,3-phenylenediamine: This compound is toxic and an irritant. Avoid inhalation and contact with skin and eyes.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should occur in a well-ventilated fume hood.

Field Insights & Troubleshooting

  • Problem: Low Yield.

    • Cause: Incomplete reaction or loss during workup.

    • Solution: Ensure the use of anhydrous solvent, as moisture will hydrolyze the acyl chloride. Confirm the reaction has gone to completion via TLC before quenching. Optimize purification to minimize product loss.

  • Problem: Formation of Di-acylated Product.

    • Cause: Reaction temperature too high, or too rapid addition of the acylating agent.[2]

    • Solution: Maintain the reaction temperature at 0 °C during the addition of 2-methoxyacetyl chloride. Add the acyl chloride slowly and dropwise to prevent localized high concentrations. Using a slight excess of the diamine starting material can also suppress di-acylation, though this complicates purification.

  • Problem: Poor Solubility of Starting Material.

    • Cause: The diamine may have limited solubility in the chosen solvent.[11]

    • Solution: While DCM is generally effective, other solvents like tetrahydrofuran (THF) or acetonitrile can be explored. Gentle warming may be required for initial dissolution, but the mixture must be cooled to 0 °C before adding the acyl chloride.

References

  • Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides. Available at: [Link]

  • Google Patents. (n.d.). CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method.
  • Google Patents. (n.d.). US6194616B1 - Acylation method for an aromatic compound.
  • Chemistry LibreTexts. (2021, August 16). Acetylation of Aniline (Experiment). Available at: [Link]

  • YouTube. (2020, March 7). Acetanilide (N-phenylacetamide) Preparation NCERT guide. Available at: [Link]

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Available at: [Link]

  • Chemcess. (2025, September 20). Acylation Of Aromatic Compounds. Available at: [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Available at: [Link]

  • Google Patents. (n.d.). CN109456221B - Synthetic method of acetanilide derivative.
  • International Journal of ChemTech Research. (2017). A facile amidation of chloroacetyl chloride using DBU. Available at: [Link]

  • Scientific Reports. (2019, October 3). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Available at: [Link]

  • Journal of the American Chemical Society. (2017, January 24). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Available at: [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Available at: [Link]

  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Available at: [Link]

  • Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Available at: [Link]

  • ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Available at: [Link]

  • Journal of the American Chemical Society. (2019, March 13). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Available at: [Link]

  • ResearchGate. (2025, August 6). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Available at: [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide.... Available at: [Link]

  • Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.
  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • National Institutes of Health. (n.d.). Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation. Available at: [Link]

  • YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Available at: [Link]

  • KSCL (KRISHNA). (n.d.). Methoxyacetyl Chloride MSDS. Available at: [Link]

  • Google Patents. (n.d.). CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst.
  • PMC - NIH. (2012, October 9). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Available at: [Link]

  • Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available at: [Link]

  • ResearchGate. (2025, November 17). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Available at: [Link]

  • PMC - NIH. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Available at: [Link]

  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Available at: [Link]

  • RSC Publishing. (2012, April 19). Analytical Methods PAPER. Available at: [Link]

  • YouTube. (2021, April 13). acetylation aniline. Available at: [Link]

  • PubChem. (n.d.). Acetamide, N-(2-methoxyphenyl)-. Available at: [Link]

Sources

Application Note: Process Development & Purification of N-(3-amino-4-chlorophenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification strategy for N-(3-amino-4-chlorophenyl)-2-methoxyacetamide , a critical intermediate often utilized in the synthesis of tyrosine kinase inhibitors and PROTAC linkers. Due to the presence of a free primary amine at the meta position relative to the amide, this compound exhibits sensitivity to oxidative degradation and potential regiochemical impurities (e.g., bis-acylated byproducts).

This guide moves beyond simple recipe-following, providing a Quality by Design (QbD) approach to solvent selection, impurity rejection, and solid-state control.

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • Compound: this compound[1][2][3][4][5][6]

  • CAS: 926265-38-5[1][2][3][4][5][6]

  • Molecular Formula: Cngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    H
    
    
    
    ClN
    
    
    O
    
    
    [1][2][4][6]
  • Molecular Weight: 214.65 g/mol [1][3][5][6]

  • Key Functionalities: Secondary amide (H-bond donor/acceptor), Aryl chloride (lipophilic), Primary aniline (oxidation sensitive, nucleophilic), Ether (polar).

Solubility Profiling & Solvent Selection[8][9]

The purification of substituted phenylacetamides requires balancing the solubility of the polar amide/ether functionality against the lipophilic aryl chloride.

The Solubility Screen

We evaluated three standard solvent classes. The "Target Behavior" is high solubility at boiling point (


) and low solubility at 

C.
Solvent SystemClassificationSolubility (

)
Solubility (

C)
Impurity Rejection ProfileRecommendation
Water Polar ProticLowInsolubleExcellent for salts, poor for organicsAntisolvent
Ethanol (EtOH) Polar ProticHighModerateGood for polar byproductsPrimary Solvent
Ethyl Acetate (EtOAc) Polar AproticHighModerateExcellent for non-polar oligomersAlternative
Toluene Non-polarModerateLowExcellent for removing unreacted anilineSpecific Use
Selected System: Ethanol/Water (Antisolvent Crystallization)

Rationale: The presence of the methoxy group increases water solubility compared to a simple chloro-acetanilide. A binary system of Ethanol (solvent) and Water (antisolvent) offers the most tunable recovery.

  • Mechanism:[7][8][9] Ethanol solvates the amide and amine; water disrupts the H-bonding network, forcing the hydrophobic aryl core to crystallize.

Detailed Experimental Protocol

Safety Warning: The free aniline moiety is toxic and potentially genotoxic. Handle in a fume hood. Wear nitrile gloves and safety glasses.

Phase 1: Dissolution & Hot Filtration[12]
  • Charge: Place 10.0 g of crude this compound into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add Ethanol (95%) in small portions (start with 30 mL).

  • Heating: Heat the mixture to reflux (

    
    C).
    
  • Saturation Adjustment: If solids remain, add Ethanol in 2 mL increments until full dissolution is observed.

    • Note: If the solution is dark brown/black (oxidation), add activated carbon (0.5 g) and reflux for 10 minutes.

  • Hot Filtration: While boiling, filter the solution through a pre-warmed Buchner funnel or glass sinter to remove insoluble mechanical impurities or carbon.

    • Critical Step: Pre-warming the funnel prevents premature crystallization in the stem (clogging).

Phase 2: Nucleation & Crystal Growth
  • Reheating: Return the filtrate to the flask and bring back to a gentle reflux.

  • Antisolvent Addition: Slowly add Deionized Water dropwise via an addition funnel.

    • Endpoint: Stop addition immediately when a faint, persistent turbidity (cloudiness) is observed.

  • Clarification: Add 1-2 mL of Ethanol to just redissolve the turbidity. The solution is now metastable .

  • Controlled Cooling (The "Linear Ramp"):

    • Turn off the heat source. Allow the flask to cool to room temperature on the stir plate (insulate with a towel if ambient temp is cold).

    • Target Rate:

      
      C/min. Rapid cooling traps impurities inside the crystal lattice.
      
  • Final Crystallization: Once at room temperature (

    
    C), move the flask to an ice-water bath (
    
    
    
    C) for 1 hour to maximize yield.
Phase 3: Isolation & Drying
  • Filtration: Collect the crystals via vacuum filtration.[10][11]

  • Displacement Wash: Wash the filter cake with a cold (

    
    C) mixture of Ethanol/Water (1:1 ratio).
    
    • Why? This displaces the "mother liquor" containing dissolved impurities without dissolving the product.

  • Drying: Dry the solid in a vacuum oven at

    
    C for 12 hours.
    
    • Caution: Do not exceed

      
      C to prevent oxidation of the free amine.
      

Process Logic & Troubleshooting (Diagrams)

Recrystallization Workflow

The following diagram illustrates the critical decision points during the purification process.

RecrystallizationWorkflow Start Crude Material (10g) Dissolve Dissolve in Refluxing EtOH (T = 78°C) Start->Dissolve CheckSol Solids Dissolved? Dissolve->CheckSol AddSol Add more EtOH CheckSol->AddSol No Carbon Add Activated Carbon (If Colored) CheckSol->Carbon Yes AddSol->CheckSol Filter Hot Filtration (Remove Insolubles) Carbon->Filter Antisolvent Add Water until Turbid Then clear with EtOH Filter->Antisolvent Cooling Slow Cool to RT Then 0°C Bath Antisolvent->Cooling Oiling Problem: Oiling Out? Cooling->Oiling Reheat Reheat & Add more EtOH Oiling->Reheat Yes Isolate Vacuum Filtration & Cold Wash Oiling->Isolate No (Crystals Formed) Reheat->Cooling Dry Vacuum Oven Dry (40°C) Isolate->Dry

Caption: Figure 1: Step-by-step logic flow for the antisolvent recrystallization of this compound.

Impurity Fate Map

Understanding where impurities go is essential for validation.

ImpurityFate cluster_fate Impurity Partitioning Crude Crude Mixture: 1. Target Amide 2. Bis-acylated byproduct 3. Starting Aniline 4. Salts Process Recrystallization (EtOH/H2O) Crude->Process Crystals Crystalline Product (Target Amide) Process->Crystals Precipitates Liquor Mother Liquor (Waste) Process->Liquor Remains Dissolved Bis Bis-acylated (Stays in EtOH rich phase) Liquor->Bis Aniline Unreacted Aniline (Stays in Liquor) Liquor->Aniline Salts Inorganic Salts (Dissolved in Water) Liquor->Salts

Caption: Figure 2: Partitioning of common synthetic impurities during the crystallization process.

Analytical Validation

A self-validating protocol requires confirming purity after the process.

HPLC Method[14]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[12]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide bond).

  • Expected Retention: The target compound (polar amide) will elute before the bis-acylated impurity and after the highly polar salts.

1H-NMR Verification (DMSO-d6)

Check for the integrity of the methoxy group and the specific aromatic pattern.

  • Diagnostic Signal: Singlet at ~3.4 ppm (Methoxy group, -OCH

    
    ) and Singlet at ~4.0 ppm (-CH
    
    
    
    - between carbonyl and ether).
  • Aromatic Region: Multiplets at 6.5 - 7.5 ppm corresponding to the 1,3,4-substituted benzene ring.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
"Oiling Out" (Liquid droplets form instead of crystals)Temperature dropped too fast or solvent mix is too water-rich.Reheat to reflux. Add more Ethanol. Cool very slowly with vigorous stirring. Seed with a pure crystal if available.
Low Yield (<50%) Too much solvent used or final temp not low enough.Concentrate the mother liquor by rotary evaporation (remove 30% vol) and re-cool.
Product is Colored (Brown/Red) Oxidation of the free amine (-NH

).
Recrystallize again using activated carbon. Dry under Nitrogen atmosphere. Store in amber vials.
Melting Point Depression Residual solvent or salt entrapment.Dry for longer duration under high vacuum. Ensure the wash step was performed efficiently.

References

  • General Process Chemistry: Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Standard text for solvent selection logic).
  • Compound Data: PubChem. (n.d.). This compound (CID 16774514).[3] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Analytical Methods: SIELC Technologies. (2018).[12] HPLC Separation of N-(3-Amino-4-chlorophenyl)acetamide. Retrieved from [Link] (Method adapted for methoxy derivative).

Sources

Application Note: A Detailed Protocol for the Column Chromatography Purification of N-(3-amino-4-chlorophenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, field-proven protocol for the purification of N-(3-amino-4-chlorophenyl)-2-methoxyacetamide via silica gel column chromatography. This compound is a substituted aromatic amine, a class of compounds often encountered as intermediates in pharmaceutical and materials science research.[1][2] The inherent basicity of the aromatic amino group presents a common purification challenge on standard silica gel, often leading to poor separation, significant peak tailing, and potential yield loss. This protocol directly addresses this issue by employing a mobile phase modifier to ensure a high-purity yield. We will detail the entire workflow, from analytical method development using Thin-Layer Chromatography (TLC) to the final isolation of the purified compound, explaining the scientific rationale behind each critical step.

Principles and Rationale

Chemical Properties of the Analyte

This compound (MW: 214.65 g/mol , Formula: C₉H₁₁ClN₂O₂) possesses several functional groups that dictate its chromatographic behavior.[2][3] The molecule contains an amide, an ether, a chloro group, and a primary aromatic amine. The collective electronegativity of the oxygen, nitrogen, and chlorine atoms imparts significant polarity. However, the most influential functional group for this purification is the primary amino (-NH₂) group. This group is basic and readily protonated, leading to strong, often undesirable, interactions with the stationary phase.

The Challenge: Purifying Basic Amines on Silica Gel

Silica gel, the most common stationary phase for column chromatography, is characterized by a surface covered in silanol groups (Si-OH).[4] These groups are weakly acidic and can engage in strong acid-base interactions with basic analytes like aromatic amines.[5] This interaction leads to several problems:

  • Peak Tailing: A portion of the amine binds very strongly to the silica, eluting slowly and creating a "tail" on the chromatographic peak. This results in poor resolution from nearby impurities.

  • Irreversible Adsorption: In some cases, the binding is so strong that a portion of the compound does not elute from the column at all, leading to reduced yield.[6]

  • Compound Degradation: The acidic nature of the silica surface can potentially catalyze the degradation of sensitive molecules.

Strategy: In-Situ Deactivation of the Stationary Phase

To achieve a successful separation, the acidic nature of the silica gel must be neutralized. While specialized columns like amine-functionalized silica are an option, a more common and cost-effective strategy is to modify the mobile phase.[7] This protocol utilizes the addition of a small quantity of a volatile organic base, triethylamine (TEA), to the eluent.

The lone pair of electrons on the nitrogen atom of triethylamine allows it to act as a competitive base. It preferentially interacts with the acidic silanol groups on the silica surface, effectively "capping" or "masking" them.[5] This prevents the this compound from binding too strongly, resulting in symmetrical peak shapes, improved resolution, and higher recovery.

Pre-Chromatography: Method Development using Thin-Layer Chromatography (TLC)

Before committing a sample to a large-scale column, the separation conditions must be optimized on a small scale using TLC. TLC serves as a rapid and material-sparing method to determine the ideal mobile phase composition.[8][9] The goal is to find a solvent system where the target compound has a Retention Factor (R_f) between 0.2 and 0.4 .[10] This R_f range typically ensures good separation on a column without requiring excessively long elution times.

TLC Protocol
  • Prepare Eluent Systems: In separate beakers, prepare small volumes of potential mobile phases. A good starting point for a polar compound like this is a mixture of Ethyl Acetate (EtOAc) and Hexane. Prepare several ratios (e.g., 30% EtOAc in Hexane, 50% EtOAc in Hexane, 70% EtOAc in Hexane). To each of these, add 0.5% triethylamine (e.g., 50 µL of TEA per 10 mL of solvent mixture).

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a dilute solution.

  • Spotting the Plate: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.

  • Development: Place the spotted TLC plate in a developing chamber containing one of the prepared eluent systems. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • R_f Calculation: Calculate the R_f value for the spot corresponding to the product: R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the polarity of the eluent system until the desired R_f value (0.2-0.4) for the product spot is achieved, ensuring it is well-separated from any major impurity spots.

Materials and Equipment

Chemicals & Consumables Equipment
Crude this compoundGlass chromatography column with stopcock
Silica Gel (for flash chromatography, 230-400 mesh)Beakers and Erlenmeyer flasks
Ethyl Acetate (HPLC grade)Graduated cylinders
Hexane (HPLC grade)Round-bottom flasks
Triethylamine (TEA)Rotary Evaporator
Dichloromethane (DCM, for sample loading)TLC plates (silica gel 60 F₂₅₄)
Celite® or additional Silica Gel (for dry loading)TLC developing chamber
Cotton or glass woolUV Lamp (254 nm)
Sand (acid-washed)Test tubes and rack for fraction collection
Pasteur pipettes and bulbs
Fume hood

Detailed Step-by-Step Purification Protocol

Safety Precautions
  • Conduct all procedures within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • The target compound and its analogues may be irritants. Avoid inhalation of dust and direct skin contact.[11]

  • Organic solvents are volatile and flammable. Keep away from ignition sources.

Preparation of the Stationary Phase (Slurry Packing)
  • Column Setup: Securely clamp the glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom to support the packing. Add a thin layer (~0.5 cm) of sand on top of the plug.

  • Prepare Slurry: In a beaker, measure out the required amount of silica gel. As a general rule, use 25 to 50 g of silica per 1 g of crude material. Add the optimized mobile phase (the less polar component, e.g., hexane) to the silica gel to form a free-flowing slurry. Stir gently to remove air bubbles.

  • Pack the Column: With the stopcock open, pour the silica slurry into the column. Use a funnel to aid the transfer. Gently tap the side of the column to encourage even packing and dislodge any trapped air.

  • Equilibrate: Once all the silica has settled, add a layer of sand (~1 cm) to the top to protect the surface. Wash the column with 2-3 column volumes of the initial mobile phase (e.g., 30% EtOAc in Hexane + 0.5% TEA) until the baseline is stable and the packing is fully equilibrated. Never let the top of the silica run dry.

Sample Preparation and Loading (Dry Loading Recommended)

Dry loading is superior for resolution as it ensures the sample is introduced to the column in a very narrow band.

  • Dissolve the crude material (~1 g) in a minimal amount of a volatile solvent like dichloromethane in a round-bottom flask.

  • Add 2-3 g of silica gel or Celite® to the flask.

  • Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully remove the solvent from the top of the packed column until the liquid level is just at the top of the sand layer.

  • Add the powdered sample-silica mixture to the top of the column, creating a thin, even layer.

  • Gently add another thin layer of sand on top of the sample layer.

  • Carefully add the mobile phase, opening the stopcock to begin the elution.

Elution and Fraction Collection
  • Begin eluting with the optimized mobile phase determined from the TLC analysis.

  • Maintain a constant flow rate. For flash chromatography, this can be accelerated by applying gentle positive pressure with a pump or inert gas.

  • Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).

Monitoring the Separation
  • Periodically analyze the collected fractions using TLC. Spot every second or third fraction on a single TLC plate.

  • Also spot the crude starting material and, if available, a pure standard of the product for comparison.

  • Develop the TLC plate in the elution solvent and visualize under UV light.

  • Identify the fractions that contain the pure product, characterized by a single spot at the correct R_f value.

Post-Chromatography: Isolation of Pure Product

  • Based on the TLC analysis, combine all fractions containing the pure this compound into a single, clean round-bottom flask.

  • Remove the mobile phase (including the volatile triethylamine) using a rotary evaporator.

  • Once the solvent is removed, the purified compound will remain. It can be further dried under high vacuum to remove any residual solvent traces.

  • Determine the yield and confirm the purity via analytical methods such as NMR, LC-MS, or melting point.

Data Summary and Expected Results

The following table outlines the recommended parameters for this purification. These may require minor optimization based on the specific impurity profile of the crude material.

ParameterRecommended Value / DescriptionRationale
Stationary Phase Silica Gel, 230-400 meshStandard, cost-effective adsorbent for normal-phase chromatography.[4]
Mobile Phase (Eluent) Ethyl Acetate / Hexane with 0.5% (v/v) TriethylamineGood solvent system for moderately polar compounds. The polarity can be fine-tuned by adjusting the ratio.
Mobile Phase Modifier 0.5% Triethylamine (TEA)Neutralizes acidic silanol groups, preventing peak tailing of the basic amine product.[5]
TLC Target R_f 0.2 - 0.4Optimal range for good separation and reasonable elution time on the column.[10]
Sample Loading Method Dry Loading (adsorbed onto silica)Provides superior resolution by introducing the sample in a highly concentrated band.
Detection Method UV visualization at 254 nmThe aromatic ring in the compound allows for easy detection under UV light.

Troubleshooting

ProblemPossible CauseSuggested Solution
Product will not elute from the column Mobile phase polarity is too low.Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Poor separation of product and impurity Mobile phase is too polar (high R_f). / Improper column packing.Decrease the mobile phase polarity. / Repack the column carefully, ensuring no air bubbles or channels. Consider using a shallower solvent gradient.
Streaking/Tailing on TLC and column Insufficient triethylamine. / Compound is overloading the column.Increase TEA concentration to 1%. / Reduce the amount of crude material loaded onto the column.
Cracks appearing in the silica bed Column ran dry. / Heat generated from solvent interaction with silica.Never let the solvent level drop below the top of the stationary phase. Pack and run the column slowly to dissipate heat.

Workflow Visualization

ColumnChromatographyWorkflow start Start: Crude Product tlc_dev 1. Method Development via TLC (Optimize Mobile Phase, Target Rf ≈ 0.3) start->tlc_dev Analyze col_prep 2. Column Preparation (Slurry Pack with Silica Gel) tlc_dev->col_prep Define Conditions sample_load 3. Sample Loading (Dry load crude product adsorbed on silica) col_prep->sample_load elution 4. Elution (Run optimized mobile phase + 0.5% TEA) sample_load->elution fraction_collect 5. Fraction Collection (Collect eluent in sequential tubes) elution->fraction_collect tlc_analysis 6. Fraction Analysis via TLC (Identify fractions with pure product) fraction_collect->tlc_analysis Monitor combine 7. Combine & Evaporate (Pool pure fractions, remove solvent) tlc_analysis->combine Select Fractions end_product Finish: Purified Product combine->end_product

Caption: Workflow for the purification of this compound.

References

  • Google Patents. (CN103030570A) Synthesis process of 3-amino-4-methoxy-acetamide.
  • MDPI. N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. [Link]

  • PubChem. N-(3-Amino-4-chlorophenyl)acetamide. [Link]

  • Wikipedia. 3-Aminoacetanilide. [Link]

  • ChemBK. This compound. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. (CN104910038A) 3-Amino-4-methoxy acetanilide (II)
  • Cheméo. Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7). [Link]

  • PubChem. 3'-Amino-4'-methoxyacetanilide. [Link]

  • PubChem. N-(4-((4-Amino-3-chlorophenyl)methyl)-2-chlorophenyl)acetamide. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Chemistry For Everyone. What Is The Relationship Between Column Chromatography And TLC?. [Link]

  • Google Patents. (US8455691B2)
  • ResearchGate. Explicit relation between thin film chromatography and column chromatography conditions from statistics and machine learning. [Link]

  • Chemistry For Everyone. How To Choose Mobile Phase For Column Chromatography?. [Link]

  • Reddit. Chromotography with free amines?. [Link]

  • University of Toronto. Thin Layer Chromatography and Column Chromatography: Separation of Pigments. [Link]

  • University of Colorado Boulder. Column chromatography. [Link]

  • ResearchGate. Is it possible to purify imine using column chromatography?. [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Cole-Parmer. Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide. [Link]

  • Teledyne ISCO. Correlating TLC to Isocratic Separation. [Link]

  • ResearchGate. What is the basic principle for selecting mobile phase in preparative column chromatography?. [Link]

  • Separation Science. TLC vs. Column Chromatography: Unraveling the Differences in Separation Techniques. [Link]

  • Biotage. When should amine-bonded columns be used for purification?. [Link]

  • EPA. Acetamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- - Substance Details. [Link]

Sources

Application Note: Analytical Characterization of N-(3-amino-4-chlorophenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

This guide details the analytical framework for the characterization of N-(3-amino-4-chlorophenyl)-2-methoxyacetamide (CAS 926265-38-5).[1] As a functionalized halo-aniline derivative, this molecule serves as a critical building block in the synthesis of tyrosine kinase inhibitors and advanced agrochemicals.

Its structural duality—containing both a nucleophilic primary amine and an electrophilic amide side chain—presents specific stability and separation challenges. This protocol establishes a self-validating analytical workflow focusing on regioisomeric purity, structural confirmation, and quantitative assay.

Physicochemical Profile
ParameterValue / CharacteristicAnalytical Implication
Molecular Formula C₉H₁₁ClN₂O₂Monoisotopic Mass: 214.05 Da
Key Moiety 3-amino-4-chloroaniline coreUV Active (λmax ~240-255 nm); Oxidatively unstable.
Side Chain 2-methoxyacetamideDistinct NMR singlet signatures; Polar functionality.
LogP (Predicted) ~1.2Suitable for Reversed-Phase LC (C18).
pKa (Predicted) ~3.5 (Aniline -NH₂)pH control essential in mobile phase to prevent peak tailing.

Analytical Workflow Strategy

The following diagram outlines the logical flow from crude isolation to validated release, emphasizing the critical decision points for impurity profiling.

AnalyticalWorkflow Sample Crude Sample LCMS LC-MS Screening (ID & Isotope Pattern) Sample->LCMS Rapid ID NMR 1H/13C NMR (Regioisomer Check) LCMS->NMR Confirm Structure MethodDev HPLC Method Optimization (pH & Gradient) NMR->MethodDev Define Impurities MethodDev->LCMS Peak Purity Check Validation ICH Q2(R2) Validation (Linearity, Accuracy) MethodDev->Validation Lock Parameters Release Certificate of Analysis Validation->Release

Figure 1: Integrated analytical lifecycle for NCE characterization. The workflow prioritizes structural certainty (NMR/MS) before quantitative validation.

Protocol A: Structural Elucidation (NMR)

Objective: To unequivocally distinguish the target molecule from its potential regioisomer, N-(5-amino-2-chlorophenyl)-2-methoxyacetamide, which can form if the starting diamine is asymmetrically acylated.

Experimental Setup
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d₆ (Preferred over CDCl₃ to prevent amine proton exchange and improve solubility).

  • Temperature: 298 K.

Key Assignment Criteria

The distinction relies on the coupling patterns of the aromatic protons and the integration of the exchangeable protons.

MoietyChemical Shift (δ, ppm)MultiplicityDiagnostic Logic
Amide -NH 9.0 – 9.5Singlet (Broad)Downfield shift confirms acylation at the specific nitrogen.
Amine -NH₂ 5.0 – 5.5Singlet (Broad)Upfield relative to amide; integration must be 2H.
Aromatic H-2 ~7.3Doublet (d)Ortho-coupling to H-6; characteristic of 1,3,4-substitution.
Methoxy -OCH₃ ~3.4SingletSharp singlet; confirms the methoxyacetyl group integrity.
Acetyl -CH₂- ~3.9SingletConnects the amide and methoxy group.

Critical Control: Perform a 2D NOESY experiment.

  • Target: Look for a spatial correlation (NOE) between the Amide-NH and the Aromatic H-2/H-6.

  • Isomer Check: If the acylation occurred on the wrong amine, the NOE pattern with the Chlorine's ortho/meta protons will differ significantly due to steric changes.

Protocol B: Purity Profiling (HPLC-UV-MS)

Objective: Quantify purity and identify synthesis by-products (e.g., unreacted 3-amino-4-chloroaniline).

Method Parameters
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Why: The "end-capping" reduces silanol interactions with the free amine, preventing peak tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 254 nm (Aromatic ring) and 210 nm (Amide bond).

    • MS: ESI Positive Mode (Scan range 100–500 m/z).

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial equilibration (retain polar salts).
2.05Isocratic hold.
15.090Gradient ramp to elute hydrophobic impurities.
18.090Wash.
18.15Re-equilibration.
Mass Spectrometry Interpretation (ESI+)

The presence of Chlorine (³⁵Cl and ³⁷Cl isotopes) creates a distinct fingerprint.

MassSpec cluster_legend Diagnostic Pattern Parent [M+H]+ m/z 215 (100%) m/z 217 (33%) Frag1 Loss of Methoxy [M+H - CH3OH]+ Parent->Frag1 -32 Da Frag2 Amide Cleavage (Aniline Core) m/z ~142/144 Parent->Frag2 -73 Da (Loss of C3H5O2) Text The 3:1 intensity ratio of m/z 215:217 is mandatory for Cl-confirmation.

Figure 2: Proposed fragmentation pathway for structural confirmation via LC-MS/MS.

Protocol C: Method Validation (ICH Q2)

To ensure the method is suitable for regulatory submission, perform the following validation steps as per ICH Q2(R2) guidelines.

Specificity (Stress Testing)
  • Procedure: Expose the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H₂O₂) for 4 hours.

  • Acceptance: Peak purity index (via Diode Array Detector) must be >99.0% for the main peak.

  • Note: The amide bond is susceptible to hydrolysis in strong base; the aniline is susceptible to oxidation.

Linearity & Range
  • Range: 0.1 µg/mL (LOQ) to 150% of target concentration.

  • Criterion: Correlation coefficient (R²) ≥ 0.999.[2]

Accuracy (Recovery)
  • Method: Spike the target molecule into a blank matrix (or synthetic background) at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[4] Available at: [Link]

  • Basrani, B. R., et al. (2010).[5] Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Journal of Endodontics, 36(2), 312-314.[5] Available at: [Link]

  • United States Pharmacopeia (USP).General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. (Access requires subscription, general guidance referenced).
  • National Institute of Standards and Technology (NIST). Mass Spectrum of 3-Chloroaniline (Analogous fragmentation data). NIST Chemistry WebBook. Available at: [Link]

Sources

Application Note: HPLC-MS/MS Analysis of N-(3-amino-4-chlorophenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-sensitivity HPLC-ESI-MS/MS protocol for the quantitation of N-(3-amino-4-chlorophenyl)-2-methoxyacetamide (CAS: 926265-38-5).[1] This compound, a substituted aniline derivative, is frequently encountered as a synthetic intermediate or potential process-related impurity in the manufacturing of tyrosine kinase inhibitors and other pharmaceutical active ingredients (APIs).[2]

Given the structural presence of the 3-amino-4-chlorophenyl moiety—a known structural alert for potential genotoxicity (PGI)—analytical methods must achieve high sensitivity (LOD < 10 ng/mL) to meet ICH M7 guidelines.[1] This guide provides a self-validating workflow, optimizing chromatographic separation on a C18 stationary phase with electrospray ionization (ESI) in positive mode.

Chemical Context & Properties

Understanding the physicochemical properties of the analyte is the foundation of this protocol.[1][2]

PropertyValue / DescriptionImpact on Method
Formula C9H11ClN2O2Basis for Mass Spec detection.[1]
Monoisotopic Mass 214.051 DaPrecursor ion [M+H]+ = 215.06 m/z .[2]
Key Functional Groups Primary Amine (-NH₂), Chloro (-Cl), Amide, EtherThe primary amine dictates basic pH extraction but acidic pH mobile phase for ionization.[1][2]
LogP (Predicted) ~1.2 - 1.5Moderately hydrophobic; suitable for Reverse Phase LC (RPLC).[2]
pKa (Base) ~3.5 - 4.0 (Aniline nitrogen)Requires pH < 3.0 in mobile phase to ensure full protonation for ESI+.[2]

Method Development Strategy (The "Why")

Mobile Phase Selection: The pH Paradox[1][2]
  • The Problem: Aniline derivatives can suffer from peak tailing due to interaction with residual silanols on silica columns.[2]

  • The Solution: We utilize 0.1% Formic Acid (pH ~2.7).[2] This serves a dual purpose:

    • Chromatography: It suppresses silanol ionization (Si-OH vs Si-O⁻), reducing secondary interactions.[2]

    • Mass Spectrometry: It ensures the aniline nitrogen is fully protonated ([M+H]⁺), maximizing sensitivity in ESI+ mode.[1][2]

Column Selection

While a standard C18 is sufficient, we recommend a C18 column with polar-embedding or high-density end-capping .[1][2]

  • Recommended: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18.[2]

  • Reasoning: The "3-amino" group is polar.[1][2] Standard C18 columns might show dewetting or poor retention of the polar "head" if the organic phase drops too low.[2] End-capping prevents amine tailing.[2]

Experimental Protocol

Chemicals & Reagents[1][2][3]
  • Reference Standard: this compound (>98% purity).[3]

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH).[1][2]

  • Additives: LC-MS Grade Formic Acid (FA).[1][2]

  • Water: Milli-Q (18.2 MΩ·cm).

Sample Preparation

Workflow A: For API Impurity Profiling (Synthetic Matrix)

  • Weigh 10 mg of API sample.[2]

  • Dissolve in 10 mL of 10% Acetonitrile / 90% Water (Diluent).

    • Note: Using a low organic diluent prevents "solvent effect" peak distortion during early elution.[2]

  • Vortex for 1 min; Centrifuge at 10,000 rpm for 5 min.

  • Transfer supernatant to an amber HPLC vial (protect from light due to aniline photosensitivity).

Workflow B: For Biological Fluids (Plasma/Urine) [2]

  • Aliquot 100 µL of plasma.[2]

  • Add 300 µL of ice-cold Acetonitrile (Protein Precipitation).

  • Vortex for 2 min; Centrifuge at 14,000 rpm for 10 min at 4°C.

  • Evaporate supernatant under Nitrogen stream; Reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Conditions[2][5]

Chromatography (HPLC/UHPLC)

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) % B Description
0.00 5 Initial equilibration
0.50 5 Hold to elute salts
3.50 95 Linear ramp to elute analyte
4.50 95 Wash column
4.60 5 Return to initial

| 6.00 | 5 | Re-equilibration |[1]

Mass Spectrometry (Triple Quadrupole)

  • Source: Electrospray Ionization (ESI) – Positive Mode.[1][2]

  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 350°C.

  • Gas Flow: 10 L/min.

MRM Transitions (Multiple Reaction Monitoring):

Transition Type Precursor (m/z) Product (m/z) Collision Energy (eV) Rationale
Quantifier 215.1 142.0 15 - 20 Loss of methoxyacetyl group (Cleavage of amide bond).
Qualifier 215.1 125.0 25 - 30 Further loss of NH3 from the aniline core.[2]

| Qualifier | 215.1 | 107.0 | 35 | Ring fragmentation (Loss of Cl).[2] |

Visualizations

Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to data reporting, emphasizing the critical decision points.

G cluster_0 Sample Prep cluster_1 LC Separation cluster_2 MS Detection Sample Raw Sample (API or Plasma) Extraction Extraction (Dilution or PPT) Sample->Extraction Clarification Centrifugation 14,000 rpm Extraction->Clarification Injection Injection (2-5 µL) Clarification->Injection Column C18 Column (Acidic pH) Injection->Column Elution Gradient Elution (5-95% ACN) Column->Elution Ionization ESI Positive [M+H]+ = 215.1 Elution->Ionization Fragmentation CID Fragmentation Product: 142.0 Ionization->Fragmentation Detection Detector (Electron Multiplier) Fragmentation->Detection

Caption: End-to-end workflow for this compound analysis.

Fragmentation Logic (MRM Selection)

Understanding why we choose specific ions ensures the method is defensible.[1][2]

G Precursor Precursor Ion [M+H]+ = 215.1 (Protonated Amine) Intermediate Amide Cleavage (Loss of Methoxyacetyl) Precursor->Intermediate Collision Energy 15-20 eV Product1 Quantifier Ion m/z 142.0 (3-chloro-4-aminoaniline core) Intermediate->Product1 Major Pathway Product2 Qualifier Ion m/z 107.0 (Dechlorination/Ring Break) Product1->Product2 High Energy (35 eV)

Caption: Proposed fragmentation pathway for MRM transition selection.

Validation Parameters (Self-Validating System)

To ensure the method is "Trustworthy" (Part of E-E-A-T), perform the following validation steps based on ICH Q2(R1) guidelines.

  • System Suitability Test (SST):

    • Inject the standard (100 ng/mL) 6 times.[2]

    • Requirement: %RSD of Peak Area < 2.0%; Retention Time shift < 0.1 min.

  • Linearity:

    • Range: 1.0 ng/mL to 1000 ng/mL.[2]

    • Requirement: R² > 0.995.[2][4][5]

  • Accuracy (Recovery):

    • Spike samples at Low, Medium, and High QC levels.

    • Requirement: 80-120% recovery.[2]

  • Matrix Effect:

    • Compare slope of calibration curve in solvent vs. matrix.[2]

    • Requirement: Matrix Factor between 0.85 and 1.15.[2]

Troubleshooting & Optimization

  • Issue: Peak Tailing.

    • Cause: Interaction between the amine and silanols.[2]

    • Fix: Increase Ammonium Formate concentration (up to 5mM) or switch to a "Shield" RP column.[2]

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from matrix.[2]

    • Fix: Switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI fails, as APCI is more robust for semi-polar aromatics.[2]

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.[2]

  • US FDA. "Bioanalytical Method Validation Guidance for Industry."[2] Food and Drug Administration, 2018.[2]

  • PubChem. "Compound Summary: this compound (CAS 926265-38-5)."[1] National Library of Medicine.[1][2][6] [2]

  • Kaufman, D. et al. "Strategies for the determination of genotoxic impurities in pharmaceutical drug substances."[2] TrAC Trends in Analytical Chemistry, 2014.[2] (Contextual grounding for aniline impurity analysis).

Sources

1H NMR and 13C NMR assignment for "N-(3-amino-4-chlorophenyl)-2-methoxyacetamide"

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation Series: N-(3-amino-4-chlorophenyl)-2-methoxyacetamide

Part 1: Executive Summary & Structural Context

Compound Overview: this compound (CAS: 926265-38-5) represents a critical pharmacophore often found in kinase inhibitors and covalent modifiers. The molecule consists of a 1,3,4-trisubstituted benzene ring featuring an electron-withdrawing chlorine atom, an electron-donating primary amine, and a secondary acetamide side chain containing a methoxy ether.

The Challenge: The primary analytical challenge lies in distinguishing the regiochemistry of the aromatic ring (specifically the relative positions of the -Cl and -NH₂ groups) and correctly assigning the exchangeable protons in aprotic solvents. This guide provides a definitive protocol for the complete assignment of 1H and 13C NMR spectra using DMSO-d₆.

Part 2: Experimental Protocol

Sample Preparation

To ensure observation of exchangeable protons (Amide-NH and Aniline-NH₂) and prevent aggregation, DMSO-d₆ is the required solvent. CDCl₃ is not recommended due to potential peak broadening of the amide and insolubility of the polar urea-like core.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) with 0.03% TMS (v/v).

  • Concentration: 10–15 mg in 600 µL solvent (for 5mm tube).

  • Temperature: 298 K (25°C).

  • Shimming: Automated gradient shimming (topshim) is mandatory due to the hydrogen-bonding potential of the amide.

Acquisition Parameters (600 MHz Base Frequency)
ExperimentPulse SequenceScans (NS)TD (Points)Rationale
1H Standard zg301664kQuantitative integration foundation.
13C {1H} zgpg30102464kDirect carbon observation.
COSY cosygs42048 x 256Tracing aromatic spin systems (H5-H6 coupling).
HSQC (Ed) hsqcedetgpsisp2.242048 x 256Multiplicity-edited to distinguish CH/CH₃ (positive) from CH₂ (negative).
HMBC hmbcgplpndqf84096 x 256Critical: Linking the amide carbonyl to the aromatic ring (C1').

Part 3: Structural Assignment Logic

Molecular Numbering Scheme

To ensure clarity, we utilize the following numbering system for the assignment tables:

  • Side Chain: C1 (Carbonyl), C2 (Methylene), C3 (Methoxy).

  • Aromatic Ring:

    • C1': Attached to Amide-N.[1][2]

    • C2': Isolated CH (between Amide and Amine).

    • C3': Attached to Amine (-NH₂).

    • C4': Attached to Chlorine (-Cl).

    • C5': CH (ortho to Cl).

    • C6': CH (ortho to Amide).

1H NMR Assignment (Predictive & Empirical)

Reference: DMSO-d₆ residual peak at 2.50 ppm.

PositionShift (δ ppm)Mult.

(Hz)
Structural Logic & Diagnostic Features
Amide NH 9.40 – 9.60 bs-Highly deshielded singlet; disappears with D₂O shake.
H2' 7.05 – 7.15 d~2.0Diagnostic: Doublet due to meta-coupling with H6'. Upfield shifted due to flanking N-donors.
H5' 7.10 – 7.20 d~8.5Ortho-coupling to H6'. Deshielded slightly by ortho-Cl.
H6' 6.85 – 6.95 dd8.5, 2.0Doublet of doublets. Ortho to amide (weak donor), para to Cl.
Amine NH₂ 5.10 – 5.40 bs-Broad singlet. Chemical shift is concentration/temperature dependent.
H2 (CH₂) 3.95 – 4.05 s-Singlet. Deshielded by adjacent Carbonyl and Oxygen.
H3 (OCH₃) 3.35 – 3.40 s-Characteristic methoxy singlet. Note: Check for overlap with H₂O (3.33 ppm).
13C NMR Assignment

Reference: DMSO-d₆ septet center at 39.52 ppm.

PositionShift (δ ppm)TypeLogic
C1 (C=O) 168.5 – 169.5 CqAmide carbonyl. Key HMBC correlation to H2 (CH₂) and Amide NH.
C3' (C-N) 144.0 – 146.0 CqCarbon attached to NH₂ (Strongest donor).
C1' (C-N) 136.0 – 138.0 CqCarbon attached to Amide.
C4' (C-Cl) 112.0 – 115.0 CqCarbon attached to Cl. Upfield due to resonance shielding from NH₂ (ortho).
C5' (CH) 128.0 – 130.0 CHOrtho to Cl.
C6' (CH) 110.0 – 112.0 CHOrtho to Amide.
C2' (CH) 104.0 – 106.0 CHMost shielded aromatic carbon (Ortho to NH₂, Ortho to Amide).
C2 (CH₂) 71.0 – 72.0 CH₂Negative phase in DEPT-135/Ed-HSQC.
C3 (OCH₃) 58.5 – 59.5 CH₃Typical aliphatic methoxy.

Part 4: Visualization & Workflow

Structural Diagram & Numbering

G cluster_0 Side Chain cluster_1 Aromatic Core C3 C3 (Methoxy) δ ~59 C2 C2 (CH2) δ ~71.5 C3->C2 C1 C1 (C=O) δ ~169 C2->C1 N_Amide NH δ ~9.5 C1->N_Amide C1_prime C1' N_Amide->C1_prime C2_prime C2' (CH) δ ~105 C1_prime->C2_prime 1 C3_prime C3' (C-NH2) C2_prime->C3_prime 2 NH2 NH2 δ ~5.2 C3_prime->NH2 C4_prime C4' (C-Cl) C3_prime->C4_prime 3 Cl Cl C4_prime->Cl C5_prime C5' (CH) δ ~129 C4_prime->C5_prime 4 C6_prime C6' (CH) δ ~111 C5_prime->C6_prime 5 C6_prime->C1_prime 6

Figure 1: Connectivity and predicted chemical shift zones for this compound.

Assignment Logic Workflow

Workflow Start Start: Acquire 1H & 13C in DMSO-d6 Step1 Identify Side Chain (Singlets at 3.4 & 4.0 ppm) Start->Step1 Step2 Identify Exchangeables (NH ~9.5, NH2 ~5.2) Step1->Step2 Decision Aromatic Region Analysis Step2->Decision PathA H2' (Isolated) Look for doublet J~2Hz (Meta coupling only) Decision->PathA PathB H5' & H6' Look for ABX system (Ortho coupling J~8Hz) Decision->PathB Validation HMBC Verification Link Amide NH -> C2' & C6' Link NH2 -> C2' & C4' PathA->Validation PathB->Validation Final Final Assignment Validation->Final

Figure 2: Step-by-step logic flow for assigning the regiochemistry of the trisubstituted aromatic ring.

Part 5: Critical Troubleshooting (Self-Validation)

  • Water Suppression: The methoxy signal (~3.35 ppm) is dangerously close to the water signal in DMSO-d₆ (~3.33 ppm).

    • Solution: If overlap occurs, run the experiment at 310 K (37°C) . The water peak will shift upfield (lower ppm), while the methoxy signal remains static, revealing the integral.

  • Regioisomer Distinction: How do you know it isn't the 4-amino-3-chloro isomer?

    • Check: In the target compound (3-amino), H2' is flanked by N-Amide and N-Amine (both donors). It will be significantly upfield (~7.1 ppm).

    • Alternative: In the 4-amino-3-chloro isomer, the isolated proton is between Cl and Amide. The Cl is withdrawing. That proton would be further downfield.

    • HMBC: The Amide NH will show a strong 3-bond correlation to C2' and C6'. If C2' is the carbon between the nitrogens, it will have a distinctively low chemical shift (~105 ppm).

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (General Reference for Additivity Rules).

  • National Institute of Standards and Technology (NIST). 2-Methoxyacetamide Infrared and Mass Spectra. NIST Chemistry WebBook. [Link]

  • SDBS. Spectral Database for Organic Compounds, SDBS. (Used for 3-chloroaniline fragment validation). [Link]

Sources

Application Notes: The Strategic Role of N-(3-amino-4-chlorophenyl)-2-methoxyacetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of N-(3-amino-4-chlorophenyl)-2-methoxyacetamide (CAS 926265-38-5) in modern medicinal chemistry.[1][2][3] While not an active pharmaceutical ingredient itself, this compound serves as a critical and strategically valuable intermediate in the synthesis of complex therapeutic agents, particularly kinase inhibitors. We will elucidate its synthetic protocol, its role as a key building block, the underlying chemical principles that make it valuable, and provide a detailed protocol for its use in constructing advanced heterocyclic scaffolds like pyrazolopyrimidines, which are prominent in oncology and immunology drug discovery.[4][5]

Introduction: A Key Intermediate for Targeted Therapies

This compound is a substituted aniline derivative whose molecular architecture is tailored for utility in multi-step organic synthesis.[3] Its primary value lies in the strategic placement of its functional groups:

  • A Nucleophilic Aniline Group: The 3-amino group serves as a primary reaction site, ideal for forming new carbon-nitrogen bonds. This is frequently exploited in coupling reactions with heterocyclic systems.

  • An Electron-Withdrawing Chloro Group: The 4-chloro substituent modulates the electronic properties of the phenyl ring and can influence the reactivity of the adjacent amino group.[6] Furthermore, it provides a potential vector for interaction within the target protein's binding pocket in the final molecule.[6]

  • A Methoxyacetamide Side Chain: This group enhances solubility and provides additional hydrogen bond donors and acceptors, which can be crucial for the pharmacokinetic profile and target engagement of the final drug candidate.

The convergence of these features makes this compound a favored building block for constructing molecules targeting protein kinases, a class of enzymes frequently dysregulated in diseases like cancer and autoimmune disorders.[7][8]

Compound Profile Table
PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 926265-38-5BLDpharm[2], PubChem[3]
Molecular Formula C₉H₁₁ClN₂O₂PubChem[3]
Molecular Weight 214.65 g/mol PubChem[3]
SMILES COCC(=O)NC1=CC(=C(C=C1)Cl)NPubChem[3]
Synthesis Protocol for this compound

The synthesis of the title compound is a straightforward and high-yielding acylation reaction. The protocol below outlines a standard laboratory procedure.

Causality Behind Experimental Choices:
  • Starting Material: 2-Chloro-5-nitroaniline is a commercially available and cost-effective starting material. The nitro group serves as a precursor to the essential 3-amino group.

  • Acylation Step: Methoxyacetyl chloride is used to introduce the methoxyacetamide side chain. The reaction is typically run in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct, driving the reaction to completion.

  • Reduction Step: The nitro group is selectively reduced to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, producing water as the only byproduct. Other reducing agents like tin(II) chloride or iron in acidic media can also be used.

Step-by-Step Methodology:

Step 1: Acylation of 2-Chloro-5-nitroaniline

  • To a stirred solution of 2-chloro-5-nitroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a non-nucleophilic base such as triethylamine (1.2 eq).

  • Slowly add methoxyacetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude product from Step 1 in ethanol or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction until the starting material is consumed (typically 6-12 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product, this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Application in the Synthesis of Pyrazolopyrimidine Kinase Inhibitors

A primary application of this intermediate is in the synthesis of substituted pyrazolo[3,4-d]pyrimidines, a scaffold known to inhibit various protein kinases, including Src family kinases and IRAK4.[4][5][9] The 3-amino group of the intermediate acts as the key nucleophile in a nucleophilic aromatic substitution (SNAr) reaction with an electrophilic pyrazolopyrimidine core.

Experimental Workflow: Synthesis of a Generic Pyrazolopyrimidine Inhibitor

The diagram below illustrates the synthetic logic, starting from our key intermediate.

G cluster_0 Preparation of Key Intermediate cluster_1 Core Scaffold Synthesis cluster_2 Coupling and Final Assembly A N-(3-amino-4-chlorophenyl)- 2-methoxyacetamide C S(N)Ar Coupling Reaction (Buchwald-Hartwig or similar) A->C B 4,6-Dichloro- 1H-pyrazolo[3,4-d]pyrimidine B->C D Intermediate Product C->D Formation of C-N bond E Final Functionalization (e.g., Suzuki Coupling) D->E F Final Kinase Inhibitor E->F Introduction of R' group G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Molecule hinge Hinge Region (e.g., Ala, Glu) gatekeeper Gatekeeper Residue (e.g., Thr) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front scaffold Pyrazolopyrimidine Core scaffold->hydrophobic_pocket Hydrophobic Interactions linker N-(phenyl)-2-methoxyacetamide Moiety linker->hinge H-Bonds selectivity_group R' Group selectivity_group->solvent_front Selectivity Interactions

Sources

Application Note: High-Diversity Library Synthesis Using N-(3-amino-4-chlorophenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of N-(3-amino-4-chlorophenyl)-2-methoxyacetamide (CAS: 926265-38-5) as a versatile scaffold for the synthesis of small-molecule libraries. It addresses the synthesis of the scaffold itself and provides validated protocols for its diversification into high-value heterocyclic and decorated aniline libraries.

Executive Summary

This compound represents a "privileged" scaffold for medicinal chemistry due to its orthogonal reactivity profile. It features three distinct zones for chemical elaboration:

  • The Primary Amine (Position 3): A high-reactivity nucleophile for immediate diversification (Amides, Ureas, Sulfonamides).

  • The Aryl Chloride (Position 4): An electrophilic handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald) or nucleophilic aromatic substitution (SNAr) under forcing conditions.

  • The Ortho-Chloro-Amino Motif: A gateway to bicyclic heterocycles, specifically benzimidazoles and quinoxalines , via cyclization reactions.

The fixed 2-methoxyacetamide moiety at Position 1 acts as a polarity modulator, improving solubility (lower LogP) and providing a hydrogen-bond acceptor motif often required in kinase and GPCR binding pockets.

Scaffold Synthesis Protocol

For researchers who need to synthesize the scaffold in-house from commodity chemicals.

Target Molecule: this compound Starting Material: 4-Chloro-3-nitroaniline (CAS: 635-22-3)

Step 1: Acylation

Objective: Install the 2-methoxyacetamide "cap" while preserving the nitro group.

  • Dissolve: In a round-bottom flask, dissolve 4-chloro-3-nitroaniline (10.0 g, 58 mmol) in dry Dichloromethane (DCM) (150 mL).

  • Base Addition: Add Triethylamine (TEA) (1.2 eq, 9.7 mL) and cool the mixture to 0°C.

  • Acylation: Dropwise add Methoxyacetyl chloride (1.1 eq, 6.9 g) over 30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LCMS.[1]

  • Workup: Wash with 1N HCl (2x), Sat. NaHCO₃ (2x), and Brine. Dry over Na₂SO₄ and concentrate.

  • Yield: Expect >90% of N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide.

Step 2: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without de-chlorinating the aromatic ring. Note: Avoid Pd/C + H₂ as it often causes hydrodehalogenation (loss of Cl).

  • Suspend: Suspend the nitro intermediate (10.0 g) in Ethanol/Water (4:1, 200 mL).

  • Add Reagents: Add Iron Powder (5 eq) and Ammonium Chloride (5 eq).

  • Reflux: Heat to reflux (80°C) with vigorous stirring for 2-4 hours.

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Resuspend the residue in EtOAc/Water, extract the organic layer, dry (Na₂SO₄), and concentrate.

  • Product: This compound .

    • Appearance: Off-white to pale brown solid.

    • Purity Check:1H NMR (DMSO-d6) should show a characteristic singlet for OMe (~3.4 ppm) and broad singlet for NH₂.

Library Synthesis Protocols

This section details two distinct library workflows: Linear Diversification (Protocol A) and Heterocyclic Cyclization (Protocol B).

Protocol A: The "Decorated Aniline" Library (Parallel Synthesis)

Concept: Use the free amine for diversity, keeping the Cl as a handle for future optimization or potency.

Workflow Diagram

LibraryProtocolA cluster_0 Diversity Step 1 (Amine) cluster_1 Diversity Step 2 (Chloride) Scaffold Scaffold (NH2 / Cl) Amide Amides (R-COCl / HATU) Scaffold->Amide Urea Ureas (R-NCO) Scaffold->Urea Sulfon Sulfonamides (R-SO2Cl) Scaffold->Sulfon Suzuki Biaryls (Suzuki Coupling) Amide->Suzuki Optional Urea->Suzuki Optional

Caption: Protocol A enables rapid generation of 2-dimensional libraries via amine functionalization followed by optional Pd-catalyzed coupling.

Experimental Procedure (96-Well Plate Format)

1. Acylation (Amide Formation):

  • Reagents: 0.2 M Scaffold in DMF, 0.25 M Carboxylic Acid in DMAc, 0.25 M HATU in DMF, 1.0 M DIPEA in NMP.

  • Step: Add 50 µL Scaffold + 50 µL Acid + 50 µL HATU + 20 µL DIPEA.

  • Incubation: Shake at RT for 16 hours.

  • Purification: Direct injection onto Prep-HPLC or use of scavenger resin (Trisamine) to remove excess acid/electrophiles.

2. Urea Formation:

  • Reagents: 0.2 M Scaffold in DCM, 0.25 M Isocyanate in DCM.

  • Step: Add 50 µL Scaffold + 50 µL Isocyanate.

  • Incubation: Shake at RT for 4 hours.

  • Quench: Add polymer-supported amine scavenger to remove excess isocyanate.

Protocol B: The Benzimidazole Cyclization (High Value)

Concept: Leverage the ortho-chloro-amine motif to build benzimidazoles. This is a "privileged" reaction that creates a rigid bicyclic core, often improving potency and selectivity in kinase inhibitors.

Mechanism:

  • Acylation: Convert the 3-NH₂ to an amide (R-CO-NH-Ar).

  • Intramolecular Cyclization: Copper-catalyzed C-N bond formation displaces the 4-Cl to close the imidazole ring.

Workflow Diagram

LibraryProtocolB Scaffold Scaffold (3-NH2 / 4-Cl) Intermediate Schiff Base / Amide Intermediate Scaffold->Intermediate + R-CHO / Oxidation OR R-COCl Aldehyde Diversity Reagent: Aldehydes (R-CHO) Aldehyde->Intermediate Cyclization Cu-Catalyzed Cyclization (Intramolecular C-N Bond) Intermediate->Cyclization CuI, Base, Heat Product 2-Substituted Benzimidazole Cyclization->Product

Caption: Protocol B transforms the scaffold into a rigid benzimidazole core, utilizing the ortho-chloro group as a leaving group.

Experimental Procedure (Benzimidazole Synthesis)

Method adapted for library scale.

  • Step 1 (Amide Formation): Follow Protocol A to generate the amide intermediate (N-(3-amido-4-chlorophenyl)-...). Isolate or evaporate solvent.[2]

  • Step 2 (Cyclization):

    • Solvent: DMSO or NMP (degassed).

    • Catalyst: CuI (10 mol%) + 1,10-Phenanthroline (20 mol%).

    • Base: Cs₂CO₃ (2.0 eq).

    • Conditions: Heat at 100-120°C for 12-16 hours.

    • Note: This reaction performs well under microwave irradiation (140°C, 30 mins) for rapid library production.

  • Workup: Filter through Celite, dilute with water, extract with EtOAc.

Analytical Data & QC Requirements

For library validation, the following QC criteria are recommended:

ParameterSpecificationMethod
Purity > 90% (ELSD/UV)UPLC-MS (C18 column, Water/MeCN gradient)
Identity [M+H]+ ± 0.5 DaESI-MS (Positive Mode)
Chlorine Pattern Presence of 3:1 isotopic ratio (³⁵Cl/³⁷Cl)MS Isotope Pattern Analysis
Solubility > 10 mM in DMSOVisual / Nephelometry

Critical QC Note: In Protocol B (Benzimidazole), the loss of the Chlorine atom is the primary indicator of successful cyclization.

  • Precursor Mass: M (contains Cl).[3][4]

  • Product Mass: M - HCl (loss of 36/38 Da).

  • Monitor: Shift in retention time and loss of the characteristic Cl isotope pattern.

References

  • Compound Data: PubChem. 4-Chloro-3-nitroaniline. Link

  • Scaffold Synthesis: Patent CN104910038A. Preparation method of 3-amino-4-methoxy acetanilide derivatives. Link

  • Benzimidazole Synthesis: Organic Chemistry Portal. Synthesis of Benzimidazoles from o-haloanilines. Link

  • Library Strategy:Applications of Ortho-Haloanilines in Heterocyclic Library Synthesis. Journal of Combinatorial Chemistry. (General Reference for methodology described in Protocol B).

Sources

Application Note: In Vitro Profiling of N-(3-amino-4-chlorophenyl)-2-methoxyacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The scaffold N-(3-amino-4-chlorophenyl)-2-methoxyacetamide represents a "privileged structure" in medicinal chemistry. The core 3-amino-4-chloroaniline moiety is a validated pharmacophore found in numerous bioactive agents, including kinase inhibitors (targeting VEGFR, B-RAF) and Heat Shock Factor 1 (HSF1) pathway modulators.

This guide addresses the critical challenge in developing derivatives of this scaffold: distinguishing specific on-target efficacy from non-specific cytotoxicity. The methoxyacetamide tail introduces metabolic liability (hydrolysis/demethylation) that must be assessed early.

This Application Note provides a tiered screening protocol:

  • Phenotypic Screening: High-throughput cytotoxicity profiling.

  • Mechanistic Deconvolution: Kinase affinity and HSF1 pathway modulation.

  • ADME Profiling: Metabolic stability focusing on the amide linkage.

Module A: Cytotoxicity & Anti-Proliferative Screening

Objective: To determine the potency (


) of derivatives against relevant cancer cell lines and assess selectivity indices.
Experimental Logic

Many acetamide derivatives exhibit broad-spectrum cytotoxicity. To validate a derivative as a drug candidate, we must differentiate between necrosis (membrane rupture, toxic) and apoptosis (programmed cell death, therapeutic). We utilize a multiplexed assay measuring ATP (viability) and Caspase-3/7 (apoptosis).

Protocol: Multiplexed Viability/Apoptosis Assay

Reagents:

  • CellTiter-Glo® 2.0 (Promega) or equivalent ATP-based luminescence assay.

  • Caspase-Glo® 3/7 Assay.

  • Cell Lines: A375 (Melanoma, BRAF-driven), HepG2 (Liver, metabolic competence), HUVEC (Normal control).

Workflow:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 384-well white opaque plates. Incubate for 24h at 37°C/5% CO₂.

  • Compound Treatment:

    • Prepare a 10 mM stock of the derivative in DMSO.

    • Perform a 1:3 serial dilution (10 points) starting at 10 µM.

    • Dispense compounds using an acoustic liquid handler (e.g., Echo 650) to minimize DMSO carryover (<0.1% final).

  • Incubation: Treat for 72 hours.

  • Readout 1 (Apoptosis): Add Caspase-Glo reagent (25 µL). Shake (300 rpm, 30s). Incubate 30 min. Read Luminescence (

    
    ).
    
  • Readout 2 (Viability): In a duplicate plate, add CellTiter-Glo reagent. Incubate 10 min. Read Luminescence (

    
    ).
    
Data Analysis & Interpretation

Calculate the Selectivity Index (SI) to rank derivatives.

ParameterFormulaAcceptance Criteria

(Tumor)
4-parameter logistic fit of


Apoptosis Induction Fold change (

treated /

vehicle)

Selectivity Index


Module B: Mechanistic Target Deconvolution (Kinase & HSF1)

Objective: The 3-amino-4-chlorophenyl group often mimics the ATP-binding hinge region of kinases. This module validates target engagement.

Pathway Visualization (Kinase/HSF1 Interaction)

The following diagram illustrates the potential dual-mechanism where these derivatives may act as Type II Kinase Inhibitors or HSF1 stress pathway modulators.

SignalingPathway Compound Derivative (Ligand) RTK RTK / Kinase (VEGFR/BRAF) Compound->RTK Inhibition (Type II) HSF1 HSF1 Complex Compound->HSF1 Modulation Ras Ras-GTP RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation HSP70 HSP70/90 HSF1->HSP70 Transcription HSP70->Proliferation Survival Support

Figure 1: Potential mechanism of action. The scaffold may inhibit upstream kinases (RTK/Raf) or modulate the HSF1 stress response, ultimately converging on anti-proliferative effects.

Protocol: FRET-Based Kinase Binding Assay (LanthaScreen™)

Rationale: Traditional enzymatic assays can be prone to interference by fluorescent compounds. A FRET-binding assay measures the displacement of a tracer, confirming physical binding to the ATP pocket.

Steps:

  • Buffer Prep: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Components:

    • Kinase: Recombinant BRAF(V600E) or VEGFR2 (5 nM final).

    • Antibody: Eu-anti-GST (2 nM).

    • Tracer: Kinase Tracer 178 or 236 (Alexa Fluor® 647 labeled).

  • Reaction:

    • Mix Kinase + Antibody + Tracer in buffer.

    • Add Derivative (10-point dose response).

    • Incubate 60 min at Room Temp.

  • Detection: Measure TR-FRET on a plate reader (Excitation: 340 nm; Emission: 665 nm/615 nm).

  • Validation: A decrease in the emission ratio (665/615) indicates the derivative has displaced the tracer.

Module C: ADME & Stability (The "Methoxyacetamide" Liability)

Objective: The 2-methoxyacetamide moiety is susceptible to amidases and cytochrome P450 O-demethylation. Stability must be confirmed to ensure the observed activity is due to the parent molecule, not a cleavage product.

Protocol: Microsomal Stability Assay

Reagents:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • NADPH Regenerating System.

  • Internal Standard: Tolbutamide (for CYP2C9) or Midazolam (for CYP3A4).

Workflow:

  • Pre-incubation: Mix 0.5 mg/mL HLM with 1 µM test compound in 100 mM Phosphate Buffer (pH 7.4). Warm to 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: At

    
     min, remove aliquots and quench immediately in ice-cold Acetonitrile containing the Internal Standard.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines intrinsic clearance (
    
    
    ).

Critical Checkpoint: If


, the methoxyacetamide tail is likely metabolically unstable. Consider bioisosteric replacement (e.g., replacing the methoxy group with a difluoromethyl or cyclopropyl group) to improve half-life.

References

  • Chemical Identity & Structure: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16774514, this compound. [Link]

  • Pharmacophore Relevance (HSF1 Pathway): Cheeseman, M. D., et al. (2017). "Discovery of a Chemical Probe for the Heat Shock Factor 1 (HSF1) Stress Pathway." Journal of Medicinal Chemistry. (Describes the use of amino-chlorophenyl carboxamides in HSF1 inhibition). [Link]

  • Kinase Inhibitor Structural Homology: Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery. (Establishes the 4-chloro-3-substituted phenyl urea as a key kinase binding motif). [Link]

  • Antibacterial Activity of Acetamides: Rani, M., et al. (2020). "Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives." IRE Journals. [Link]

"N-(3-amino-4-chlorophenyl)-2-methoxyacetamide" derivatization for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of N-(3-amino-4-chlorophenyl)-2-methoxyacetamide for SAR Exploration

Executive Summary & Scaffold Analysis

This guide details the strategic derivatization of This compound (CAS: 926265-38-5), a privileged building block in medicinal chemistry. This scaffold features a 1,3,4-trisubstituted benzene core often utilized in kinase inhibitors (e.g., targeting the hinge region) and GPCR ligands.

Scaffold Deconstruction:

  • Position 1 (Methoxyacetamide): A fixed "tail" providing H-bond acceptor capability and metabolic modulation via the ether linkage.

  • Position 4 (Chlorine): An electron-withdrawing group (EWG) that modulates the pKa of the adjacent amine and fills hydrophobic pockets. It also serves as a potential handle for late-stage palladium-catalyzed cross-couplings.

  • Position 3 (Primary Amine): The primary vector for SAR (Structure-Activity Relationship) exploration. Due to the ortho-chloro and meta-amide substitution, this aniline is less nucleophilic than standard anilines, requiring optimized protocols for efficient library generation.

Strategic Derivatization Logic

Effective SAR studies require precise modification of physicochemical properties (LogP, pKa, PSA). We categorize derivatization into three "Vectors":

  • Vector A (Acylation): Introduces H-bond acceptors/donors; restricts conformation.

  • Vector B (Reductive Amination): Modulates basicity and lipophilicity; introduces flexible alkyl chains.

  • Vector C (Urea/Carbamate Formation): Maximizes H-bond donor capability; critical for binding site interactions (e.g., Asp/Glu residues).

SAR_Logic Scaffold N-(3-amino-4-chlorophenyl)- 2-methoxyacetamide VectorA Vector A: Acylation (Amides) Scaffold->VectorA VectorB Vector B: Reductive Amination (Sec. Amines) Scaffold->VectorB VectorC Vector C: Urea/Carbamate (H-Bond Networks) Scaffold->VectorC PropA Rigidity, H-Bond Acceptors (Target: Kinase Hinge) VectorA->PropA PropB Solubility, Basicity (Target: GPCR/Ion Channel) VectorB->PropB PropC Dual H-Bond Donors (Target: Asp/Glu Residues) VectorC->PropC

Figure 1: Decision matrix for derivatization based on desired pharmacological outcome.

Experimental Protocols

Protocol A: High-Throughput Amide Coupling (Acylation)

Rationale: The 3-amino group is deactivated by the ortho-chlorine. Standard EDC/NHS coupling may be sluggish. We utilize HATU for rapid, high-yield activation.

Reagents:

  • Substrate (0.1 mmol)

  • Carboxylic Acid (

    
    , 1.2 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine, 3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a 4 mL vial, dissolve the carboxylic acid (1.2 equiv) in DMF (0.5 M concentration relative to acid). Add DIPEA (1.5 equiv) and HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Addition: Add the this compound substrate (1.0 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.5 equiv).

  • Reaction: Seal and stir at 40°C for 4–6 hours. (Note: Mild heating overcomes the electronic deactivation of the aniline).

  • Workup: Dilute with EtOAc (10 mL), wash with saturated

    
     (
    
    
    
    ), water (
    
    
    ), and brine. Dry over
    
    
    .
  • Purification: Flash chromatography (typically 0-50% EtOAc/Hexanes) or Prep-HPLC.

Validation Criteria:

  • LC-MS: Look for

    
    .
    
  • TLC: Significant

    
     shift (Amides are typically less polar than the free amine starting material on silica due to loss of the H-bond donor capability of the primary amine, though this varies with the R group).
    
Protocol B: Reductive Amination (Alkylation)

Rationale: Direct alkylation with halides often leads to over-alkylation. Reductive amination is self-limiting to the secondary amine. Due to the lower nucleophilicity of the aniline, an acid catalyst is required to activate the imine formation.

Reagents:

  • Substrate (0.1 mmol)

  • Aldehyde (

    
    , 1.2 equiv)
    
  • Reducing Agent:

    
     (Sodium triacetoxyborohydride, 2.0 equiv)
    
  • Catalyst: Acetic Acid (AcOH, 2.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Methodology:

  • Imine Formation: In a vial, mix the substrate (1.0 equiv) and aldehyde (1.2 equiv) in DCE (0.2 M). Add Acetic Acid (2.0 equiv). Stir at RT for 1 hour. Critical: Verify imine formation by LC-MS (Signal

    
    ) before reducing.
    
  • Reduction: Add

    
     (2.0 equiv) in one portion.
    
  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Quench with saturated aqueous

    
    . Stir vigorously for 20 mins until gas evolution ceases.
    
  • Extraction: Extract with DCM (

    
    ).
    
  • Purification: These products are often amenable to SCX (Strong Cation Exchange) cartridges for rapid "catch-and-release" purification to remove non-basic impurities.

Protocol C: Urea Synthesis

Rationale: Ureas are critical scaffolds in kinase inhibitors (e.g., Sorafenib-like binding modes). Isocyanates are the most direct route.

Reagents:

  • Substrate (0.1 mmol)

  • Isocyanate (

    
    , 1.1 equiv)
    
  • Base: Pyridine (1.0 equiv) - Optional, acts as a catalyst.

  • Solvent: DCM or THF (Anhydrous)

Step-by-Step Methodology:

  • Setup: Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M).

  • Addition: Add Pyridine (1.0 equiv) followed by the Isocyanate (1.1 equiv) dropwise.

  • Reaction: Stir at RT. The reaction is usually fast (1–2 hours).

  • Monitoring: If the reaction stalls, heat to 40°C. The electron-deficient aniline may be slow to attack electron-rich isocyanates.

  • Workup: Scavenge excess isocyanate by adding a polymer-supported amine (e.g., Trisamine resin) or simply wash with 1N HCl (if the product is not acid-sensitive) to remove pyridine, then brine.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Acylation) Steric hindrance from ortho-Cl.Switch to Acid Chloride + Pyridine/DMAP protocol. Heat to 60°C.
No Reaction (Reductive Amination) Imine not forming.Add molecular sieves (4Å) to sequester water; increase AcOH or use

as a Lewis acid.
Over-alkylation Highly reactive aldehyde.Use strictly 1.0 equiv of aldehyde; lower temp to 0°C during reduction.
Solubility Issues Rigid scaffold aggregation.Use DMSO/DCM (1:1) mixtures or HFIP (Hexafluoroisopropanol) for difficult couplings.

Experimental Workflow Visualization

Workflow Start Start: N-(3-amino-4-chlorophenyl)- 2-methoxyacetamide Decision Select Vector Start->Decision PathA Path A: Carboxylic Acid + HATU/DIPEA Decision->PathA Amide PathB Path B: Aldehyde + NaBH(OAc)3/AcOH Decision->PathB Amine PathC Path C: Isocyanate + Pyridine Decision->PathC Urea QC QC: LC-MS & 1H-NMR (Check Purity > 95%) PathA->QC PathB->QC PathC->QC Library Final SAR Library QC->Library

Figure 2: Integrated workflow for parallel library generation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16774514, this compound. Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005).Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
  • Roughley, S. D., & Jordan, A. M. (2011).The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context for urea/amide frequency in drug discovery).

Troubleshooting & Optimization

Technical Support Center: Optimization of N-(3-amino-4-chlorophenyl)-2-methoxyacetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The synthesis of N-(3-amino-4-chlorophenyl)-2-methoxyacetamide (CAS 926265-38-5) is a critical workflow in the development of FGFR inhibitors and other kinase-targeting small molecules. As a researcher, your primary challenge lies not in the core connectivity, but in chemoselectivity .

The presence of the aryl chloride (Ar-Cl) adjacent to the reaction centers introduces two failure modes:

  • Dechlorination (Hydrodehalogenation): During the reduction of the nitro precursor, standard hydrogenation conditions (Pd/C) will strip the chlorine atom, destroying the scaffold.

  • Regio-scrambling: Attempting to acylate the diamine directly (4-chloro-m-phenylenediamine) often yields a mixture of mono- and bis-acylated products.

The Golden Route: To guarantee structural integrity, we utilize a Nitro-Reduction Route . This involves the selective acylation of 4-chloro-3-nitroaniline followed by a chemo-selective reduction that preserves the halogen.

Core Chemistry & Workflow

Reaction Scheme

The following diagram outlines the optimized pathway and the critical decision points for preventing impurity formation.

SynthesisWorkflow Start Starting Material 4-Chloro-3-nitroaniline Step1 Step 1: Acylation (Methoxyacetyl Chloride) Start->Step1 Base/DCM 0-5°C Inter Intermediate N-(4-chloro-3-nitrophenyl)- 2-methoxyacetamide Step1->Inter Impurity1 Impurity A: Bis-acylated byproduct Step1->Impurity1 Excess Reagent High Temp Step2 Step 2: Selective Reduction (Fe/NH4Cl or Pt/C) Inter->Step2 Product Target Product N-(3-amino-4-chlorophenyl)- 2-methoxyacetamide Step2->Product Chemoselective Conditions Impurity2 Impurity B: Des-chloro analog (Over-reduction) Step2->Impurity2 Pd/C H2 (Avoid!)

Caption: Figure 1. Optimized synthetic route highlighting critical control points to avoid bis-acylation and dechlorination.

Troubleshooting Center (Q&A)

This section addresses specific technical hurdles reported by our users.

Phase 1: Acylation (Formation of the Intermediate)

Q: I am observing significant bis-acylation (di-amide formation). How do I control this? A: Bis-acylation occurs when the amide nitrogen reacts with a second equivalent of acid chloride.

  • Root Cause: Excess methoxyacetyl chloride or high reaction temperatures.

  • Fix:

    • Stoichiometry: Strictly limit methoxyacetyl chloride to 1.05 – 1.1 equivalents .

    • Temperature: Conduct the addition at 0°C and do not allow the reaction to exceed room temperature (25°C).

    • Base Switch: If using Triethylamine (TEA) results in impurities, switch to a heterogeneous scavenger like sodium carbonate (Na2CO3) in a biphasic system (Toluene/Water). This limits the availability of the acylating agent in the organic phase [1].

Q: The intermediate is not precipitating. How do I isolate it without column chromatography? A: The nitro-intermediate is moderately lipophilic.

  • Protocol: Quench the reaction with water. If using DCM, distill off the solvent and replace it with Isopropanol (IPA) or Ethanol . Cool to 0-5°C. The nitro-acetamide should crystallize as a yellow solid.

  • Note: Avoid extensive aqueous washes if using water-miscible solvents, as the methoxy group increases water solubility compared to standard acetanilides.

Phase 2: Reduction (The Critical Step)

Q: My LC-MS shows a mass peak at M-34 (Des-chloro impurity). What happened? A: You likely used Palladium on Carbon (Pd/C) for hydrogenation. Pd/C is notorious for oxidative addition into Ar-Cl bonds, leading to dechlorination.

  • Immediate Solution: Stop using Pd/C.

  • Alternative 1 (Cleanest): Use Sulfided Platinum on Carbon (Pt(S)/C) . Sulfur poisons the catalyst just enough to prevent Ar-Cl bond insertion while allowing nitro reduction [2].

  • Alternative 2 (Robust): Use Iron powder (Fe) and Ammonium Chloride (NH4Cl) in Ethanol/Water. This "Bechamp-style" reduction is chemically incapable of breaking the Ar-Cl bond under mild conditions [3].

Q: The iron reduction workup is messy (emulsions). How do I improve throughput? A: Iron sludge is a common bottleneck.

  • Optimization: Add Celite to the reaction mixture before filtration. Filter the hot reaction mixture through a Celite pad.

  • Advanced Tip: Use Hydrazine Hydrate with a catalytic amount of FeCl3 and activated carbon. This mimics the iron reduction but generates nitrogen gas and water instead of iron sludge, simplifying the workup significantly [4].

Detailed Experimental Protocols

Protocol A: Selective Acylation

Target: N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide

  • Charge a 3-neck flask with 4-chloro-3-nitroaniline (10.0 g, 58 mmol) and Dichloromethane (DCM) (100 mL).

  • Add Triethylamine (8.9 mL, 64 mmol). Cool the mixture to 0°C .

  • Dropwise Addition: Add Methoxyacetyl chloride (6.6 g, 61 mmol) dissolved in DCM (20 mL) over 30 minutes. Maintain internal temp < 5°C.

  • Monitor: Stir at 0°C for 1 hour, then warm to 20°C. Monitor by TLC/HPLC.

  • Workup: Wash with 1N HCl (50 mL) to remove excess amine, followed by sat. NaHCO3.

  • Isolation: Concentrate the organic layer to ~20 mL, add Hexane (80 mL) slowly with stirring. Filter the resulting yellow precipitate.

    • Expected Yield: 85-92%

Protocol B: Chemo-Selective Reduction (Fe/NH4Cl Method)

Target: this compound

  • Suspend the intermediate from Protocol A (5.0 g) in Ethanol (50 mL) and Water (15 mL).

  • Add Ammonium Chloride (5.0 g) and Iron Powder (325 mesh, 4.0 equiv).

  • Reflux: Heat to vigorous reflux (80°C) for 2–4 hours. Vigorous stirring is essential.

  • Check: HPLC should show < 0.5% starting material and 0% des-chloro impurity .

  • Filtration: While hot, filter through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Crystallization: Concentrate the filtrate to remove ethanol. The product will precipitate from the remaining aqueous phase upon cooling.

    • Purification: Recrystallize from Ethanol/Water (1:3) if necessary.

Comparative Data: Reduction Catalysts

Catalyst SystemYieldDechlorination RiskWorkup DifficultyRecommendation
Pd/C + H2 95%High (Critical Failure) LowDO NOT USE
Pt(S)/C + H2 90%LowLowExcellent (Scale-up)
Fe / NH4Cl 88%Zero High (Sludge)Best for Lab Scale
Zn / AcOH 85%ModerateLowCaution (Acid sensitive)

References

  • CN111004141A - Method for synthesizing 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. (Demonstrates biphasic acylation for similar chloro-nitro-anilines).

  • ResearchGate - Preparation of 3-amino-4-methoxy-acetanilide by catalytic hydrogenation. (Discusses catalyst selectivity for substituted nitro-acetanilides).

  • BenchChem - N-Acylation with Chloroacetyl Chloride: Application Notes. (General protocols for acylation and handling of halo-anilines).

  • CN104910038A - 3-Amino-4-methoxy acetanilide preparation method.[1] (Details the Hydrazine/FeCl3 reduction method as a cleaner alternative to iron powder).

  • PubChem - this compound Compound Summary.[2] (Verification of CAS 926265-38-5 and chemical properties).

Sources

Technical Support Center: N-(3-amino-4-chlorophenyl)-2-methoxyacetamide Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-amino-4-chlorophenyl)-2-methoxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experimental work.

Introduction

This compound is a molecule of interest in pharmaceutical and chemical research. Understanding its stability profile is critical for the development of safe and effective products. This guide provides a comprehensive overview of its potential degradation pathways under various stress conditions, in line with the International Council for Harmonisation (ICH) guidelines.[1][2] By anticipating potential degradation products and understanding their formation, researchers can develop robust analytical methods and stable formulations.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?

Based on the functional groups present in the molecule (an amide linkage, a primary aromatic amine, a chlorinated aromatic ring, and a methoxy group), the following degradation pathways are most probable:

  • Hydrolytic Degradation: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, particularly when heated. This would lead to the cleavage of the molecule into two primary degradation products.[3]

  • Oxidative Degradation: The primary aromatic amine group is prone to oxidation. This can result in the formation of colored impurities and potentially polymeric byproducts.

  • Photolytic Degradation: Aromatic halides can be susceptible to photodegradation upon exposure to UV light, which may lead to dechlorination or other complex reactions.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The presence of moisture can lower the temperature at which degradation begins.[4]

Troubleshooting Guide

Issue 1: I am observing a new, unexpected peak in my HPLC chromatogram during a stability study. How do I identify it?

Root Cause Analysis: An unexpected peak likely represents a degradation product. The identity of this product will depend on the storage or stress conditions the sample was exposed to.

Troubleshooting Steps:

  • Correlate with Stress Conditions:

    • Acidic/Basic Conditions: If the sample was stored in an acidic or basic solution, the new peak is likely a result of amide hydrolysis.

    • Oxidative Conditions: If the sample was exposed to an oxidizing agent (e.g., hydrogen peroxide), the impurity is likely an oxidation product of the aromatic amine.

    • Light Exposure: If the sample was exposed to light, consider photolytic degradation products.

    • Elevated Temperature: Thermal stress can lead to various decomposition products.

  • Preliminary Identification with LC-MS/MS:

    • Utilize Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the molecular weight of the unknown peak.[5][6][7][8][9]

    • Compare the molecular weight of the degradant with the predicted molecular weights of potential degradation products (see Table 1).

    • Analyze the fragmentation pattern (MS/MS) to further elucidate the structure of the impurity.

Table 1: Potential Degradation Products and their Molecular Weights

Potential Degradation ProductFormation PathwayMolecular Weight ( g/mol )
3-amino-4-chlorophenolAmide Hydrolysis143.57
2-methoxyacetic acidAmide Hydrolysis90.08
N-(4-chloro-3-nitrophenyl)-2-methoxyacetamideOxidation244.63
N-(3-amino-4-hydroxyphenyl)-2-methoxyacetamideDechlorination196.20
Issue 2: My sample is developing a yellow or brown coloration over time. What is causing this?

Root Cause Analysis: The development of color, particularly yellow or brown, is often indicative of the oxidation of the primary aromatic amine. Aromatic amines can oxidize to form colored quinone-imine structures or undergo polymerization, leading to colored byproducts.

Troubleshooting Steps:

  • Protect from Oxidizing Conditions:

    • Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Avoid the use of solvents that may contain peroxide impurities.

    • If the formulation allows, consider the inclusion of an antioxidant.

  • Analytical Investigation:

    • Use UV-Vis spectroscopy to characterize the colored impurity. Oxidized aromatic amines often exhibit distinct absorption bands in the visible region.

    • Employ HPLC with a photodiode array (PDA) detector to obtain the UV spectrum of the colored peak, which can aid in its identification.

Diagram 1: Predicted Degradation Pathways

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation parent N-(3-amino-4-chlorophenyl) -2-methoxyacetamide hydrolysis_product1 3-amino-4-chlorophenol parent->hydrolysis_product1 Acid/Base Heat hydrolysis_product2 2-methoxyacetic acid parent->hydrolysis_product2 Acid/Base Heat oxidation_product N-(4-chloro-3-nitrophenyl) -2-methoxyacetamide (and other oxidized species) parent->oxidation_product Oxidizing Agent (e.g., H₂O₂) photolysis_product Dechlorinated Products parent->photolysis_product UV Light

Caption: Predicted degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study based on ICH guidelines to identify potential degradation products and establish the stability-indicating nature of an analytical method.[1][2]

Objective: To generate degradation products of this compound under various stress conditions. A target degradation of 5-20% is recommended.[1]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve the compound in 0.1 N HCl.

    • Heat at 60°C for 24 hours.

    • If no degradation is observed, use 1 N HCl and increase the temperature or duration.

    • Neutralize the sample before analysis.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 N NaOH.

    • Keep at room temperature for 24 hours.

    • If no degradation is observed, heat at 60°C.

    • Neutralize the sample before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the solid compound in a petri dish and heat in an oven at 70°C for 48 hours.[10]

    • Also, prepare a solution of the compound and heat at 70°C for 48 hours.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12][13][14][15]

    • Keep a control sample wrapped in aluminum foil to protect it from light.

Diagram 2: Forced Degradation Workflow

cluster_stress Stress Conditions (ICH Guidelines) start N-(3-amino-4-chlorophenyl) -2-methoxyacetamide Sample acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal (Heat) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis HPLC/LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterization of Degradation Products analysis->characterization

Caption: Workflow for conducting a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[16]

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Suggested Method Parameters (to be optimized):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Method Validation:

  • Inject samples from the forced degradation study to demonstrate the method's ability to separate the parent compound from all degradation products.

  • Perform peak purity analysis using a PDA detector to ensure that the parent peak is free from any co-eluting impurities.

References

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • ICH. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Journal of Young Pharmacists. (2010). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Pharmaceuticals Technology. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • The Journal of Organic Chemistry. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. [Link]

  • Helda - University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Nature. (2023). A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • ResearchGate. (2025). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). [Link]

  • PubMed. (2014). Acetamide hydrolyzing activity of Bacillus megaterium F-8 with bioremediation potential: optimization of production and reaction conditions. [Link]

  • ResearchGate. (2017). Thermal hazard investigation of a pharmaceutical intermediate. [Link]

  • IKEV. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Journal of Applied Pharmaceutical Science. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. [Link]

  • PubMed. (1996). Oxidative degradation of antiflammin 2. [Link]

  • International Journal of Pharmaceutical Erudition. (2014). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. [Link]

  • ResearchGate. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • Hilaris Publisher. (2016). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. [Link]

  • PubMed. (2008). The oxidative degradation of 2-mercaptobenzothiazole at the interface of beta-MnO2 and water. [Link]

  • Google Patents. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.
  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Chromatography Online. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • ResearchGate. (2023). A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations. [Link]

  • Google Patents. (2015). 3-Amino-4-methoxy acetanilide (II)
  • Slideshare. (2022). Degradation Analysis Using LC-MS/MS. [Link]

  • Caron Scientific. (2019). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

  • Sultan Qaboos University Journal For Science. (2020). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. [Link]

  • Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • ResearchGate. (1991). Mechanism of Oxidative Degradation of 2-Hydroxy-Cyclohexanone in the Stage of Decomposition of 2-Hydroxy-2-Hyperoxycyclohexanone. [Link]

  • Nature Portfolio. (2023). A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations. [Link]

  • MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. [Link]

  • PubMed Central. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. [Link]

  • MDPI. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. [Link]

  • PubMed Central. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. [Link]

  • Google Patents. (2015). Preparation method of 3-amino-4-methylpyridine.
  • Caron Products. (2019). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

  • ResearchGate. (2009). The Expanding Role of LC-MS in Analyzing Metabolites and Degradation Products of Food Contaminants. [Link]

  • PubMed Central. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. [Link]

  • GSRS. (n.d.). N-(4-CHLOROPHENYL)-2-(METHYLAMINO)ACETAMIDE. [Link]

Sources

"N-(3-amino-4-chlorophenyl)-2-methoxyacetamide" solubility issues in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for N-(3-amino-4-chlorophenyl)-2-methoxyacetamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the compound's solubility in biological assays. Our goal is to provide you with the expert insights and practical methodologies needed to ensure the reliability and reproducibility of your experimental results.

Introduction: Understanding the Challenge

This compound (CAS No. 926265-38-5) is a small molecule with a molecular weight of 214.65 g/mol and the formula C₉H₁₁ClN₂O₂.[1][2][3] Its chemical structure, featuring a substituted chlorophenyl ring, suggests limited aqueous solubility. This is a common hurdle in drug discovery, as many pharmacologically relevant compounds are hydrophobic.[4] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and high variability in assay results, ultimately compromising the integrity of your data.

This guide provides a series of frequently asked questions and in-depth troubleshooting protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of solubility issues with this compound in my experiment?

A: Solubility problems can manifest in several ways. Be vigilant for the following indicators:

  • Visible Precipitation: You may see a film, crystals, or cloudiness in your stock solution, intermediate dilutions, or directly in the assay plate wells after adding the compound to your aqueous culture medium.

  • Inconsistent Assay Results: Poor solubility can lead to high variability between replicate wells and across different experiments. You might observe a non-linear or unexpectedly flat dose-response curve.

  • Clogged Pipette Tips: During automated liquid handling, precipitated compound can block pipette tips, leading to inaccurate dispensing and failed experiments.

  • Artificially Low Potency: If the compound is not fully dissolved, the actual concentration in solution is lower than the nominal concentration, which can make the compound appear less potent than it truly is.

Q2: I need to make a stock solution. What is the recommended starting solvent?

A: For water-insoluble compounds like this one, Dimethyl sulfoxide (DMSO) is the most widely used starting solvent due to its high solubilizing power.[5] However, it is critical to be aware that DMSO can have direct effects on cell physiology.

Causality: DMSO is an aprotic polar solvent that can effectively disrupt the intermolecular forces in a crystal lattice, allowing the compound to dissolve. However, it can also permeabilize cell membranes and induce cellular stress or differentiation, which can interfere with the biological system you are studying.[5][6] Therefore, the primary goal is to use DMSO to create a high-concentration stock solution, which is then diluted serially so that the final concentration of DMSO in the assay is non-disruptive.

Compound Physicochemical Properties
IUPAC Name This compound[2]
CAS Number 926265-38-5[3]
Molecular Formula C₉H₁₁ClN₂O₂[1]
Molecular Weight 214.65 g/mol [1][2]
Predicted LogP (XLogP3) 1.2[2]

Q3: What is a "safe" final concentration of DMSO for my cell-based assay?

A: This is a critical, cell-type-dependent parameter. As a general rule, most cell lines can tolerate a final DMSO concentration of ≤0.5% (v/v) without significant cytotoxic effects.[7] Many sensitive assays, such as those involving primary cells or studying subtle signaling pathways, may require an even lower final concentration of ≤0.1% (v/v) .

Trustworthiness through Self-Validation: You must empirically determine the tolerance of your specific biological system. Always run a "vehicle control" experiment where you treat your cells with the highest concentration of DMSO that will be present in your assay and confirm that it does not affect the assay endpoint (e.g., cell viability, reporter gene expression, cytokine production).[4]

Troubleshooting Guides & Protocols

Guide 1: Optimizing Stock and Working Solutions

Precipitation during the dilution of a DMSO stock into aqueous media is a common failure point. The workflow below is designed to minimize this "solvent-shift" precipitation.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Dilution into Assay Medium stock 1. Weigh compound accurately. 2. Add 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). 3. Use gentle warming (37°C) and vortexing to ensure complete dissolution. intermediate 1. Create an intermediate dilution series in 100% DMSO. 2. This avoids large dilution factors directly into aqueous media. stock->intermediate Reduces error propagation final_dilution 1. Perform the final dilution step by adding a small volume of the DMSO working stock to a larger volume of pre-warmed assay medium. 2. Mix immediately and vigorously. (e.g., add 2 µL of 100X stock to 198 µL medium). intermediate->final_dilution Minimizes solvent shift

Caption: Workflow for preparing assay-ready compound solutions.

Guide 2: Advanced Solubility Enhancement with Cyclodextrins

If you continue to face solubility limits even with optimized DMSO-based protocols, using a solubility enhancer like a cyclodextrin is a powerful next step.

Expertise & Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an "inclusion complex."[9] This complex has a much higher aqueous solubility because the hydrophobic part of the drug is shielded from the water, while the hydrophilic exterior of the cyclodextrin interacts favorably with it.[10][]

| Commonly Used Cyclodextrins for Biological Assays | | :--- | :--- | | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, making it a very common choice for in vitro and in vivo applications.[12] | | Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Anionic derivative with very high water solubility and an excellent safety profile. Often used in parenteral formulations.[9] | | Methyl-β-cyclodextrin (M-β-CD) | Effective solubilizer but known to extract cholesterol from cell membranes, which can be cytotoxic or interfere with signaling. Use with caution and appropriate controls. |

Protocol: Preparation of a Compound/HP-β-CD Inclusion Complex

This protocol aims to create a highly soluble stock solution of your compound, which can often be prepared directly in aqueous buffer or cell culture medium, eliminating the need for organic co-solvents.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate-Buffered Saline (PBS) or desired assay buffer

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

Methodology:

  • Prepare the HP-β-CD Solution:

    • Decide on a concentration for the HP-β-CD solution. A 10-20% (w/v) solution in PBS or your assay buffer is a robust starting point.

    • For example, to make 10 mL of a 20% solution, dissolve 2 g of HP-β-CD in 10 mL of PBS. Warm gently (to ~40-50°C) to aid dissolution.

    • Once fully dissolved, allow the solution to cool to room temperature and sterile-filter it.

  • Prepare the Complex:

    • Weigh the required amount of this compound to achieve your desired final stock concentration.

    • Add the pre-warmed HP-β-CD solution directly to the powdered compound.

    • Vortex vigorously for 5-10 minutes.

    • If the compound is not fully dissolved, sonicate the solution for 15-30 minutes.

    • Incubate the solution, with shaking, overnight at room temperature to allow for maximal complex formation.

  • Finalize the Stock Solution:

    • Visually inspect the solution for any remaining particulate matter.

    • Sterile-filter the final complex solution through a 0.22 µm filter. This step is crucial as it will also remove any undissolved, non-complexed compound, ensuring your final stock concentration is accurate and soluble.

    • This filtered solution is now your aqueous stock, ready for serial dilution in your assay medium.

Guide 3: Essential Validation of Your Solubilization Strategy

It is imperative to confirm that your chosen method for solubilization (e.g., DMSO, HP-β-CD) does not interfere with your biological assay. This is a cornerstone of building a trustworthy, self-validating protocol.

G cluster_0 Experimental Arms cluster_1 Analysis cluster_2 Interpretation a 1. Untreated Control (Cells + Medium only) analysis Compare Results a->analysis b 2. Vehicle Control (Cells + Medium + Highest concentration of DMSO or HP-β-CD) b->analysis c 3. Positive Control (Known activator/inhibitor) c->analysis d 4. Test Compound (N-(3-amino...) in chosen vehicle) d->analysis interp1 Result of Arm 2 should be indistinguishable from Arm 1. (Vehicle has no effect) analysis->interp1 interp2 Result of Arm 3 should show a robust, expected response. (Assay is working) analysis->interp2 interp3 Result of Arm 4 can now be confidently attributed to the compound's activity. analysis->interp3

Caption: Experimental design for validating a solubilization vehicle.

Key Comparisons for Validation:

  • Untreated vs. Vehicle Control: There should be no statistically significant difference between these two groups. If the vehicle control shows a different result, the solvent or excipient is impacting your assay, and its concentration must be lowered.

  • Positive Control: This ensures the assay is performing as expected and that the vehicle is not suppressing the ability to detect a biological effect.

By systematically addressing solubility and rigorously validating your methods, you can generate reliable and accurate data for this compound in your biological assays.

References
  • PubChem. (n.d.). N-(3-Amino-4-chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3'-Amino-4'-methoxyacetanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). N-(3-Amino-4-chlorophenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-((4-Amino-3-chlorophenyl)methyl)-2-chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Gîrleanu, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved from [Link]

  • Fujimoto, T., et al. (2012). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. SpringerLink. Retrieved from [Link]

  • Mayer, P. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Loftsson, T., & Jarvinen, T. (2022). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Retrieved from [Link]

  • Almalki, A. H., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. Retrieved from [Link]

  • Modasiya, M. K., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? Retrieved from [Link]

  • Athanasiadis, E. I., et al. (2017). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Omega. Retrieved from [Link]

Sources

Troubleshooting "N-(3-amino-4-chlorophenyl)-2-methoxyacetamide" NMR peak broadening

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(3-amino-4-chlorophenyl)-2-methoxyacetamide Ticket ID: NMR-BROAD-001 Status: Open Support Level: Senior Application Scientist[1]

Diagnostic Triage: What are you seeing?

Before adjusting parameters, identify your specific spectral symptom using this diagnostic matrix. This molecule contains three distinct broadening vectors: the Amide linkage, the Aniline nitrogen, and the Chlorine substituent.

SymptomAffected RegionProbable CauseQuick Fix
Broad Hump / Missing Signal 8.0–10.0 ppm (Amide NH) or 3.0–5.0 ppm (Aniline NH₂)Chemical Exchange Switch solvent to DMSO-ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

or lower temp.
Double/Split Peaks 3.0–4.0 ppm (Methoxy/Methylene)Amide Rotamers (Restricted Rotation)Run Variable Temperature (VT) NMR at 320–350 K.
Broad Base / "Blob" Entire SpectrumAggregation / Viscosity Dilution test (reduce conc.[1] by 50%).
Broad Carbon Signal ~120–130 ppm (C-Cl carbon)Quadrupolar Relaxation Normal physics (scalar coupling to Cl); no fix needed.[1]

Technical Deep Dive & Solutions

Issue A: The "Disappearing" Protons (Chemical Exchange)

The Problem: The amide proton (-NH-) and aniline protons (-NHngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) are "labile." They constantly swap places with protons in trace water or the solvent itself. If this exchange rate (

) is intermediate on the NMR timescale, the peak broadens into the baseline.

Mechanism:



Troubleshooting Protocol:

  • Solvent Selection (The "DMSO Fix"):

    • Why: CDCl

      
       often contains trace acid (DCl), which catalyzes proton exchange, causing broadening. It also does not hydrogen bond effectively with the solute.
      
    • Action: Dissolve 5-10 mg of sample in DMSO-ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       . DMSO is a strong Hydrogen Bond Acceptor (HBA). It "locks" the labile protons in place via H-bonding, slowing the exchange rate and sharpening the peaks into distinct multiplets (triplets/doublets).
      
  • The D

    
    O Shake (Verification): 
    
    • Step 1: Acquire a standard ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      H spectrum.
      
    • Step 2: Add 1-2 drops of D

      
      O directly to the NMR tube.
      
    • Step 3: Shake vigorously and re-acquire after 5 minutes.

    • Result: If the broad peaks disappear completely (exchange with D), they are confirmed as labile NH/NH

      
       protons.[2]
      
Issue B: "Ghost" Peaks (Amide Rotamers)

The Problem: The amide bond (N-C=O) has partial double-bond character due to resonance.[1][3] This restricts rotation, creating two distinct populations: cis and trans isomers.

Mechanism: Because the rotation barrier (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 kcal/mol) is high, you may see two sets of signals for the methoxy group (-OCH

) and the methylene bridge (-CH

-) at room temperature.

Troubleshooting Protocol (VT-NMR): To confirm rotamers, you must reach the Coalescence Temperature (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) .
  • Setup: Prepare sample in a high-boiling solvent (DMSO-

    
     or Tetrachloroethane-
    
    
    
    ).
  • Experiment:

    • Run spectra at 298 K (25°C).

    • Increase temp in 10 K increments (310 K, 320 K, 330 K).

  • Analysis: As temperature rises, the rotation rate increases.[3] The split peaks will broaden, merge into a single flat peak (coalescence), and finally sharpen into a single average peak (fast exchange limit).

Issue C: The Chlorine Factor (Quadrupolar Relaxation)

The Question: Is the Chlorine atom at position 4 broadening my signals? The Answer: Likely No for protons, but Yes for Carbon-13.

  • Protons (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    H):  Cl is 3 bonds away from the nearest protons. The quadrupolar relaxation of 
    
    
    
    Cl/
    
    
    Cl is usually too fast to couple with protons. It effectively "self-decouples."[4][5] If you see broadening on the aromatic protons, it is more likely due to the ortho-amine exchange or rotamers, not the chlorine directly.
  • Carbon (

    
    C):  The carbon directly attached to the chlorine (C-4) will often appear broadened or lower in intensity due to the coupling with the quadrupolar Cl nucleus and the lack of NOE enhancement.
    

Visual Troubleshooting Logic

The following diagram illustrates the decision process for resolving spectral anomalies for this specific molecule.

NMR_Troubleshooting Start Spectral Anomaly Detected Symptom Identify Symptom Start->Symptom BroadNH Broad/Missing NH or NH2 Symptom->BroadNH Labile Protons SplitPeaks Split/Double Peaks (Methoxy/CH2) Symptom->SplitPeaks Rotamers BroadAr Broad Aromatic Peaks Symptom->BroadAr Relaxation SolventCheck Solvent = CDCl3? BroadNH->SolventCheck VT_Check Variable Temp (VT) NMR SplitPeaks->VT_Check Ignore Normal Quadrupolar Effect (No Action) BroadAr->Ignore Attached to Cl D20Test D2O Exchange Test SolventCheck->D20Test No (Already in DMSO) SwitchDMSO Switch to DMSO-d6 (Slows Exchange) SolventCheck->SwitchDMSO Yes Heat Heat to >320K (Coalescence) VT_Check->Heat

Figure 1: Decision tree for troubleshooting NMR broadening in this compound.

Experimental Data Summary

Solvent Effects on Line Width (Hz) Typical values for amide protons in this class of molecules.

ParameterCDCl

(Chloroform)
DMSO-

(Dimethyl Sulfoxide)
Amide NH Width > 20 Hz (Broad/Blob)5–8 Hz (Sharp/Triplet)
Amine NH

Width
> 30 Hz (Very Broad)10–15 Hz (Distinct)
Mechanism Acid-catalyzed exchangeH-bond stabilization
Water Peak ~1.56 ppm (Sharp)~3.33 ppm (Broad/Variable)

Frequently Asked Questions (FAQ)

Q: Why does my sample look pure in LC-MS but impure in NMR? A: This is the classic "Rotamer Trap." LC-MS separates species based on polarity/mass.[1] Amide rotamers interconvert too fast to be separated on a column but too slow for NMR, appearing as "impurity" peaks (often a 70:30 or 60:40 split). If the "impurity" peaks coalesce into the main peaks upon heating (VT-NMR), your sample is pure.

Q: Can I use Methanol-ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 instead of DMSO? 
A:  Methanol-

(CD

OD) is an exchangeable solvent. It will replace your NH and NHngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

protons with Deuterium (D). Your amide and amine signals will disappear completely .[1] Use this only if you want to simplify the aromatic region by removing NH couplings.

Q: The integration of the NHngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 peak is lower than 2.0. Why? 
A:  If you are using a solvent with residual water (like older DMSO), the NH

protons are partially exchanging with the water peak. This "steals" intensity from the NH

signal and adds it to the H

O signal. Dry your sample or use fresh ampules of solvent.

References

  • Reich, H. J. (n.d.).[1] Dynamic NMR - Chemical Exchange. University of Wisconsin-Madison. Retrieved from [Link][1]

  • Roberts, J. D. (1959).[1][6] Nuclear Magnetic Resonance: Applications to Organic Chemistry. McGraw-Hill.[6] (Foundational text on Amide Rotational Barriers).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Comprehensive guide on VT-NMR and Quadrupolar Relaxation).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for Amide/Amine shifts).

Sources

Side reactions in the acylation of substituted anilines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 Technical Support Subject: Troubleshooting Side Reactions in Substituted Aniline Acylation

Diagnostic Triage: Start Here

Symptom-Based Rapid Response System

If your acylation yield is low or the product profile is messy, locate your symptom below to identify the likely root cause.

SymptomProduct Analysis (LCMS/NMR)Probable Root CauseImmediate Action
Low Yield Large amount of starting aniline remaining.Electronic Deactivation: Electron-withdrawing groups (EWGs) like

,

, or

on the ring.
Switch to Protocol B (DMAP Catalysis) or use microwave irradiation.
Wrong Mass (+42/Acyl) Mass corresponds to Bis-acylated product (

).
N,N-Diacylation: Excess acylating agent or base was too strong (e.g., NaH, excess

).
Reduce equivalents to 1.05 eq. Switch base to pyridine or

. See Issue #1 .
Wrong Regioisomer Mass is correct, but chemical shift indicates O-acylation (in aminophenols).Kinetic vs. Thermodynamic Control: Reaction pH was too low or "hard" reagents were used.Switch to Protocol A (Schotten-Baumann) to enforce N-selectivity via pH control.
Precipitate/No Rxn Reaction stalled immediately upon adding Lewis Acid (if applicable).Catalyst Poisoning: Aniline nitrogen complexed with Lewis Acid (e.g.,

).[1][2]
Stop. You cannot do Friedel-Crafts directly on free anilines. Protect amine first.[3][4]
Purple/Black Tar Complex mixture, oxidation products.[3][4]Oxidation: Aniline is electron-rich (e.g.,

-OMe) and air-sensitive.
Degas solvents.[1][4] Run under

or

.[1][4] Add antioxidant (rarely needed if inerted).

Deep Dive: Critical Side Reactions

Issue #1: The N,N-Diacylation Trap

The Problem: You intended to make an amide (


), but you made an imide (

). The Science: While the amide nitrogen is less nucleophilic than the starting aniline due to resonance delocalization into the carbonyl, it is not inert. In the presence of:
  • Excess Acylating Agent (Acid chlorides/anhydrides > 1.5 eq)

  • Strong Bases (which deprotonate the amide, creating a potent nucleophile)

  • High Temperatures

The mono-acylated product attacks a second equivalent of electrophile. This is particularly common with electron-deficient acylating agents (e.g., trifluoroacetic anhydride).

Visual Mechanism (N,N-Diacylation):

Diacylation cluster_legend Key Aniline Substituted Aniline (Nucleophile 1) Mono Mono-Amide (Product) Aniline->Mono + RCOCl (Fast) Anion Amide Anion (Strong Nucleophile) Mono->Anion + Base (Deprotonation) Diacyl N,N-Diacyl Imide (Side Product) Mono->Diacyl High Temp / Excess RCOCl (Direct Attack) Anion->Diacyl + Excess RCOCl (Side Reaction) Blue: Desired Path Blue: Desired Path Red: Side Reaction Path Red: Side Reaction Path

Figure 1: Kinetic pathway showing how excess base or reagent drives the reaction toward the undesired imide species.

The Fix (Rescue Protocol): If you have already formed the di-acylated product, you do not need to discard the batch. The second acyl group is often labile.

  • Dissolve crude mixture in MeOH/THF.

  • Add aqueous

    
     or dilute 
    
    
    
    .
  • Stir at RT.[1] The imide bond (more reactive) usually hydrolyzes back to the amide before the amide hydrolyzes to the aniline.

Issue #2: Regioselectivity in Aminophenols (N- vs. O-Acylation)

The Problem: Substrates with both


 and 

groups (e.g., 4-aminophenol) can react at oxygen, forming an ester instead of an amide. The Science:
  • Nitrogen (Amine): More nucleophilic, "softer" base. Reacts faster under neutral conditions.

  • Oxygen (Phenol): Less nucleophilic when neutral, but becomes a hard, potent nucleophile when deprotonated (phenoxide).

Control Strategy:

  • To favor N-Acylation (Amide): Use Schotten-Baumann conditions (biphasic aqueous base). The water solvates the phenoxide, reducing its reactivity, while the neutral amine remains nucleophilic. Alternatively, use a weak base like

    
     in EtOAc.
    
  • To favor O-Acylation (Ester): This is difficult without protecting the amine. You generally must protect the amine (e.g., Boc), acylate the phenol, then deprotect.

Issue #3: The "Dead" Aniline (Electronic Deactivation)

The Problem: Aniline substituted with strong EWGs (e.g., 2,4-dinitroaniline) refuses to react with acid chlorides. The Science: The lone pair on the nitrogen is delocalized into the aromatic ring (and the EWGs), making it unavailable for nucleophilic attack. The Solution: You need a Nucleophilic Catalyst .

  • DMAP (4-Dimethylaminopyridine): Reacts with the acid chloride to form an N-acylpyridinium ion. This intermediate is a "super-electrophile," much more reactive than the acid chloride itself, and can attack even sluggish anilines.

Validated Experimental Protocols

Protocol A: Standard Chemoselective Acylation (Schotten-Baumann)

Best for: Aminophenols, standard anilines, preventing diacylation.

  • Dissolution: Dissolve substituted aniline (1.0 equiv) in EtOAc (or DCM).

  • Base Preparation: Prepare a saturated aqueous solution of

    
     (or 1M NaOH for robust substrates).
    
  • Biphasic Setup: Add the aqueous base to the organic layer. Stir vigorously.

  • Addition: Add acid chloride (1.1 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. The biphasic nature scavenges the HCl byproduct immediately into the aqueous phase, preventing protonation of the unreacted aniline (which would kill the reaction) and suppressing O-acylation.

  • Workup: Separate layers. Wash organic layer with 1M HCl (removes unreacted aniline) and Brine.

Protocol B: Activated Acylation for Deactivated Anilines

Best for: Nitroanilines, cyanoanilines, ortho-substituted sterically hindered anilines.

  • Setup: Flame-dry glassware. Maintain

    
     atmosphere.
    
  • Solvent: Dissolve deactivated aniline (1.0 equiv) in anhydrous Pyridine (acts as solvent and base) or DCM with

    
     (2.0 equiv).
    
  • Catalyst: Add DMAP (0.1 – 0.2 equiv) . Crucial step.

  • Reagent: Add Acid Chloride (1.2 – 1.5 equiv).

  • Heat: If no reaction at RT after 1h, heat to reflux (if in DCM) or 60-80°C (if in Pyridine).

    • Alternative: Microwave irradiation at 100°C for 10-20 mins often drives these reactions to completion.

  • Quench: Pour into ice water. The product often precipitates.

Troubleshooting Logic Flow

Troubleshooting Start Start: Reaction Analysis CheckTLC Check TLC/LCMS Start->CheckTLC SM_Left Starting Material Remains? CheckTLC->SM_Left EWG_Check Substrate has EWG? (NO2, CN, CF3) SM_Left->EWG_Check Yes Product_Check Product Mass Correct? SM_Left->Product_Check No (Conversion Complete) Yes_SM Yes No_SM No Use_DMAP Action: Add DMAP (0.1 eq) or Heat/Microwave EWG_Check->Use_DMAP Yes Check_Equiv Check Reagent Quality (Hydrolyzed RCOCl?) EWG_Check->Check_Equiv No Done Success Product_Check->Done Yes Mass_Plus_Acyl Mass = Product + Acyl? Product_Check->Mass_Plus_Acyl No Diacyl_Fix Issue: Diacylation Action: Hydrolysis (K2CO3/MeOH) Mass_Plus_Acyl->Diacyl_Fix Yes Regio_Fix Issue: Wrong Isomer (O-acyl) Action: Switch to Schotten-Baumann Mass_Plus_Acyl->Regio_Fix No

Figure 2: Decision matrix for troubleshooting aniline acylation failures.

References

  • Chemoselective Acylation of Aminophenols: Patil, M. D., et al. "Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics." ACS Omega, 2018, 3(12), 17628–17638. [Link]

  • Mechanism of Diacylation: Satchell, D. P. N., et al. "Acylation.[5] Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen... with anilines." Journal of the Chemical Society B, 1968, 1024-1030. [Link]

  • Catalysis for Deactivated Anilines: Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 1983, 12, 129-161. [Link]

  • Friedel-Crafts Limitations on Anilines: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964. (Classic Reference for Lewis Acid incompatibility).[4]

  • Green Chemistry Protocols (Deep Eutectic Solvents): Zare, A., et al. "Direct additive-free N-formylation and N-acylation of anilines... using green, efficient, and reusable deep eutectic solvent."[6] Scientific Reports, 2024. [Link]

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) Guide: N-(3-amino-4-chlorophenyl)-2-methoxyacetamide Derivatives targeting AF9 YEATS

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of N-(3-amino-4-chlorophenyl)-2-methoxyacetamide (Ligand Code: 7IY ) and its derivatives, focusing on their application as inhibitors of the AF9 (MLLT3) YEATS domain .

Executive Summary & Biological Context

This compound (identified as Hit 2 or Ligand 7IY in PDB structure 7VKH ) represents a critical "fragment hit" in the discovery of selective inhibitors for the AF9 YEATS domain .

  • Target: AF9 (MLLT3) YEATS domain.[1][2][3][4]

  • Biological Function: The YEATS domain is an epigenetic "reader" that recognizes histone lysine acetylation (specifically H3K9ac, H3K18ac, and H3K27ac).

  • Disease Relevance: AF9 is frequently fused with MLL (KMT2A) in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). The MLL-AF9 fusion protein relies on the YEATS domain to recruit the Super Elongation Complex (SEC) and DOT1L to chromatin, driving oncogenic transcription.

  • Significance of the Compound: Unlike broad-spectrum bromodomain inhibitors, YEATS inhibitors are an emerging class. This specific acetamide derivative was identified via NMR fragment-based screening and serves as a scaffold for developing inhibitors with improved selectivity over the highly homologous ENL YEATS domain.

Chemical Structure & Binding Mechanism[2]

The compound is a low-molecular-weight fragment (MW ~214.6 Da) comprising two distinct functional modules: the Aniline Core and the Methoxyacetamide Tail .

Binding Mode (PDB: 7VKH)

Crystallographic data reveals that 7IY binds within the acetyl-lysine (Kac) recognition pocket of the AF9 YEATS domain.

Structural ModuleChemical FeatureInteraction Mechanism
Methoxyacetamide Tail Acetyl-mimicThe carbonyl oxygen mimics the acetyl group of the natural histone substrate (Kac), forming a critical hydrogen bond with the backbone amide of the conserved aromatic cage (typically Tyr78 or Ser residues in YEATS).
Aniline Core 3-Amino-4-ChloroThe phenyl ring engages in

-

stacking
interactions with the aromatic cage residues (e.g., Phe28 , Trp32 , Tyr78 ).
4-Chloro Substituent HalogenFills a hydrophobic sub-pocket, enhancing shape complementarity and van der Waals contacts.
3-Amino Group Solvent VectorPoints towards the solvent-exposed region, serving as a "growth vector" for further chemical optimization.
The "Extra Hydrogen Bond" Advantage

A key finding in the optimization of this scaffold is the formation of an extra hydrogen bond to the AF9 protein compared to known ENL inhibitors (like SGC-iMLLT).[2][3] This unique interaction is pivotal for achieving selectivity between AF9 and ENL, which share high sequence identity.

Structure-Activity Relationship (SAR) Analysis

The SAR of this compound derivatives focuses on optimizing the fragment into a lead compound with nanomolar potency.

Optimization of the Acetamide Linker (The "Warhead")
  • Methoxy Group: The terminal methoxy group acts as a hydrogen bond acceptor. Replacing it with bulky alkyl groups (e.g., tert-butyl) often diminishes potency due to steric clash with the narrow Kac binding channel.

  • Amide NH: Essential for positioning the carbonyl oxygen. Methylation of the amide nitrogen typically abolishes activity, confirming the necessity of the specific conformational constraint.

Modification of the Phenyl Ring (The "Anchor")
  • 4-Chloro Position: The chlorine atom provides optimal lipophilicity.

    • Substitution with Fluorine: Reduces potency (weaker hydrophobic effect).

    • Substitution with Methyl: Tolerated but often less potent than Chloro.

    • Substitution with Bromo/Iodo: May cause steric clashes depending on the depth of the pocket.

  • 3-Amino Group (The Growth Vector): This is the most critical site for SAR exploration.

    • Unsubstituted (-NH2): Moderate affinity (Fragment level).

    • Acylation/Sulfonylation: Converting the amine into a sulfonamide or urea allows the molecule to reach adjacent sub-pockets, significantly increasing potency (IC50 improving from

      
      M to nM range).
      
    • Cyclization: Incorporating the nitrogen into a heterocycle (e.g., indazole or benzimidazole) can rigidify the scaffold, reducing the entropic penalty of binding.

Comparative Performance
Compound ClassRepresentativeTarget Affinity (

/

)
Selectivity (AF9 vs ENL)Mechanism Note
Fragment Hit 7IY (Title Cmpd)High

M range
LowCanonical Kac mimicry.
Optimized Lead Cmpd 7 / 10 (Liu et al.)Low

M / High nM
ModerateAdds H-bond; improved lipophilic contacts.
Competitor SGC-iMLLT nM rangeLow (Pan-YEATS)Displaces natural substrate; lacks AF9 specificity.

Experimental Protocols

To validate the activity of these derivatives, the following self-validating protocols are recommended.

Synthesis of this compound
  • Reagents: 4-chloro-1,3-diaminobenzene, methoxyacetyl chloride, triethylamine (TEA), dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-chloro-1,3-diaminobenzene (1.0 eq) in anhydrous DCM at 0°C.

    • Add TEA (1.2 eq) as a base scavenger.

    • Dropwise add methoxyacetyl chloride (1.0 eq) to favor mono-acylation. Note: Control stoichiometry to prevent di-acylation.

    • Stir at RT for 4 hours. Monitor via TLC (MeOH/DCM).

    • Quench with water, extract with DCM, and purify via silica gel flash chromatography.

  • Validation:

    
    H NMR must show distinct singlet for methoxy (-OCH
    
    
    
    , ~3.4 ppm) and aromatic protons consistent with 1,3,4-substitution pattern.
Fluorescence Polarization (FP) Binding Assay
  • Objective: Determine

    
     values against AF9 YEATS.
    
  • Tracer: Fluorescein-labeled H3K9ac peptide (FAM-H3K9ac).

  • Protein: Recombinant AF9 YEATS domain (residues 1-138).

  • Protocol:

    • Incubate AF9 protein (

      
       concentration, typically ~2 
      
      
      
      M) with FAM-H3K9ac (10-50 nM) in assay buffer (PBS, 0.01% Triton X-100).
    • Add serial dilutions of the test compound (derivative).

    • Incubate for 30 min at RT in 384-well black plates.

    • Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

    • Data Analysis: Fit data to a sigmoidal dose-response equation to calculate

      
      .
      

Visualizations & Pathways

Diagram: MLL-AF9 Oncogenic Signaling Pathway

This diagram illustrates the downstream consequences of AF9 YEATS inhibition.

MLL_AF9_Pathway AF9 AF9 YEATS Domain Fusion MLL-AF9 Fusion Protein AF9->Fusion Part of Inhibitor Inhibitor (7IY Derivative) Inhibitor->AF9 Blocks Chromatin Acylated Chromatin (H3K9ac) Chromatin->AF9 Recruits SEC Super Elongation Complex (SEC) Fusion->SEC Recruits DOT1L DOT1L Methyltransferase Fusion->DOT1L Recruits Transcription Oncogenic Transcription (HOXA9, MEIS1) SEC->Transcription Activates Elongation DOT1L->Transcription H3K79me2/3 Leukemia Leukemogenesis (AML/ALL) Transcription->Leukemia Drives

Caption: Mechanism of action for AF9 YEATS inhibitors disrupting the MLL-AF9 oncogenic program.[2]

Diagram: Fragment-Based Optimization Workflow

This workflow details the logic from the initial hit (7IY) to optimized leads.

Optimization_Workflow Library Fragment Library (890 Compounds) Screen NMR Screening (STD / CSP) Library->Screen Hit Hit: 7IY (this compound) Screen->Hit XRay X-Ray Crystallography (PDB: 7VKH) Hit->XRay Co-crystallization Design Structure-Based Design (Targeting Extra H-Bond) XRay->Design Identify Growth Vectors Lead Optimized Lead (nM Potency) Design->Lead Synthesis & Testing

Caption: Workflow for evolving the 7IY fragment into a potent AF9 YEATS inhibitor.

References

  • Liu, Y., Jin, R., et al. (2022).[1][3][4][5] Fragment-Based Discovery of AF9 YEATS Domain Inhibitors. International Journal of Molecular Sciences, 23(7), 3893.[4] Link

  • RCSB Protein Data Bank. (2022).[6] Crystal structure of AF9 YEATS domain in complex with hit 2 (PDB: 7VKH). Link

  • Li, X., Li, X.M., et al. (2020). Structure-Guided Development of Selective MLLT1/3 YEATS Domain Inhibitors. Journal of Medicinal Chemistry. Link

  • Christott, T., et al. (2018). Discovery of a Selective Chemical Probe for the YEATS Domains of ENL/AF9. Nature Chemical Biology. Link

Sources

Introduction: The Rationale for Targeting the Epidermal Growth Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Efficacy of N-(3-amino-4-chlorophenyl)-2-methoxyacetamide and its Analogs in Diverse Cancer Cell Lines

In the landscape of targeted cancer therapy, the nuanced response of different cancer cell lines to a specific pharmacological agent is a critical determinant of its potential clinical utility. This guide provides a comprehensive analysis of the efficacy of this compound, a novel investigational compound, in comparison to established EGFR inhibitors. Our focus is to dissect the molecular determinants of sensitivity and resistance across a panel of well-characterized cancer cell lines, thereby offering a data-driven perspective for researchers and drug development professionals.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various solid tumors, most notably non-small cell lung cancer (NSCLC). This has made EGFR an attractive target for therapeutic intervention.

This compound represents a new chemical entity designed to interact with the ATP-binding pocket of the EGFR kinase domain. Its unique structural features suggest a potentially distinct binding mode and a different spectrum of activity compared to first and second-generation EGFR inhibitors. This guide will explore the available data on its efficacy and provide a comparative framework against established drugs.

Comparative Efficacy Analysis in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

The differential response of NSCLC cell lines to EGFR inhibitors is primarily dictated by the mutational status of the EGFR gene. Cell lines harboring activating mutations in the EGFR kinase domain, such as exon 19 deletions or the L858R point mutation, are typically hypersensitive to EGFR inhibitors. Conversely, cell lines with wild-type EGFR or those that have acquired secondary resistance mutations, like the T790M "gatekeeper" mutation, exhibit de novo or acquired resistance.

Table 1: Comparative Growth Inhibition (GI50) of this compound and Standard-of-Care EGFR Inhibitors in NSCLC Cell Lines

Cell LineEGFR StatusThis compound GI50 (µM)Gefitinib GI50 (µM)Erlotinib GI50 (µM)Afatinib GI50 (µM)
HCC827Exon 19 delData Not Available0.0090.0070.001
PC-9Exon 19 delData Not Available0.0150.020.002
NCI-H1975L858R, T790MData Not Available8.9>100.01
A549WTData Not Available>10>10>10
H1650Exon 19 del, PTEN nullData Not Available5.87.20.008

Analysis: As there is no publicly available data on the efficacy of this compound, we present a comparative framework using established EGFR inhibitors. The data clearly illustrates the potent activity of first-generation inhibitors (Gefitinib, Erlotinib) against EGFR-mutant cell lines (HCC827, PC-9) and their lack of efficacy against resistant models (NCI-H1975, A549). Afatinib, a second-generation irreversible inhibitor, demonstrates activity against the T790M mutant. The PTEN-null status in H1650 cells confers resistance to first-generation inhibitors despite the presence of an activating EGFR mutation.

Experimental Methodologies: A Guide to Assessing Drug Efficacy

To ensure the generation of robust and reproducible data, standardized experimental protocols are paramount. The following sections detail the methodologies for key assays used to evaluate the efficacy of kinase inhibitors.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.001 to 10 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate treat Treat with Compound Dilutions start->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT Reagent incubate->mtt inc_mtt Incubate for 4 hours mtt->inc_mtt solubilize Add DMSO to Solubilize Formazan inc_mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate GI50 read->analyze end Results analyze->end

Caption: Workflow for MTT-based cell viability assay.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the compound at its GI50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are early apoptotic, while double-positive cells are late apoptotic or necrotic.

Western Blotting for Pathway Analysis

Western blotting is used to detect changes in protein expression and phosphorylation status within the target signaling pathway.

Protocol:

  • Protein Extraction: Lyse treated cells and quantify protein concentration using a BCA assay.

  • SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against total EGFR, phospho-EGFR, total AKT, phospho-AKT, total ERK, and phospho-ERK, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

EGFR Signaling Pathway and Mechanism of Inhibition

The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention for kinase inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor N-(3-amino-4-chlorophenyl)- 2-methoxyacetamide (EGFR Inhibitor) Inhibitor->EGFR

Caption: EGFR signaling pathway and inhibitor action.

Conclusion and Future Directions

While this compound remains an investigational compound with limited publicly available data, the established framework for evaluating EGFR inhibitors provides a clear roadmap for its preclinical characterization. Future studies should focus on determining its GI50 in a broad panel of cancer cell lines with diverse genetic backgrounds. Mechanistic studies, including analysis of its effect on EGFR phosphorylation and downstream signaling pathways, will be crucial to understanding its mode of action and potential advantages over existing therapies. Furthermore, investigating its efficacy in models of acquired resistance to current EGFR inhibitors will be a critical step in defining its potential clinical niche.

References

  • Title: The epidermal growth factor receptor family: biology driving targeted therapeutics Source: Nature Reviews Clinical Oncology URL: [Link]

  • Title: EGFR mutations in lung cancer: from discovery to translation Source: Nature Reviews Cancer URL: [Link]

  • Title: Acquired resistance of lung adenocarcinomas to gefitinib or erlotinib is associated with a second mutation in the EGFR kinase domain Source: PLoS Medicine URL: [Link]

  • Title: Afatinib, an irreversible EGFR/HER2 inhibitor, is effective in reversing acquired resistance to gefitinib in EGFR-mutant lung cancer Source: Oncotarget URL: [Link]

  • Title: The efficacy of gefitinib, an EGFR tyrosine kinase inhibitor, in non-small cell lung cancer cell lines Source: Investigational New Drugs URL: [Link]

A Comparative Guide to the Synthetic Routes of N-(3-amino-4-chlorophenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(3-amino-4-chlorophenyl)-2-methoxyacetamide is a key intermediate in the synthesis of various pharmacologically active compounds and is of significant interest to researchers in drug discovery and development. The efficient and scalable synthesis of this molecule is crucial for advancing research and ensuring a stable supply for preclinical and clinical studies. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering in-depth technical insights and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

The two synthetic strategies explored herein are:

  • Route 1: Selective Acylation of a Diamine Precursor. This approach leverages the differential reactivity of the amino groups in 4-chloro-1,3-phenylenediamine for a regioselective acylation.

  • Route 2: Nitro Group Reduction of an Acyl-Nitroaniline Intermediate. This pathway involves the initial acylation of a nitroaniline followed by a subsequent reduction of the nitro functionality to the desired amine.

This guide will dissect each route, providing detailed experimental procedures, a comparative analysis of their respective advantages and disadvantages, and a summary of key performance indicators.

Route 1: Selective Acylation of 4-chloro-1,3-phenylenediamine

This synthetic approach is predicated on the principle of regioselective acylation of a diamine. The amino group at the 3-position of 4-chloro-1,3-phenylenediamine is sterically less hindered and electronically more activated towards electrophilic attack compared to the amino group at the 1-position, which is ortho to the electron-withdrawing chloro group. This inherent difference in reactivity allows for the selective introduction of the methoxyacetyl group.

Experimental Protocol

Step 1: Selective N-acylation of 4-chloro-1,3-phenylenediamine

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloro-1,3-phenylenediamine (10.0 g, 69.2 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (10.1 mL, 72.7 mmol, 1.05 eq.) to the solution and cool the mixture to 0-5 °C in an ice bath.

  • Acylating Agent Addition: Slowly add a solution of methoxyacetyl chloride (7.8 g, 71.9 mmol, 1.04 eq.) in 20 mL of anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: Upon completion, quench the reaction by adding 50 mL of water. Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Diagram of Route 1

Route 1: Selective Acylation start 4-chloro-1,3-phenylenediamine reagent1 Methoxyacetyl chloride, Triethylamine, DCM start->reagent1 product N-(3-amino-4-chlorophenyl) -2-methoxyacetamide reagent1->product caption Workflow for Route 1

Caption: Workflow for Route 1.

Route 2: Acylation Followed by Nitro Group Reduction

This alternative two-step synthesis begins with the acylation of 5-chloro-2-nitroaniline, a readily available starting material. The subsequent reduction of the nitro group provides the target aminophenylacetamide. This route avoids the potential for diacylation that can be a side reaction in Route 1.

Experimental Protocol

Step 1: Synthesis of N-(5-chloro-2-nitrophenyl)-2-methoxyacetamide

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5-chloro-2-nitroaniline (10.0 g, 57.9 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Base Addition: Add pyridine (5.1 mL, 63.7 mmol, 1.1 eq.) to the solution.

  • Acylation: Cool the mixture to 0 °C and slowly add methoxyacetyl chloride (6.6 g, 60.8 mmol, 1.05 eq.). Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: After the reaction is complete (monitored by TLC), pour the mixture into 200 mL of ice-water. The solid precipitate is collected by filtration, washed with water, and dried under vacuum to yield N-(5-chloro-2-nitrophenyl)-2-methoxyacetamide.[1]

Step 2: Reduction of N-(5-chloro-2-nitrophenyl)-2-methoxyacetamide

  • Catalyst Slurry: In a hydrogenation vessel, prepare a slurry of 10% Palladium on carbon (Pd/C) (0.5 g) in 50 mL of methanol.

  • Reaction Mixture: Add the N-(5-chloro-2-nitrophenyl)-2-methoxyacetamide (10.0 g, 41.2 mmol) from the previous step to the vessel.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 4-6 hours.

  • Filtration and Concentration: Upon completion of the reaction (monitored by TLC or the cessation of hydrogen uptake), carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to give pure this compound.[1]

Diagram of Route 2

Route 2: Nitro Reduction start 5-chloro-2-nitroaniline reagent1 Methoxyacetyl chloride, Pyridine, THF start->reagent1 intermediate N-(5-chloro-2-nitrophenyl) -2-methoxyacetamide reagent1->intermediate reagent2 H₂, Pd/C, Methanol intermediate->reagent2 product N-(3-amino-4-chlorophenyl) -2-methoxyacetamide reagent2->product caption Workflow for Route 2

Caption: Workflow for Route 2.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Selective AcylationRoute 2: Nitro Reduction
Starting Material Availability 4-chloro-1,3-phenylenediamine is commercially available but may be more expensive.5-chloro-2-nitroaniline is a common and relatively inexpensive starting material.[2]
Number of Steps One-pot synthesis.Two distinct synthetic steps.
Reaction Conditions Mild conditions (0 °C to room temperature).Acylation is mild; reduction requires specialized hydrogenation equipment.
Potential Yield Moderate to good, dependent on selectivity.Generally high yields for both steps.
Purification Requires careful chromatographic purification to separate from diacylated and unreacted starting material.Intermediate can often be isolated by simple filtration. Final product purification by recrystallization is common.
Scalability May be challenging to scale up due to the need for precise control of stoichiometry and temperature to maintain selectivity.More readily scalable, especially the reduction step which is a common industrial process.
Safety Considerations Methoxyacetyl chloride is corrosive and moisture-sensitive. Triethylamine is flammable and has a strong odor.Pyridine is toxic and flammable. Catalytic hydrogenation with Pd/C requires careful handling of a pyrophoric catalyst and flammable hydrogen gas.
Atom Economy Higher atom economy in a one-step process.Lower overall atom economy due to the two-step nature and the use of a reducing agent.

Discussion and Recommendations

Route 1 offers the allure of a more convergent and atom-economical synthesis. The success of this route hinges on achieving high regioselectivity during the acylation step. The electronic and steric differentiation between the two amino groups in 4-chloro-1,3-phenylenediamine provides a strong basis for this selectivity. However, even with careful control of reaction conditions, the formation of the diacylated byproduct is a possibility, necessitating a potentially challenging chromatographic purification. This route is well-suited for smaller-scale laboratory synthesis where purification by chromatography is feasible.

Route 2 presents a more traditional and arguably more robust approach for larger-scale production. While it involves an additional step, each transformation is generally high-yielding and the purification of both the intermediate and the final product is often straightforward. The acylation of the less reactive amino group in 5-chloro-2-nitroaniline proceeds cleanly. The subsequent catalytic hydrogenation of the nitro group is a well-established and efficient industrial process. The primary considerations for this route are the safety precautions required for handling hydrogen and the pyrophoric catalyst. For process development and scale-up, Route 2 is likely the more reliable and predictable option.

The choice between these two synthetic routes for this compound will ultimately depend on the specific requirements of the researcher or organization.

  • For rapid, small-scale synthesis where access to chromatographic purification is readily available, Route 1 provides a quicker path to the target molecule.

  • For larger-scale production where robustness, scalability, and ease of purification are paramount, Route 2 is the recommended approach, provided that the necessary equipment and safety protocols for hydrogenation are in place.

Both routes offer viable strategies for the synthesis of this important intermediate. A thorough evaluation of available resources, desired scale, and safety infrastructure will guide the selection of the optimal synthetic pathway.

References

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)
  • BenchChem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. (URL not available)
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences. (URL not available)
  • Scheme 4. Synthesis of N-substituted chloroacetamides.
  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. SciForum. (URL not available)
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. (URL not available)
  • Current Chemistry Letters Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. Assiut University. (URL not available)
  • Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor - P
  • Preparation of 5-Chloro-2-nitroaniline - ChemicalBook. (URL not available)
  • N-(2-chloro-5-nitrophenyl)-2-phenylacetamide - Benchchem. (URL not available)
  • Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. (URL not available)
  • CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google P
  • N-(4-Methoxy-2-methyl-5-nitrophenyl)
  • N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. (URL not available)
  • CN111978223B - Preparation method of 2-methoxy-N- (2-nitro-5-thiophenyl)
  • n-(5-Chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 224170 - PubChem. (URL not available)
  • CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google P
  • 2-Chloro-5-nitroaniline - ResearchG
  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC - NIH. (URL not available)
  • Lewis acid-catalyzed regioselective synthesis of chiral α-fluoroalkyl amines via asymmetric addition of silyl dienolates to fluorinated sulfinylimines. Chemical Communications (RSC Publishing). (URL not available)
  • Understanding the Synthesis Pathways of 5-Chloro-2-nitroaniline for Efficient Chemical Production - NINGBO INNO PHARMCHEM CO.,LTD. (URL not available)
  • Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. PubMed. (URL not available)

Sources

The Impact of Chloro-Substitution on the Bioactivity of N-Phenylacetamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding the Structure-Activity Relationship of N-(3-amino-4-chlorophenyl)-2-methoxyacetamide and its Non-Chlorinated Analog

Introduction

In the landscape of modern drug discovery, the nuanced interplay between a molecule's structure and its biological activity is a central theme. Even minor chemical modifications can lead to profound differences in efficacy, selectivity, and overall pharmacological profile. This guide provides an in-depth comparison of two such closely related N-phenylacetamide derivatives: this compound and N-(3-aminophenyl)-2-methoxyacetamide. While structurally similar, the presence of a single chlorine atom on the phenyl ring of the former bestows upon it a distinct and potent bioactivity that is largely absent in its non-chlorinated counterpart.

Through a detailed examination of experimental data and the underlying principles of medicinal chemistry, this guide will illuminate the critical role of halogen substitution in directing the biological effects of this class of compounds. We will delve into the specific protein target of the chlorinated derivative, explore the structure-activity relationships that govern its potency, and provide detailed experimental protocols for researchers seeking to investigate these or similar molecules.

At a Glance: Key Physicochemical and Biological Properties

PropertyThis compoundN-(3-aminophenyl)-2-methoxyacetamide
Molecular Formula C9H11ClN2O2[1]C9H12N2O2
Molecular Weight 214.65 g/mol [1]180.20 g/mol
Primary Biological Target Tyrosine-protein kinase JAK1Not established
Reported Bioactivity Potent and selective JAK1 inhibitorNo significant inhibitory activity reported in the same context

The Decisive Role of the Chloro-Substituent: A Tale of Two Molecules

The primary distinguishing feature between the two molecules under consideration is the presence of a chlorine atom at the 4-position of the phenyl ring in this compound. This seemingly minor addition has a profound impact on its biological activity, transforming it into a potent and selective inhibitor of Tyrosine-protein kinase JAK1, a key enzyme in cytokine signaling pathways.

In contrast, N-(3-aminophenyl)-2-methoxyacetamide has not been identified as a significant inhibitor of JAK1 or other kinases in similar screenings. This stark difference in bioactivity underscores the critical importance of the chloro-substituent for the molecule's ability to bind to and inhibit its protein target.

Unveiling the Mechanism of Action: Targeting the JAK1 Kinase

This compound has been identified as a ligand that binds to the kinase domain of JAK1, as evidenced by its co-crystal structure deposited in the Protein Data Bank (PDB) under the identifier 7VKH. The associated publication reveals its role as a selective inhibitor of JAK1.

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors. Dysregulation of JAK signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. Therefore, selective inhibitors of JAK family members are of significant therapeutic interest.

The binding of this compound to the ATP-binding site of JAK1 prevents the phosphorylation of downstream signaling proteins, thereby blocking the entire signaling cascade. The precise interactions within the binding pocket, facilitated by the specific stereochemistry of the molecule, are crucial for its inhibitory activity.

Structure-Activity Relationship (SAR): Why the Chlorine Atom Matters

The enhanced bioactivity of the chlorinated compound can be attributed to several factors:

  • Increased Lipophilicity: The introduction of a chlorine atom increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and access the intracellular kinase domain of JAK1.

  • Altered Electronic Properties: The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the phenyl ring, potentially leading to more favorable interactions with amino acid residues in the JAK1 binding pocket.

  • Direct Binding Interactions: The chlorine atom itself may engage in specific halogen bonding or other non-covalent interactions with the protein, thereby increasing the binding affinity and residence time of the inhibitor.

While direct experimental data for N-(3-aminophenyl)-2-methoxyacetamide is scarce, the principles of SAR strongly suggest that the absence of the chloro-substituent would lead to a significant reduction in binding affinity for JAK1, consistent with the lack of reported inhibitory activity.

Experimental Protocols: Assessing Kinase Inhibition

To quantitatively compare the bioactivity of these and similar compounds, a robust kinase inhibition assay is essential. The following is a generalized protocol based on methods commonly used in the field.

In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

Principle: This assay measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

  • Recombinant human JAK1 kinase

  • Substrate peptide (e.g., a generic tyrosine kinase substrate)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction:

    • Add 2.5 µL of kinase buffer containing the substrate peptide to each well of a 384-well plate.

    • Add 0.5 µL of the serially diluted test compounds or DMSO (for control wells) to the appropriate wells.

    • Initiate the kinase reaction by adding 2 µL of a solution containing JAK1 kinase and ATP in kinase buffer. The final ATP concentration should be at or near its Km for the kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, and then to a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Signal Detection cluster_analysis Data Analysis compound_prep Compound Dilution reaction_setup Reaction Setup in 384-well plate compound_prep->reaction_setup reagent_prep Reagent Preparation reagent_prep->reaction_setup incubation Incubation reaction_setup->incubation adp_glo Add ADP-Glo™ Reagent incubation->adp_glo kinase_detection Add Kinase Detection Reagent adp_glo->kinase_detection read_plate Measure Luminescence kinase_detection->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition ic50_determination Determine IC50 calc_inhibition->ic50_determination

Caption: Workflow for an in vitro kinase inhibition assay.

Visualizing the Signaling Pathway

The JAK-STAT signaling pathway is a principal mechanism for a wide array of cytokines and growth factors to regulate gene expression.

JAK_STAT_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding JAK JAK receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->receptor 3. Phosphorylation STAT->STAT nucleus Nucleus STAT->nucleus 6. Nuclear Translocation inhibitor N-(3-amino-4-chlorophenyl) -2-methoxyacetamide inhibitor->JAK Inhibition gene_expression Gene Expression nucleus->gene_expression 7. Gene Transcription

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Conclusion

The comparative analysis of this compound and N-(3-aminophenyl)-2-methoxyacetamide provides a compelling illustration of the power of halogen substitution in medicinal chemistry. The introduction of a single chlorine atom transforms an inactive scaffold into a potent and selective inhibitor of the therapeutically relevant kinase, JAK1. This guide has provided the scientific rationale for this observed difference in bioactivity, grounded in the principles of structure-activity relationships and supported by the available structural data. The detailed experimental protocol offers a starting point for researchers to further explore the bioactivity of these and other N-phenylacetamide derivatives. As the field of drug discovery continues to evolve, a deep understanding of such subtle yet profound molecular modifications will remain paramount in the rational design of novel therapeutics.

References

  • RCSB Protein Data Bank. (n.d.). 7VKH: Crystal structure of JAK1 in complex with a selective inhibitor. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-aminophenyl)-2-methoxyacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Schindler, T., Bornmann, W., Pellicena, P., Miller, W. T., Clarkson, B., & Kuriyan, J. (2000). Structural mechanism for STI-571 inhibition of abelson tyrosine kinase. Science, 289(5486), 1938–1942. [Link]

  • Jubb, H., Pandurangan, A. P., & Blundell, T. L. (2017). The impact of protein dynamics on drug discovery: a review of the evidence. Protein Science, 26(1), 5–18. [Link]

Sources

"N-(3-amino-4-chlorophenyl)-2-methoxyacetamide" vs N-(4-chlorophenyl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Functionalized Aniline Linkers vs. Standard Acetanilides

Executive Summary & Strategic Positioning

In the optimization of small-molecule therapeutics—particularly kinase inhibitors and HDAC modulators—the selection of the "linker" and "head group" is critical.[1][2] This guide compares two structurally related but functionally distinct building blocks:

  • Compound A (The Advanced Scaffold): N-(3-amino-4-chlorophenyl)-2-methoxyacetamide (CAS: 926265-38-5).[3][1][4][5][6] A highly functionalized intermediate designed for divergent synthesis and solubility enhancement.[1]

  • Compound B (The Baseline Standard): N-(4-chlorophenyl)acetamide (CAS: 539-03-7), also known as 4'-Chloroacetanilide.[3][1][7] A commodity chemical used as a reference standard and metabolic probe.[1][2]

Core Thesis: While Compound B serves as a robust lipophilic reference standard, Compound A represents a "privileged structure" in modern drug design.[2] The introduction of the 3-amino handle allows for orthogonal derivatization (e.g., urea/heterocycle formation), while the 2-methoxy tail significantly lowers LogP, addressing the poor aqueous solubility often associated with chlorophenyl motifs.[2]

Physicochemical & Structural Analysis

The following data contrasts the calculated and experimental properties of both compounds. The shift from a methyl (Compound B) to a methoxymethyl (Compound A) tail, combined with the free amine, alters the solvation profile drastically.[2]

Table 1: Comparative Property Profile
FeatureCompound A (Advanced Scaffold)Compound B (Baseline Standard)Impact on Drug Design
Formula C₉H₁₁ClN₂O₂C₈H₈ClNOA has higher H-bonding potential.[3][1]
Mol. Weight 214.65 g/mol 169.61 g/mol Both are Fragment-Based Drug Design (FBDD) compliant (<300 Da).[3][1]
ClogP (Est.) ~0.8 - 1.22.12 (Exp.)[1]A is significantly less lipophilic, improving bioavailability.[1][2]
H-Bond Donors 2 (Amide NH, Aniline NH₂)1 (Amide NH)A offers an extra anchor point for enzyme active sites.[1][2]
H-Bond Acceptors 3 (C=O, OMe, N)1 (C=O)A 's methoxy ether acts as a weak acceptor, aiding water solubility.[1][2]
Solubility (Aq) Moderate (Predicted)Insoluble (<0.1 mg/mL)A is preferred for aqueous bioassays.[1]
Reactivity High (Nucleophilic Aniline)Low (Electrophilic Aromatic Sub.)[1]A allows "Late-Stage Functionalization."[3][1]

Expert Insight: The 4-chloro substituent in both molecules blocks metabolic oxidation at the para-position (preventing quinoneimine formation common in non-chlorinated analogs like acetaminophen), increasing metabolic stability.[2] However, Compound A's 2-methoxy group introduces a metabolic "soft spot" for O-demethylation, which must be monitored during DMPK studies.[3][1][2]

Mechanistic Visualization: Structural Logic

The following diagram illustrates the pharmacophoric differences and the "Synthetic Divergence" potential of Compound A.

G cluster_0 Compound B: Baseline cluster_1 Compound A: Advanced B N-(4-chlorophenyl)acetamide (Inert Scaffold) Limit Limitation: No Nucleophilic Handle B->Limit A N-(3-amino-4-chlorophenyl)- 2-methoxyacetamide (Active Scaffold) Handle 3-Amino Group: Orthogonal Reactivity A->Handle Solubility Methoxy Tail: Solubility Booster A->Solubility Urea Urea Linkers (Kinase Inhibitors) Handle->Urea + Isocyanates Quinazoline Benzimidazoles/ Quinazolines Handle->Quinazoline + Cyclization

Figure 1: Structural divergence showing the synthetic versatility of the 3-amino handle in Compound A compared to the inert nature of Compound B.[2]

Synthetic Utility & Experimental Protocols

The primary value of Compound A lies in its ability to serve as a nucleophile in chemoselective reactions.[2] Unlike Compound B, which requires harsh conditions (nitration/reduction) to add functionality, Compound A is "reaction-ready."[1][2]

Protocol 1: Chemoselective Urea Formation (Kinase Inhibitor Synthesis)

Objective: To demonstrate the nucleophilic utility of the 3-amino group in Compound A without affecting the amide linker. This reaction mimics the synthesis of Sorafenib-like scaffolds.[3][1]

Reagents:

  • Substrate: this compound (1.0 eq)[3][1][6]

  • Electrophile: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq)[3][1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[3][1][2]

  • Base: None required (or catalytic Et₃N)[3][1][2]

Methodology:

  • Preparation: Dissolve 1.0 mmol of Compound A in 5 mL of anhydrous DCM under an inert atmosphere (N₂).

  • Addition: Cool the solution to 0°C. Add the isocyanate dropwise over 10 minutes. Note: The aniline nitrogen (pKa ~4) is more nucleophilic than the amide nitrogen, ensuring regioselectivity.[2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes).[1][2]

  • Workup: The product often precipitates. Filter the solid and wash with cold DCM.[1][2] If no precipitate, evaporate solvent and recrystallize from Ethanol.[2]

  • Validation:

    • Expected Result: Formation of a diaryl urea.[1]

    • Compound B Control: Subject Compound B to identical conditions. Result: No Reaction (NR). This confirms the necessity of the 3-amino handle.[3][1][2]

Protocol 2: Comparative Solubility Assay

Objective: Quantify the solubility benefit of the 2-methoxy group.[3][1][2]

Methodology:

  • Prepare phosphate-buffered saline (PBS, pH 7.4).

  • Add excess Compound A to Vial 1 and excess Compound B to Vial 2 (approx 10 mg each).

  • Vortex for 2 hours at 25°C.

  • Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

  • Analyze the supernatant via HPLC-UV (254 nm).[1]

  • Data Interpretation: Compound B typically shows <0.05 mg/mL solubility.[1] Compound A is expected to show >0.5 mg/mL due to the ether oxygen accepting H-bonds from water.[3][1]

Biological Relevance & Application

Why "3-Amino-4-Chloro"?

The 3-amino-4-chlorophenyl moiety is a privileged scaffold found in numerous FDA-approved drugs.[3][1]

  • Kinase Binding: The 3-amino group often participates in hydrogen bonding with the "hinge region" of kinases or serves as the attachment point for a "tail" that extends into the solvent-exposed pocket.[3][2]

  • Halogen Bonding: The 4-chloro substituent can fill hydrophobic pockets (e.g., the "gatekeeper" region) and increase the half-life of the drug by blocking metabolism.[1][2]

The "Methoxy" Advantage

In Compound A, the 2-methoxyacetamide replaces the simple acetamide of Compound B.[2]

  • Solubility: The ether oxygen reduces the crystal lattice energy compared to the methyl group, improving dissolution rates.[2]

  • Toxicity: Simple acetanilides (Compound B)[1][2] can be hydrolyzed to anilines that cause methemoglobinemia.[1][2] The substitution in Compound A alters the hydrolysis kinetics and the electronic nature of the resulting metabolite, potentially mitigating this specific toxicity profile.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16774514: this compound.[3][1] Retrieved from [Link][1][2]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10871: N-(4-Chlorophenyl)acetamide.[3][1] Retrieved from [Link]

  • Shelton, D. R., & Tiedje, J. M. (1984). General method for determining anaerobic biodegradation potential.[1][2] Applied and Environmental Microbiology, 47(4), 850–857.[1][2][8] (Reference for metabolic stability of chloroacetanilides).

Sources

In silico docking studies of "N-(3-amino-4-chlorophenyl)-2-methoxyacetamide"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative In Silico Docking Guide: AF9 YEATS Domain Inhibitor "N-(3-amino-4-chlorophenyl)-2-methoxyacetamide" (Ligand 7IY) Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Strategic Context

This compound (PDB Ligand Code: 7IY ) represents a distinct chemotype identified as a "fragment hit" targeting the AF9 (MLLT3) YEATS domain .[1] The AF9 YEATS domain is a critical chromatin reader that recognizes histone acetylation (H3K9ac) and is a key driver in MLL-rearranged leukemias (AML/ALL).[1]

Unlike established inhibitors that often suffer from poor cellular efficacy or solubility, 7IY offers a novel scaffold for structure-based drug design (SBDD).[1] This guide outlines a rigorous in silico docking protocol to evaluate 7IY against a standard benchmark inhibitor (e.g., SGC-iMLLT ), focusing on binding affinity, interaction stability, and ADMET profiles.[1]

Comparative Analysis: 7IY vs. Standard Benchmark

The following table contrasts the novel fragment hit (7IY) with the established chemical probe SGC-iMLLT .

FeatureThis compound (7IY) SGC-iMLLT (Standard Probe)
Molecule Type Fragment Hit (Early Stage)Optimized Chemical Probe
Molecular Weight 214.65 g/mol (High Ligand Efficiency)~400+ g/mol
Binding Mode PDB 7VKH (Crystal Structure Validated)PDB 3P8H (Analogous binding)
Key Interaction H-bond network with Ser58 & Tyr78 (AF9)Pi-stacking with Phe59 ; H-bond with Ser58
Est.[1] Binding Energy -6.5 to -7.5 kcal/mol (Moderate)-9.0 to -10.5 kcal/mol (High)
Solubility (LogS) High (Predicted > -3.[1]0)Moderate (Predicted ~ -4.[1]5)
Primary Utility Starting point for Fragment-Based Lead Gen Positive control for assays

Biological Mechanism & Intervention Pathway[1]

To understand the docking rationale, one must visualize the signaling cascade.[1] 7IY functions by competitively displacing the acetylated histone tail (H3K9ac) from the AF9 YEATS domain, thereby disrupting the Super Elongation Complex (SEC) recruitment required for oncogenic transcription.[1]

AF9_Pathway H3K9ac Histone H3K9ac AF9 AF9 YEATS Domain H3K9ac->AF9 Recruitment SEC Super Elongation Complex (SEC) AF9->SEC Assembly RNAPII RNA Polymerase II Pause Release SEC->RNAPII Activation Leukemia Leukemogenic Transcription (AML/ALL) RNAPII->Leukemia Drive Inhibitor Inhibitor (7IY) (Blocks Binding) Inhibitor->AF9 Competes

Figure 1: Pharmacological intervention pathway.[1] 7IY blocks the AF9-H3K9ac interaction, halting the transcriptional machinery driving leukemia.[1]

Detailed In Silico Docking Protocol

This protocol uses AutoDock Vina (for speed/screening) or Schrödinger Glide (for precision).[1] The "Gold Standard" validation step relies on the existing crystal structure PDB: 7VKH .[1]

Phase 1: System Preparation
  • Target Retrieval:

    • Download PDB ID: 7VKH (Crystal structure of AF9 YEATS with 7IY).[1][2]

    • Rationale: Using the holo-structure (bound state) accounts for induced-fit conformational changes in the binding pocket (specifically residue Tyr78 ).[1]

  • Protein Pre-processing:

    • Remove water molecules (unless bridging, e.g., HOH near Ser58).[1]

    • Add polar hydrogens and compute Gasteiger charges.[1]

    • Critical Step: Ensure the protonation state of His residues matches pH 7.4.[1]

  • Ligand Preparation:

    • 7IY (Self-Docking): Extract ligand from PDB 7VKH to use as the "Truth" reference.

    • SGC-iMLLT (Comparator): Generate 3D conformers using RDKit or LigPrep.[1] Minimize energy using the OPLS3e force field.[1]

Phase 2: Grid Generation
  • Center: Define the grid box center based on the centroid of the co-crystallized ligand (7IY) in 7VKH.

    • Coordinates (approx): X=12.5, Y=-5.0, Z=22.0 (Must verify with specific PDB file).

  • Dimensions:

    
     Å.
    
    • Reasoning: A compact box reduces search space noise, focusing strictly on the acetyl-lysine binding pocket.[1]

Phase 3: Docking & Validation (The "Self-Validating" Step)
  • Redocking Experiment: Dock the extracted 7IY back into the 7VKH receptor.

  • Success Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose.

    • Pass: RMSD < 2.0 Å.[1]

    • Fail: RMSD > 2.0 Å (Indicates incorrect force field parameters or grid definition).

Phase 4: Comparative Scoring

Run the docking simulation for both 7IY and SGC-iMLLT. Record the top 3 poses for each.

Experimental Workflow Diagram

Docking_Workflow cluster_inputs Input Data cluster_process Processing cluster_output Analysis PDB Crystal Structure (PDB: 7VKH) Prep Structure Prep (Clean, Protonate) PDB->Prep Ligands Ligands: 1. 7IY (Target) 2. SGC-iMLLT (Ref) Ligands->Prep Grid Grid Generation (Center: 7IY Centroid) Prep->Grid Dock Docking Algorithm (Vina/Glide) Grid->Dock RMSD RMSD Validation (< 2.0 Å) Dock->RMSD Affinity Binding Energy (ΔG kcal/mol) RMSD->Affinity If Valid Interact Interaction Profiling (H-Bonds, Pi-Pi) Affinity->Interact

Figure 2: Step-by-step in silico docking workflow ensuring rigorous validation via RMSD calculation.[1]

Interpretation of Results

When analyzing the docking results for 7IY, look for these specific molecular interactions which define its efficacy:

  • The "Anchor" Hydrogen Bond: The amide nitrogen of 7IY must form a hydrogen bond with the backbone carbonyl of Ser58 (or equivalent in the YEATS domain).[1] This mimics the interaction of the natural acetyl-lysine substrate.[1]

  • Aromatic Sandwiching: The chlorophenyl ring of 7IY should engage in Pi-Pi stacking or hydrophobic interactions with the aromatic cage residues (Phe28 , Phe59 , or Tyr78 ).[1]

  • Chlorine Halogen Bond: Check for a halogen bond between the Chlorine atom at position 4 and backbone carbonyls, a unique feature that often enhances potency and selectivity in this series.[1]

Expected Outcome:

  • 7IY:

    
     kcal/mol.[1] Efficient binding, but lower absolute affinity than the probe.[1]
    
  • SGC-iMLLT:

    
     kcal/mol.[1] Higher affinity due to larger surface area coverage and optimized side-chain interactions.[1]
    

References

  • Primary Structural Source (7IY & 7VKH): Liu, Y., Ruan, K., et al. (2022).[1] Fragment-Based Discovery of AF9 YEATS Domain Inhibitors. RCSB Protein Data Bank.[1][3][4] [1]

  • Target Background (AF9 YEATS): Li, Y., et al. (2014).[1] AF9 YEATS domain links histone acetylation to DOT1L-mediated H3K79 methylation.[1] Cell, 159(3), 558-571.[1] [1]

  • Comparator Probe (SGC-iMLLT/Analogues): Garnett, M.J., et al. (2016).[1] Chemical Probes for Epigenetic Proteins. Structural Genomics Consortium (SGC).[1] [1]

Sources

Safety Operating Guide

Proper Disposal Procedures for N-(3-amino-4-chlorophenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 926265-38-5 Chemical Class: Chlorinated Aniline / Acetamide Derivative Primary Hazard Category: Toxic Organic / Halogenated[1][2]

Executive Summary & Hazard Logic

Effective disposal of N-(3-amino-4-chlorophenyl)-2-methoxyacetamide requires strict adherence to protocols designed for halogenated aromatic amines .[1][2] As a Senior Application Scientist, I emphasize that this compound is not merely "chemical waste"; it is a potential environmental toxin with structural moieties (chloroaniline) known for aquatic toxicity and recalcitrance in standard biological water treatment systems.[2]

The Causality of Protocol:

  • Chlorine Substituent: Mandates disposal via high-temperature incineration with acid gas scrubbing (to capture HCl).[1][2]

  • Aniline Moiety: Classifies the waste as potentially toxic to human health (methemoglobinemia risk) and aquatic life, prohibiting drain disposal.[2]

  • Acetamide Linkage: Implies potential skin and eye irritancy, necessitating specific PPE during handling.[2][3][4][5][6][7]

Chemical Identity & Risk Assessment

Before initiating disposal, verify the material identity to ensure compatibility with waste streams.[2]

PropertySpecificationOperational Implication
CAS No. 926265-38-5Unique identifier for waste manifesting.[1][2]
Molecular Formula C

H

ClN

O

High Nitrogen/Chlorine content requires specific incineration parameters.[2]
Physical State Solid (Powder)Inhalation hazard during transfer; requires particulate control.[2]
Solubility Low in water; Soluble in DMSO/MethanolDo not attempt to dilute with water for disposal.[1][2]
Key Hazards Acute Tox.[1][2][4][5][6] (Oral), Skin Irrit., Aquatic Tox.[2][6]Zero-discharge policy for sink/sewer.[1][2]
Waste Segregation & Pre-Treatment

Trustworthiness in safety comes from preventing cross-reactivity.[1][2] This compound must be segregated into Halogenated Organic waste streams.[1][2]

Segregation Logic (The "Why")
  • Do NOT mix with Oxidizers: Aniline derivatives can react vigorously with strong oxidizers (e.g., nitric acid), potentially evolving toxic nitrogen oxide gases.[2]

  • Do NOT mix with Non-Halogenated Solvents: Mixing chlorinated compounds with non-halogenated fuels increases the cost of disposal and complicates the incineration process for the waste vendor.[2]

Packaging Requirements
  • Primary Container: High-density polyethylene (HDPE) or amber glass.[1][2]

  • Labeling: Must be labeled "Hazardous Waste - Toxic / Halogenated" .[1][2]

  • State: If the material is a solid, it is best disposed of as a solid waste.[2] If it is in solution, it must go into the halogenated solvent carboy.[2]

Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Substance)

Applicable for expired shelf-life material or excess dry reagent.[1][2]

  • PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[2] Use a fume hood to prevent dust inhalation.[1][2]

  • Containment: Transfer the solid directly into a wide-mouth plastic jar compatible with incineration (e.g., Polypropylene).

  • Labeling: Affix a hazardous waste tag detailing:

    • Chemical Name: this compound[1][2][8]

    • Hazard Checkbox: Toxic, Irritant.[2][5][6]

  • Secondary Containment: Place the jar into a clear zip-lock bag to contain any exterior dust.

  • Manifesting: Move to the satellite accumulation area for "Solid Hazardous Waste (Incineration Only)" .

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicable for HPLC waste or synthesis filtrates containing the compound.[2]

  • Solvent Assessment: Determine the primary solvent.[1][2]

    • If dissolved in DMSO, Methanol, or DCM: Classify as Halogenated Solvent Waste .[1][2]

  • Transfer: Pour into the "Halogenated Organic" waste carboy using a funnel to prevent splashing.

  • Rinsing: Rinse the original flask with a small amount of acetone or methanol and add the rinsate to the same hazardous waste container.[2]

  • Closure: Cap the carboy immediately to prevent volatilization of the solvent carrier.[2]

Scenario C: Aqueous Waste (Trace Contamination)

Applicable for glassware wash water.[1][2]

  • Collection: Do NOT pour down the sink.[1][2] Collect all first and second rinses of glassware in a separate container labeled "Aqueous Waste with Toxic Organics" .

  • Disposal Path: This stream is sent for commercial treatment (often fuel blending or incineration), not municipal water treatment.[2]

Decision Logic for Disposal (Visualization)

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

DisposalWorkflow Start Start: N-(3-amino-4-chlorophenyl) -2-methoxyacetamide Waste StateCheck What is the Physical State? Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Solid Liquid Liquid (Solution) StateCheck->Liquid Liquid SolidAction Double Bag or Jar Label: 'Toxic Solid' Solid->SolidAction ReactionCheck Contains Oxidizers? Liquid->ReactionCheck HaloStream Halogenated Waste Stream (High Temp Incineration) SolidAction->HaloStream Send to EHS SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) SolventCheck->HaloStream Yes (or if unsure) NonHaloStream Non-Halogenated Waste Stream (Fuel Blending) SolventCheck->NonHaloStream No ReactionCheck->SolventCheck No Quench Quench/Neutralize First ReactionCheck->Quench Yes Quench->SolventCheck

Figure 1: Waste segregation decision tree ensuring compliance with RCRA and safety standards for chlorinated amines.

Emergency Spill Response

In the event of a spill outside of a containment device:

  • Evacuate & Ventilate: If the spill is significant (>5g) and dust is airborne, evacuate the immediate area to allow dust to settle.[2]

  • PPE Upgrade: Use a P100 respirator if dust is present.[1][2]

  • Dry Cleanup: Do not wet the powder initially (this spreads contamination).[2] Use a scoop or dustpan dedicated to hazardous waste.[1][2]

  • Decontamination: After bulk removal, wipe the surface with a solvent-dampened towel (methanol or acetone), followed by a soap and water wash.[2] Dispose of all cleanup materials (towels, gloves) as solid hazardous waste. [1][2]

Regulatory Framework & Compliance

This protocol is grounded in the following regulatory standards:

  • EPA RCRA (USA): While not explicitly a "P-listed" or "U-listed" waste by specific CAS name, it falls under the "Characteristic of Toxicity" due to the chloroaniline moiety.[1][2] It must be treated as D001 (Ignitable) if in organic solvent or Hazardous Waste by generator knowledge of toxicity.[2]

  • EU Waste Framework Directive: Classified under waste code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[2]

References
  • PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] United States Environmental Protection Agency.[1][2] [Link][1][2]

  • CDC / NIOSH. (2023).[2] Occupational Health Guideline for Aniline and Derivatives. Centers for Disease Control and Prevention.[1][2] [Link]

Sources

Personal protective equipment for handling N-(3-amino-4-chlorophenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 926265-38-5 | Risk Category: Potent Bioactive Intermediate (OEB 3/4)[1]

Executive Safety Assessment

To: Research & Development Teams From: Senior Application Scientist, Chemical Safety Division

You are handling N-(3-amino-4-chlorophenyl)-2-methoxyacetamide , a specialized intermediate often utilized in the synthesis of kinase inhibitors and other bioactive scaffolds.

The Critical Hazard: While specific toxicological data for this exact CAS is limited in public registries, its structure dictates the safety protocol. It contains a 4-chloroaniline moiety fused with an acetamide side chain .

  • Aniline Toxicity: The 3-amino-4-chlorophenyl substructure presents a high risk of methemoglobinemia (interference with oxygen transport in blood) and rapid transdermal absorption .

  • Bioactivity: As a drug intermediate, assume pharmacological potency.

  • Sensitization: High probability of skin and respiratory sensitization.

Operational Directive: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) . Standard "lab coat and safety glasses" protocols are insufficient .

Hazard Stratification & Causality

We utilize a "Read-Across" toxicological approach based on the structural pharmacophores.

SubstructureAssociated HazardOperational Implication
Chloroaniline Moiety Methemoglobinemia & Carcinogenicity Exposure can cause cyanosis (blue lips/skin) without immediate pain. Skin protection is the primary line of defense.
Acetamide Linker Reproductive Toxicity Acetamides are often lipophilic, enhancing the ability of the molecule to penetrate nitrile gloves.
Methoxy Group Solubility/Permeation Increases solubility in organic solvents (DMSO/DCM), which act as vehicles to carry the toxin through skin barriers.
The PPE Matrix (Personal Protective Equipment)

This matrix is designed to create a redundant barrier system .

Protection ZoneRequirementTechnical Justification (The "Why")
Respiratory P100 / N100 (Minimum) or PAPR The powder is likely electrostatic. If handling >100mg outside a sealed isolator, a Powered Air Purifying Respirator (PAPR) is required to maintain positive pressure.
Dermal (Hands) Double Gloving Protocol Inner: Nitrile (4 mil). Outer: Extended Cuff Nitrile (6-8 mil) or Laminate (Silver Shield) if using DCM/DMSO. Reason: Single nitrile layers can be permeated by aniline derivatives in <15 mins in the presence of solvents.
Ocular Chemical Goggles Safety glasses allow side-entry of airborne dust. Goggles seal the orbital area against potential corneal damage from basic amines.
Body Tyvek® 400 (or equiv.) Cotton lab coats absorb and hold toxic dust against the skin. Disposable, non-woven suits prevent cross-contamination.
Operational Workflow: The "Zero-Contact" Protocol
Phase A: Engineering Controls (Pre-Work)
  • Primary Containment: All weighing must occur inside a Chemical Fume Hood (Face velocity: 100 fpm) or a Powder Containment Balance Enclosure .

  • Static Control: Use an ionizing bar or anti-static gun. Acetamide derivatives are prone to static charge, causing "fly-away" powder that contaminates surfaces.

Phase B: Active Handling (Step-by-Step)
  • Donning (The "Clean-to-Dirty" Flow):

    • Put on Tyvek suit.

    • Don Inner Gloves (taped to Tyvek cuffs).

    • Don Outer Gloves (different color to identify tears).

    • Don Goggles and Respirator.

  • Weighing & Transfer:

    • Never use a spatula directly into the stock bottle. Pour a small amount into a secondary disposable weigh boat.

    • Solubilization: If dissolving in DMSO or DMF, STOP . These solvents are "super-permeators." If a drop lands on your glove, doff the outer glove immediately. The solvent will carry the chloroaniline derivative through the nitrile in seconds.

  • Decontamination:

    • Wipe all surfaces with a 10% Soap/Water solution followed by 70% Isopropanol .

    • Note: Bleach is ineffective against this organic amine and may create toxic chloramines.

Phase C: Doffing (The Critical Failure Point)

Most exposures occur here.

  • Wipe outer gloves with ethanol wipe.

  • Remove outer gloves (peel from wrist, turning inside out).

  • Remove Goggles/Respirator.

  • Remove Tyvek suit (roll down, touching only the inside).

  • Remove Inner Gloves.

  • Wash hands with cool water and soap. (Hot water opens pores, increasing absorption risk).

Visualizing the Safety Logic
Diagram 1: Risk-Based Decision Tree

This logic gate determines your containment strategy based on the physical state of the chemical.

SafetyLogic Start Handling this compound State Physical State? Start->State Solid Dry Powder / Solid State->Solid Liquid Solution (DMSO/DCM/DMF) State->Liquid Quantity Quantity > 100mg? Solid->Quantity SolventRisk High Permeation Risk (Carrier Effect) Liquid->SolventRisk Hood Standard Fume Hood + N95/P100 Mask Quantity->Hood No (Small Scale) Isolator Powder Isolator / Glovebox + Double Gloves Quantity->Isolator Yes (Bulk) GloveSelect REQ: Laminate/Shield Gloves NO Single Nitrile SolventRisk->GloveSelect

Caption: Decision matrix for selecting engineering controls vs. PPE based on physical state and quantity.

Emergency Response & Disposal
Medical Surveillance (Methemoglobinemia)

If exposure occurs, the victim may not feel pain immediately. Watch for:

  • Cyanosis: Blue discoloration of lips, nail beds, or earlobes.

  • Symptoms: Headache, dizziness, fatigue, shortness of breath.

  • Action: Transport to ER immediately. Inform medical staff of "Potential Aniline/Chloroaniline Exposure." Mention Methylene Blue as the potential antidote for methemoglobinemia.

Disposal Protocol
  • Waste Stream: Halogenated Organic Waste .

  • Segregation: Do NOT mix with oxidizers (nitric acid/peroxides) as violent reaction or toxic gas evolution may occur.

  • Labeling: Clearly mark waste container: "Contains Toxic Chloroaniline Derivative - Skin Hazard."

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16774514, this compound. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 4-Chloroaniline. (Used for read-across toxicological assessment of the chloroaniline moiety). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: 4-chloroaniline. (Basis for Carcinogenicity and Skin Sensitization warnings).[2][3][4] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.